Technical Documentation Center

Butyryl-Coenzyme A (sodium) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butyryl-Coenzyme A (sodium)

Core Science & Biosynthesis

Foundational

The Pivot Point: Butyryl-Coenzyme A in Fatty Acid Synthesis and Chain Elongation

[1][2][3] Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) acts as a critical metabolic checkpoint in the synthesis of fatty acids, distinct from the canonical Acetyl-CoA initiator.[1] While Acetyl-CoA serves as the un...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) acts as a critical metabolic checkpoint in the synthesis of fatty acids, distinct from the canonical Acetyl-CoA initiator.[1] While Acetyl-CoA serves as the universal two-carbon donor, Butyryl-CoA functions as the first stable four-carbon intermediate , serving as a "gateway substrate" that dictates the divergence between short-chain fatty acid (SCFA) termination and medium-chain fatty acid (MCFA) elongation.

For researchers in metabolic engineering and drug development, Butyryl-CoA is not merely an intermediate; it is a programmable primer. In mammalian systems, its controlled release from Fatty Acid Synthase (FAS) governs milk fat composition and histone butyrylation signaling. In synthetic biology, it is the obligate precursor for the Reverse


-Oxidation (r-BOX)  pathway, a high-efficiency route to biofuels (butanol) and specialty chemicals (caproic acid) that bypasses the ATP-intensive activation steps of standard fatty acid synthesis.

Mechanistic Biochemistry: The Role of Butyryl-CoA

Beyond the Acetyl-CoA Canon

Standard Type I Fatty Acid Synthesis (FAS) proceeds via the iterative condensation of Malonyl-CoA onto an Acetyl-CoA primer. In this context, the butyryl moiety exists primarily as Butyryl-ACP (Acyl Carrier Protein). However, Butyryl-CoA emerges as a distinct metabolic entity in three specific contexts:

  • Premature Termination (Mammalian): In the mammary gland, tissue-specific thioesterases cleave the growing acyl chain at the C4 stage, releasing Butyrate/Butyryl-CoA rather than continuing to Palmitate (C16).

  • The "Primer" Effect (Synthetic Biology): Butyryl-CoA can replace Acetyl-CoA as the starter unit. Because it is already a C4 chain, it bypasses the first round of decarboxylative condensation, altering the kinetics and thermodynamics of the pathway.

  • Reverse

    
    -Oxidation (r-BOX):  Unlike oxidative degradation, this engineered anabolic pathway uses Butyryl-CoA as the foundational block for chain elongation without ATP-dependent malonyl-CoA formation.[1]
    
Thermodynamics of Elongation

The utility of Butyryl-CoA in engineered synthesis lies in its redox efficiency.

  • Standard FAS: Requires ATP to carboxylate Acetyl-CoA to Malonyl-CoA.

  • Butyryl-CoA based r-BOX: Uses Acetyl-CoA directly for condensation.

    • Result: Higher theoretical yield of product per mole of glucose, making Butyryl-CoA pathways preferred for industrial biofuel production.

Physiological & Synthetic Pathways[5]

The Reverse -Oxidation (r-BOX) Cycle

In engineered E. coli or S. cerevisiae, the synthesis of Butyryl-CoA is the product of the first "turn" of the r-BOX cycle. This is the most relevant pathway for drug development professionals working on biosynthesis.

The Cycle Steps:

  • Condensation: Acetyl-CoA + Acetyl-CoA

    
     Acetoacetyl-CoA (Enzyme: Thiolase/AtoB)
    
  • Reduction: Acetoacetyl-CoA

    
     3-Hydroxybutyryl-CoA (Enzyme: Hbd)
    
  • Dehydration: 3-Hydroxybutyryl-CoA

    
     Crotonyl-CoA (Enzyme: Crt)
    
  • Reduction (Critical Step): Crotonyl-CoA

    
    Butyryl-CoA  (Enzyme: Ter/Trans-enoyl-CoA reductase)
    

Note: The use of NADH-dependent Ter makes this step irreversible, driving the flux toward Butyryl-CoA accumulation.

Visualization: The r-BOX Pathway

rBOX_Pathway AcetylCoA 2x Acetyl-CoA Acetoacetyl Acetoacetyl-CoA AcetylCoA->Acetoacetyl Thiolase (AtoB) Hydroxy 3-Hydroxybutyryl-CoA Acetoacetyl->Hydroxy Hbd (NADH) Crotonyl Crotonyl-CoA Hydroxy->Crotonyl Crt (-H2O) ButyrylCoA Butyryl-CoA (The Gateway Node) Crotonyl->ButyrylCoA Ter (NADH) Irreversible Driver Butanol Butanol (Biofuel) ButyrylCoA->Butanol AdhE2 (Termination) Caproyl Caproyl-CoA (C6) (Elongation) ButyrylCoA->Caproyl + Acetyl-CoA (Next Cycle)

Caption: The engineered Reverse


-Oxidation pathway. The irreversible reduction to Butyryl-CoA (Red) drives the cycle, creating a branch point between solvent production (Green) and chain elongation (Yellow).

Experimental Protocols

Protocol: LC-MS/MS Quantification of Butyryl-CoA

For metabolic flux analysis, distinguishing Butyryl-CoA from Acetyl-CoA and free CoASH is essential.[2] This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry.[2][3]

Principle: Acyl-CoAs are extracted using acidic conditions to prevent thioester hydrolysis, separated on a C18 column, and detected via Multiple Reaction Monitoring (MRM).

Reagents:

  • Extraction Buffer: 80:20 Acetonitrile:Water + 0.1% Formic Acid (Pre-chilled to -20°C).

  • Internal Standard:

    
    -Butyryl-CoA (or 
    
    
    
    -Acetyl-CoA if unavailable).

Workflow:

  • Quenching: Rapidly quench cell culture (1 mL) by adding 4 mL of cold Extraction Buffer.

  • Lysis: Sonicate for 3 cycles (10s on/30s off) on ice.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant under nitrogen stream (do not use heat). Reconstitute in 50 µL chilled water.

  • LC Parameters:

    • Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 2% B to 20% B over 10 mins.

  • MS Parameters (MRM Transitions):

    • Butyryl-CoA: Precursor 838.2 m/z

      
       Product 428.1 m/z (Adenosine-3'-5'-diphosphate fragment).
      
Protocol: Enzymatic Primer Specificity Assay

To validate if a specific Fatty Acid Synthase (FAS) or Thiolase utilizes Butyryl-CoA as a primer.[2]

  • Reaction Mix: 100 mM Potassium Phosphate (pH 7.0), 0.2 mM NADPH, 100 µM Malonyl-CoA.

  • Variable: Add Butyryl-CoA (50 µM) vs. Acetyl-CoA (50 µM) in separate wells.

  • Initiation: Add purified enzyme (e.g., 1 µg FAS).

  • Detection: Monitor NADPH oxidation at 340 nm.

  • Interpretation:

    • If

      
       with Butyryl-CoA > 
      
      
      
      with Malonyl-CoA alone (background), the enzyme accepts C4 priming.
    • Compare

      
       of Butyryl-CoA vs. Acetyl-CoA to determine "Primer Preference."
      

Data Summary: Comparative Efficiency

The following table contrasts the role of Butyryl-CoA in standard synthesis vs. engineered pathways.

FeatureStandard FAS (Type I)Reverse

-Oxidation (r-BOX)
Role of Butyryl-CoA Transient Intermediate (bound to ACP)Stable Cytosolic Intermediate
Carbon Source Malonyl-CoA (C3) + Acetyl-CoA (C2)Acetyl-CoA (C2) only
ATP Cost (per C4 unit) High (1 ATP per Malonyl-CoA)Low (0 ATP, driven by NADH)
Primary Product Palmitate (C16)Butyrate (C4), Hexanoate (C6), Butanol
Key Enzyme Fatty Acid Synthase (FASN)Trans-enoyl-CoA Reductase (Ter)

References

  • Cheong, S. et al. (2016).[4] Energy- and carbon-efficient synthesis of functionalized small molecules in bacteria using non-decarboxylative Claisen condensation reactions. Nature Biotechnology. Link

  • Dellomonaco, C. et al. (2011). Engineered reversal of the β-oxidation cycle for the synthesis of fuels and chemicals. Nature. Link

  • Basu, S.S. et al. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Biochemistry. Link

  • Abdinejad, A. et al. (1981).[5] Production and utilization of butyryl-CoA by fatty acid synthetase from mammalian tissues. Archives of Biochemistry and Biophysics. Link

  • Yang, Q. et al. (2021).[6] Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization. bioRxiv. Link

Sources

Exploratory

Technical Guide: Butyryl-Coenzyme A Dynamics in Gut Microbiota Metabolism

Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) is not merely a transient metabolic intermediate; it is the thermodynamic checkpoint of the colonic fermentation ecosystem. As the obligate precursor to butyrate—the pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is not merely a transient metabolic intermediate; it is the thermodynamic checkpoint of the colonic fermentation ecosystem. As the obligate precursor to butyrate—the primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor—Butyryl-CoA flux dictates the functional capacity of the microbiome to regulate host inflammation and epithelial integrity.

This guide analyzes the biochemistry of Butyryl-CoA production, specifically the electron bifurcation mechanism utilized by Firmicutes, differentiates the kinetic implications of the two terminal enzymatic pathways (Transferase vs. Kinase), and provides a validated LC-MS/MS workflow for quantifying intracellular CoA thioesters.

Part 1: The Metabolic Nexus

The Electron Bifurcation Checkpoint

In the anaerobic environment of the human colon, the conversion of complex carbohydrates into butyrate is dominated by the Acetyl-CoA pathway. While the initial steps mirror


-oxidation in reverse, the reduction of Crotonyl-CoA to Butyryl-CoA is the critical energetic bottleneck.

This step is catalyzed by the Butyryl-CoA Dehydrogenase / Electron-Transferring Flavoprotein (Bcd/Etf) complex.[1] Unlike simple dehydrogenases, this complex utilizes flavin-based electron bifurcation .

  • Mechanism: The exergonic reduction of Crotonyl-CoA (by NADH) is coupled to the endergonic reduction of ferredoxin.

  • Physiological Impact: Reduced ferredoxin is subsequently oxidized by the Rnf complex to generate a transmembrane ion gradient (

    
     or 
    
    
    
    ), driving ATP synthesis via ATPase. This allows butyrate producers (e.g., Faecalibacterium prausnitzii, Roseburia intestinalis) to conserve energy in a thermodynamic environment that would otherwise be marginal.
Pathway Visualization

The following diagram illustrates the Acetyl-CoA pathway, highlighting the Bcd/Etf bifurcation node and the terminal divergence.

ButyrylCoA_Pathway cluster_metabolites Metabolic Intermediates AcetylCoA Acetyl-CoA Thiolase Thiolase (thl) AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HBD HBD (hbd) AcetoacetylCoA->HBD HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Crotonase Crotonase (crt) HydroxybutyrylCoA->Crotonase CrotonylCoA Crotonyl-CoA BcdEtf Bcd/Etf Complex (Electron Bifurcation) CrotonylCoA->BcdEtf NADH + Fd(ox) ButyrylCoA Butyryl-CoA BUT CoA-Transferase (but) ButyrylCoA->BUT Dominant Pathway PTB Phosphotransbutyrylase (ptb) ButyrylCoA->PTB Minor Pathway ButyrylP Butyryl-Phosphate BUK Butyrate Kinase (buk) ButyrylP->BUK Butyrate Butyrate Acetate Acetate Acetate->BUT Co-Substrate Thiolase->AcetoacetylCoA HBD->HydroxybutyrylCoA Crotonase->CrotonylCoA BcdEtf->ButyrylCoA NAD+ + Fd(red) BUT->AcetylCoA CoA Recycling BUT->Butyrate PTB->ButyrylP BUK->Butyrate Generates ATP

Figure 1: The Acetyl-CoA to Butyrate pathway. Note the central role of the Bcd/Etf complex in energy conservation and the divergence at Butyryl-CoA into Transferase (BUT) or Kinase (BUK) routes.

Part 2: Enzymatic Divergence (BUT vs. BUK)

For drug development and probiotic strain selection, distinguishing between the two terminal enzymes converting Butyryl-CoA to butyrate is vital.

The "Butyryl-CoA:Acetate CoA-Transferase" (BUT) Route

This is the dominant pathway in the healthy human gut (approx. 80% of producers).

  • Mechanism: Transfers the CoA moiety from Butyryl-CoA to external Acetate.[1][2][3][4][5]

  • Ecological Logic: It requires high levels of acetate (produced by Bifidobacteria and Bacteroides). This creates a cross-feeding dependency .

  • Therapeutic Implication: Strains relying on this pathway (e.g., Roseburia) may fail to colonize if the acetate-producing background microbiota is depleted (e.g., post-antibiotics).

The "Butyrate Kinase" (BUK) Route

Less common (approx. <5-10%), found in certain Clostridium clusters.[2]

  • Mechanism: Phosphorylation to Butyryl-Phosphate followed by ATP generation.[6]

  • Ecological Logic: Independent of acetate.

  • Therapeutic Implication: More robust in dysbiotic environments where acetate is scarce, but generally associated with lower total butyrate output in healthy states.

Comparative Analysis
FeatureCoA-Transferase (BUT)Butyrate Kinase (BUK)
Gene Symbol but / catbuk
Prevalence (Human) High (~80%)Low (<10%)
Substrate Requirement Butyryl-CoA + Acetate Butyryl-CoA + ADP + Pi
Energetics CoA Recycling (Neutral)ATP Generation (Positive)
Key Genera Faecalibacterium, Roseburia, EubacteriumClostridium (e.g., C. butyricum)
Kinetic Profile High affinity for Butyryl-CoA;

modulated by Acetate conc.
Lower affinity; regulated by ATP/ADP ratio

Part 3: Analytical Workflow (LC-MS/MS)

Quantifying Butyryl-CoA is technically challenging due to the instability of the thioester bond. Standard metabolic preps often hydrolyze CoA esters, leading to false negatives.

Protocol: Acidic Extraction without SPE

Principle: CoA thioesters are stable at pH < 4 and unstable in alkaline conditions. Solid Phase Extraction (SPE) often results in poor recovery of short-chain acyl-CoAs. This protocol uses Sulfosalicylic Acid (SSA) for protein precipitation and stabilization.

Reagents
  • Extraction Solvent: 5% Sulfosalicylic Acid (SSA) in water (w/v), kept at 4°C.

  • Internal Standard (IS):

    
    -Butyryl-CoA (or 
    
    
    
    -Acetyl-CoA if unavailable).
  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology
  • Sample Collection: Flash-freeze fecal or culture pellets in liquid nitrogen immediately. Critical: Do not allow thawing.

  • Lysis & Extraction:

    • Add 200

      
      L cold 5% SSA containing IS to the pellet.
      
    • Homogenize with bead beating (30 sec, 4°C).

    • Incubate on ice for 10 min to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge at 15,000 x g for 15 min at 4°C.

    • Transfer supernatant to a pre-chilled autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), maintained at 40°C.

    • Injection: 5

      
      L (keep autosampler at 4°C).
      
    • Gradient: 0-2 min (2% B), 2-8 min (linear to 40% B), 8-10 min (95% B).

    • Detection: ESI Positive Mode. Monitor Neutral Loss of 507 Da (characteristic of CoA moiety) or specific MRM transitions (Butyryl-CoA: 838

      
       331).
      

LCMS_Workflow Sample Sample Pellet (Flash Frozen) Extract Add 5% SSA + IS (pH < 4, 4°C) Sample->Extract Lysis Bead Beating (Homogenization) Extract->Lysis Spin Centrifuge 15k x g, 15 min Lysis->Spin Inject Direct Injection (No SPE) Spin->Inject Supernatant Detect LC-MS/MS (MRM Mode) Inject->Detect

Figure 2: Optimized extraction workflow for Butyryl-CoA. The omission of SPE and maintenance of acidic pH are critical for thioester stability.

Part 4: Therapeutic Modulation

Targeting the Butyryl-CoA node offers precision intervention strategies for IBD and metabolic syndrome.

  • Next-Generation Probiotics (NGPs):

    • Strategy: Supplementing F. prausnitzii (BUT pathway).

    • Constraint: Requires co-administration of fiber (inulin) or acetate producers (Bifidobacterium) to drive the Transferase reaction.

  • Tributyrin Supplementation:

    • Strategy: A triglyceride containing three butyrate molecules.

    • Mechanism: Bypasses the bacterial Butyryl-CoA pathway entirely, delivering butyrate directly to the colon via lipase hydrolysis. Useful when the microbiome is too damaged to support fermentation.

  • Pathway Bio-Induction:

    • Strategy: Flavonoids (e.g., Quercetin) have been shown to upregulate the expression of but genes in specific Firmicutes, enhancing the conversion efficiency of the Bcd/Etf complex.

References

  • Louis, P., & Flint, H. J. (2009). Diversity, metabolism and microbial ecology of butyrate-producing bacteria from the human large intestine.[1] FEMS Microbiology Letters. Link

  • Vital, M., et al. (2014). Revealing the bacterial butyrate synthesis pathways by analyzing (meta)genomic data. mBio. Link

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Nature Protocols. Link

  • Li, F., et al. (2008). Coupled ferredoxin and crotonyl coenzyme A (CoA) reduction with NADH catalyzed by the butyryl-CoA dehydrogenase/Etf complex from Clostridium kluyveri.[7] Journal of Bacteriology. Link

  • Anand, S., et al. (2016). The Acetyl-CoA Pathway for Butyrate Production in Gut Microbiota.[6] Frontiers in Microbiology. Link

Sources

Foundational

Technical Guide: Butyryl-Coenzyme A as a Substrate for Enzyme Kinetics

This guide serves as a technical reference for researchers utilizing Butyryl-Coenzyme A (Butyryl-CoA) in enzyme kinetics, specifically focusing on acyl-CoA dehydrogenases (ACADs) and CoA-transferases.[1] It prioritizes e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers utilizing Butyryl-Coenzyme A (Butyryl-CoA) in enzyme kinetics, specifically focusing on acyl-CoA dehydrogenases (ACADs) and CoA-transferases.[1] It prioritizes experimental rigor, data integrity, and reproducibility.

[1]

Executive Summary & Biochemical Context

Butyryl-CoA is a pivotal short-chain acyl-CoA intermediate located at the intersection of fatty acid


-oxidation, amino acid metabolism (lysine/tryptophan), and microbial fermentation.[1][2] In mammalian systems, it serves as the primary substrate for Short-Chain Acyl-CoA Dehydrogenase (SCAD) , an enzyme critical for mitochondrial energy homeostasis.[1] In microbial biotechnology, it is a precursor for solventogenesis (butanol production).[1]

For kineticists, Butyryl-CoA presents specific challenges: it is susceptible to alkaline hydrolysis, exhibits substrate inhibition patterns in certain homologs, and requires specific electron-accepting systems for in vitro assaying.[1] This guide outlines a validated spectrophotometric workflow to measure Butyryl-CoA dependent enzymatic activity with high fidelity.

Key Metabolic Pathways

The following diagram illustrates the role of Butyryl-CoA in mitochondrial


-oxidation and its enzymatic conversion to Crotonyl-CoA.

ButyrylCoA_Pathways cluster_inputs FattyAcids Fatty Acids (C4-C6) ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Acyl-CoA Synthetase Lysine Lysine/Tryptophan Lysine->ButyrylCoA Catabolism CrotonylCoA Crotonyl-CoA ButyrylCoA->CrotonylCoA Dehydrogenation SCAD SCAD / BCD (Enzyme-FAD) ButyrylCoA->SCAD 2e- SCAD->ButyrylCoA binds ETF ETF (Electron Transfer) SCAD->ETF 2e-

Figure 1: Metabolic node of Butyryl-CoA.[1] SCAD: Short-chain acyl-CoA dehydrogenase; BCD: Butyryl-CoA dehydrogenase.[1][3]

Substrate Handling & Quality Control

Before initiating kinetics, the integrity of the Butyryl-CoA stock must be verified. Commercial preparations can degrade into free CoA and butyrate, leading to erroneous


 determinations.[1]
Stability and Storage[1]
  • pH Sensitivity: The thioester bond is labile at pH > 7.5. Store stock solutions in 10 mM MOPS or MES buffer (pH 6.0) rather than Tris or Phosphate to minimize auto-hydrolysis.

  • Temperature: Aliquot and store at -80°C. Avoid freeze-thaw cycles (

    
     cycles can result in >10% hydrolysis).
    
Concentration Verification

Do not rely on gravimetric preparation.[1] Determine the precise concentration spectrophotometrically using the adenine moiety extinction coefficient.

  • Wavelength: 260 nm

  • Extinction Coefficient (

    
    ): 
    
    
    
    (at pH 7.0)[1]
  • Protocol: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 100 mM Phosphate Buffer (pH 7.0). Measure
    
    
    .[1]
    
    
    [1]

Experimental Protocol: Spectrophotometric Assay

The standard assay for Acyl-CoA Dehydrogenases (SCAD/BCD) utilizes a coupled electron transfer system.[1] Since the natural acceptor (ETF) is difficult to purify and unstable, Phenazine Ethosulfate (PES) is used as the primary electron acceptor, coupled to 2,6-Dichlorophenolindophenol (DCPIP) as the terminal indicator.[1]

Assay Logic
  • Primary Reaction: Enzyme oxidizes Butyryl-CoA

    
     Crotonyl-CoA; Enzyme-FAD becomes Enzyme-FADH
    
    
    
    .[1]
  • Coupling: Enzyme-FADH

    
     reduces PES; PES reduces DCPIP.[1]
    
  • Readout: DCPIP reduction causes a color change from Blue (

    
    ) to Colorless . The rate of absorbance decrease (
    
    
    
    ) is proportional to enzyme activity.[1]
Reaction Scheme Visualization

Assay_Mechanism cluster_reaction Coupled Assay System Substrate Butyryl-CoA Product Crotonyl-CoA Substrate->Product EnzOx Enzyme-FAD (Oxidized) EnzRed Enzyme-FADH2 (Reduced) EnzOx->EnzRed + 2e- (from Substrate) EnzRed->EnzOx e- transfer to PES PES_Ox PES (ox) PES_Red PES (red) PES_Ox->PES_Red PES_Red->PES_Ox e- transfer to DCPIP DCPIP_Ox DCPIP (ox) BLUE (A600) DCPIP_Red DCPIP (red) COLORLESS DCPIP_Ox->DCPIP_Red Measurement (-dAbs/dt)

Figure 2: Electron flow in the PES/DCPIP coupled spectrophotometric assay.

Reagents Preparation
ReagentStock Conc.[1]Working Conc.Notes
Buffer 100 mM KPi, pH 7.2100 mMAvoid pH > 7.5 to protect substrate.[1]
Butyryl-CoA 10 mM (in H2O)5 - 200

M
Substrate.[1] Keep on ice.
PES 10 mM (in H2O)0.5 - 2.0 mMLight sensitive.[1] Wrap tube in foil.
DCPIP 2 mM (in H2O)40 - 60

M
Terminal acceptor.[1] Filter if precipitate forms.[1]
N-ethylmaleimide 10 mM1 mMOptional: Inhibits free CoA thiol interference.[1]
Step-by-Step Protocol
  • Blanking: Set spectrophotometer to 600 nm . Zero with buffer only.[1]

  • Master Mix: In a cuvette (path length 1 cm), combine:

    • Buffer (to final volume 1.0 mL)

    • DCPIP (40

      
      M final)[1]
      
    • PES (1 mM final)[1]

    • Enzyme (SCAD/BCD) - Amount optimized to give

      
      
      
  • Baseline Equilibration: Incubate at 25°C or 30°C for 2 minutes. Monitor

    
     to ensure a stable baseline. A slight drift is normal (non-enzymatic reduction), but should be 
    
    
    
    .[1]
  • Initiation: Add Butyryl-CoA to start the reaction.[1] Mix rapidly by inversion.

  • Measurement: Record

    
     every 10 seconds for 3–5 minutes.
    
  • Control: Run a "No Enzyme" control to subtract non-enzymatic reduction of DCPIP by the substrate thiol.

Data Analysis & Interpretation

Calculation of Reaction Rate

Calculate the initial velocity (


) using the linear portion of the decay curve (typically first 60-120 seconds).


[1]
  • 
     at 600 nm, pH 7.0: 
    
    
    
    [1]
  • 
    :  Reaction volume (e.g., 1.0 mL)
    
  • 
    :  Path length (1 cm)
    
Kinetic Parameters

Plot


 vs. [Butyryl-CoA] using non-linear regression (Michaelis-Menten model).[1]
  • Typical

    
    :  2 – 15 
    
    
    
    M (highly dependent on species and enzyme purity).[1]
  • Typical

    
    :  5 – 20 s
    
    
    
    (for purified bacterial BCD).[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Rate Free thiols reducing DCPIPAdd N-ethylmaleimide (NEM) to block free thiols; check substrate purity.
Non-linear initial rate Enzyme instability or HysteresisPre-incubate enzyme with FAD (10

M) to ensure cofactor saturation.[1]
No Activity Inactive Enzyme or pH mismatchVerify pH is 7.0–7.[1]5. SCAD is inactive at low pH.[1] Ensure PES is fresh.
Substrate Inhibition High [Butyryl-CoA]Check for rate decrease at concentrations

.[1] Fit to substrate inhibition model.

References

  • Measurement of short-chain acyl-CoA dehydrogenase (SCAD) in cultured skin fibroblasts . National Institutes of Health (NIH). [Link][1]

  • Butyryl-CoA dehydrogenase from Megasphaera elsdenii.[1][4][5] Specificity of the catalytic reaction . Biochemical Journal. [Link]

  • Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component . Journal of Biological Chemistry. [Link]

  • Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation . Analytical Biochemistry. [Link][1]

  • Butyryl-CoA Physical Properties and Stability . PubChem. [Link][1]

Sources

Exploratory

Technical Guide: Butyryl-Coenzyme A in Cellular Energy Metabolism and Epigenetic Regulation

Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) is a critical four-carbon acyl-thioester that functions as a metabolic bridge between the gut microbiome and host cellular physiology. While traditionally categorized so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is a critical four-carbon acyl-thioester that functions as a metabolic bridge between the gut microbiome and host cellular physiology. While traditionally categorized solely as an intermediate in mitochondrial


-oxidation, recent evidence positions Butyryl-CoA as a pivotal substrate for non-canonical histone modifications (lysine butyrylation, Kbu), directly linking metabolic flux to gene expression. This guide dissects the bioenergetic mechanics of Butyryl-CoA, its role in chromatin plasticity, and the rigorous methodologies required for its quantification in drug development contexts.

Part 1: The Bioenergetic Hub

The Paradox of Colonocyte Energetics

Unlike most mammalian cells that rely on glucose or long-chain fatty acids (LCFAs), colonocytes derive approximately 70% of their energy from butyrate, a short-chain fatty acid (SCFA) produced by bacterial fermentation.[1][2][3] The conversion of extracellular butyrate to mitochondrial Butyryl-CoA is the rate-limiting initiation of this energy harvest.

The Activation Mechanism: Upon entry via Monocarboxylate Transporters (MCT1/SLC16A1), butyrate is activated to Butyryl-CoA. In human mitochondria, this is primarily catalyzed by Medium-Chain Acyl-CoA Synthetase 3 (ACSM3) , which displays high affinity for C4–C10 substrates, distinguishing it from the cytosolic Acetyl-CoA Synthetase (ACSS2).

Mitochondrial -Oxidation and SCAD

Once formed, Butyryl-CoA enters the


-oxidation spiral.[4] The critical enzyme governing its dehydrogenation is Short-Chain Acyl-CoA Dehydrogenase (SCAD/ACADS) .[4]
  • Reaction: Butyryl-CoA + FAD

    
     Crotonyl-CoA + FADH
    
    
    
    .
  • Bioenergetic Yield: The oxidation of Butyryl-CoA yields Acetyl-CoA, which enters the TCA cycle. The theoretical ATP yield per mole of butyrate is ~27 ATP, making it a highly efficient fuel source per carbon atom compared to glucose.

Clinical Correlation (SCADD): Deficiency in ACADS (SCADD) leads to the accumulation of Butyryl-CoA, which is diverted to alternative pathways, forming toxic byproducts like ethylmalonic acid and butyrylcarnitine.[4] This blockage highlights the enzyme's non-redundant role in C4 metabolism.

Pathway Visualization

The following diagram illustrates the flux of Butyrate from the extracellular space into the mitochondrial matrix and its divergence into the TCA cycle.

Butyryl_Metabolism Butyrate_Ex Extracellular Butyrate MCT1 MCT1 Transporter Butyrate_Ex->MCT1 Butyrate_Cyto Cytosolic Butyrate MCT1->Butyrate_Cyto ACSM3 ACSM3 (Synthetase) Butyrate_Cyto->ACSM3 Mitochondrial Entry ButyrylCoA Butyryl-CoA ACSM3->ButyrylCoA +CoA, ATP SCAD SCAD (ACADS) ButyrylCoA->SCAD CrotonylCoA Crotonyl-CoA SCAD->CrotonylCoA -FADH2 AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Beta-Oxidation TCA TCA Cycle (ATP) AcetylCoA->TCA

Caption: Figure 1. Metabolic flux of Butyrate to ATP via Butyryl-CoA and SCAD-mediated oxidation.

Part 2: Beyond ATP – Epigenetic Regulation

Histone Lysine Butyrylation (Kbu)

Butyryl-CoA is not merely a fuel; it is a signaling molecule. High intracellular concentrations of Butyryl-CoA drive the butyrylation of lysine residues on histones (e.g., H3K9bu, H4K5bu).

  • Structural Impact: The butyryl group is bulkier and more hydrophobic than the acetyl group. This steric alteration can physically disrupt nucleosome compaction more aggressively than acetylation, potentially leading to higher transcriptional activity at specific loci.

  • The "Writer": The acetyltransferase p300/CBP is promiscuous; it can utilize Butyryl-CoA as a substrate when the Acyl-CoA:Acetyl-CoA ratio shifts in favor of the longer chain.

The Nuclear Pool Mechanism

For histone butyrylation to occur, Butyryl-CoA must be present in the nucleus. Since mitochondrial Acyl-CoAs cannot cross the inner mitochondrial membrane, two mechanisms are proposed:

  • Direct Diffusion: Free butyrate diffuses into the nucleus and is locally converted to Butyryl-CoA by nuclear ACSS2 (which retains some activity for C4 substrates).

  • Citrate-Like Shuttle: While less defined for C4 than C2, carnitine shuttles (via Carnitine O-Acetyltransferase, CRAT) can transport butyryl-carnitine out of the mitochondria, where it is reconverted to Butyryl-CoA.

Part 3: Experimental Methodologies

Quantification of Butyryl-CoA

Accurate quantification is notoriously difficult due to the instability of the thioester bond. Alkaline conditions (often used in standard metabolomics) will hydrolyze Butyryl-CoA, destroying the signal.

Protocol: Acidic Extraction for LC-MS/MS

  • Principle: Use Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA) to precipitate proteins while stabilizing the acyl-CoA thioester bond at low pH.

  • Standard: Stable isotope-labeled internal standard (

    
    -Butyryl-CoA) is mandatory for absolute quantification.
    
Step-by-Step Workflow
  • Quenching: Immediately wash cells with ice-cold PBS.

  • Lysis/Extraction: Add 10% (w/v) TCA containing internal standards. Scrape cells on ice.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization (Critical): The supernatant is highly acidic. Neutralize carefully with weak base (e.g., Ammonium Acetate) just prior to injection, or use a column capable of handling acidic load.

  • Detection: LC-MS/MS in Positive Ion Mode (MRM).

Table 1: Comparison of Analytical Approaches

FeatureUV-HPLCLC-MS/MS (Direct)LC-MS/MS (Derivatized)
Sensitivity Low (

M range)
High (nM range)Very High (pM range)
Specificity Low (co-elution risks)High (Mass/Charge)High
Sample Prep SimpleModerate (Acidic)Complex (e.g., 3-NPH)
Stability ModerateHigh (if acidic)Variable
Suitability Routine purity checksCellular quantification Trace analysis
Workflow Visualization

LCMS_Workflow Sample Cell Culture / Tissue Quench Quench (Ice Cold PBS) Sample->Quench Extract Acidic Extraction (10% TCA + IS) Quench->Extract Preserves CoA Centrifuge Centrifuge (15k x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant (Thioesters Stable at pH < 4) Centrifuge->Supernatant Analyze LC-MS/MS (MRM Mode) Supernatant->Analyze

Caption: Figure 2. Optimized extraction workflow for preserving labile Butyryl-CoA thioesters.

Part 4: Drug Development Implications

Therapeutic Targeting in Cancer

The "Warburg Effect" in cancer cells often suppresses mitochondrial


-oxidation. In colorectal cancer (CRC), cells downregulate SCAD and MCT1 to avoid accumulating Butyryl-CoA, as high levels of Butyryl-CoA (and subsequent histone butyrylation) can induce cell cycle arrest and apoptosis.
  • Strategy: Drugs that force the re-expression of MCT1 or activate SCAD could re-sensitize tumors to butyrate-induced cell death.

  • HDAC Inhibition: Butyrate itself is a Histone Deacetylase (HDAC) inhibitor. However, the metabolic conversion to Butyryl-CoA competes with this by acting as a HAT substrate. Understanding this balance is key for designing "metabo-epigenetic" drugs.

SCAD Deficiency (SCADD)

While generally considered a benign condition in many screenings, severe SCADD can manifest with neuromuscular symptoms.

  • Biomarkers: Elevated C4-Carnitine in plasma and Ethylmalonic acid in urine.[4]

  • Intervention: Avoidance of fasting (to prevent reliance on fatty acid oxidation) and carnitine supplementation to clear toxic acyl-groups.

References

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. The Medical Biochemistry Page. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central (NIH). [Link]

  • Epigenetic mechanisms to propagate histone acetylation by p300/CBP. PubMed Central (NIH). [Link]

  • Structure of the p300 histone acetyltransferase bound to acetyl-coenzyme A. PubMed (NIH). [Link]

  • Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization. PubMed (NIH). [Link]

Sources

Foundational

The chemical properties and stability of Butyryl-Coenzyme A sodium salt

The Chemical Properties and Stability of Butyryl-Coenzyme A Sodium Salt: A Technical Guide Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal metabolic thioester serving as a short-chain acyl-CoA intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Properties and Stability of Butyryl-Coenzyme A Sodium Salt: A Technical Guide

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal metabolic thioester serving as a short-chain acyl-CoA intermediate.[1][2][3][4] While historically categorized primarily within mitochondrial


-oxidation and valine catabolism, recent discoveries have elevated its status as a critical substrate for epigenetic regulation via histone butyrylation (e.g., H3K9bu).[2][3][5]

This guide provides a rigorous technical analysis of the physicochemical properties, stability profiles, and handling protocols for Butyryl-CoA sodium salt.[2] It is designed for researchers requiring high-fidelity data to standardize enzymatic assays, metabolic profiling, and epigenetic screening.[2][3]

Part 1: Chemical Architecture & Physicochemical Properties[3]

The reactivity of Butyryl-CoA is defined by the high-energy thioester bond (


) linking the butyryl group to the thiol of the phosphopantetheine arm.[2] Unlike oxygen esters, the thioester bond lacks significant resonance stabilization, making it highly susceptible to nucleophilic attack—a property essential for its biological function but detrimental to its bench-top stability.[2]
Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name Butyryl-Coenzyme A, Sodium SaltS-Butanoyl-CoA
Molecular Formula

Stoichiometry varies with counter-ion formulation (often

or

)
Molecular Weight ~859.6 Da (Monosodium)Free acid MW: 837.62 Da
Absorbance (

)
258–260 nmExtinction coefficient (

)

(pH 7.[2][3][6]0)
Solubility > 50 mg/mL (Water)Clear, colorless solution.[2][3] pH of 10 mg/mL solution is typically ~5.0–6.0.
pKa (Thiol) ~9.6–10.0 (CoA-SH)The thioester is neutral; pKa refers to the leaving group upon hydrolysis.[3]
Stability (Solid) > 2 years at -20°CDesiccated, protected from light.[2][3]

Part 2: Stability & Degradation Mechanics[2][3][4]

The stability of Butyryl-CoA is governed by the rate of thioester hydrolysis. This reaction is base-catalyzed and temperature-dependent.[2][3]

Mechanism of Hydrolysis

At physiological or alkaline pH, the hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the thioester. The reaction yields free Coenzyme A (CoA-SH) and butyrate.[2][3]

[2][3]
  • pH < 6.0: Hydrolysis is negligible.[3] The protonation of the carbonyl oxygen is insufficient to drive acid catalysis, and

    
     concentration is too low for base catalysis.
    
  • pH 7.0–8.0: Slow, spontaneous hydrolysis occurs (Half-life: Days to Weeks at 4°C).[2][3]

  • pH > 8.5: Rapid degradation.[3] The rate increases 10-fold for every pH unit increase.

Thermal Sensitivity
  • -80°C: Indefinite stability in solution (if pH < 7).[2][3]

  • -20°C: Stable for 1–3 months.[2][3]

  • 4°C: Stable for 24–48 hours (pH 7).

  • 37°C: Rapid degradation (Half-life: < 6 hours).[2][3] Critical for assay design: assays running >1 hour must account for substrate depletion.

Oxidative Dimerization

While the thioester itself is not prone to oxidation, the hydrolysis product (CoA-SH) is.[2][3] Free CoA-SH readily forms disulfide dimers (CoA-S-S-CoA).[2][3]

  • Impact: If your assay relies on quantifying free CoA release (e.g., Ellman's reagent), oxidative dimerization of the product will lead to signal underestimation.[3]

Part 3: Handling & Storage Protocols[3][4]

To maintain reagent integrity, strict adherence to the following "Cold-Chain/Acid-Lock" protocol is recommended.

Protocol: Reconstitution and Aliquoting
  • Solvent Choice: Use nuclease-free water or 10 mM Sodium Acetate (pH 5.0) .[2][3]

    • Why? Water is naturally slightly acidic due to dissolved

      
      .[3] Buffers at pH 5.0 "lock" the thioester bond. Avoid PBS or Tris (pH 7.4–8.[3]0) for stock solutions.
      
  • Concentration: Reconstitute at 10 mM (approx. 8.6 mg/mL).[3] Higher concentrations are more stable.[3]

  • Aliquoting:

    • Do not freeze-thaw the master stock.

    • Aliquot into single-use volumes (e.g., 20–50

      
      L) in light-protective (amber) or opaque tubes.
      
  • Storage:

    • Short-term: -20°C (Use within 4 weeks).[2][3]

    • Long-term: -80°C (Use within 6–12 months).[2][3]

Decision Tree: Storage Logic

StorageProtocol Start Butyryl-CoA Powder Solvent Choose Solvent Start->Solvent Water ddH2O or NaOAc pH 5 (Recommended) Solvent->Water Buffer PBS/Tris pH > 7 (Avoid for Stock) Solvent->Buffer Aliquot Aliquot immediately (Single-use) Water->Aliquot Buffer->Aliquot If necessary Storage Storage Temp Aliquot->Storage Minus80 -80°C (> 6 Months) Storage->Minus80 Minus20 -20°C (< 1 Month) Storage->Minus20 FourDeg 4°C (< 24 Hours) Storage->FourDeg

Figure 1: Decision matrix for the reconstitution and storage of Butyryl-CoA to minimize hydrolysis.

Part 4: Biological Context & Metabolic Signaling[3][7][8][9]

Butyryl-CoA acts as a metabolic node connecting fatty acid catabolism with epigenetic regulation.[2][5]

Mitochondrial Beta-Oxidation

In the mitochondria, Butyryl-CoA is the substrate for Short-Chain Acyl-CoA Dehydrogenase (ACADS/SCAD) .[2][3]

  • Reaction: Butyryl-CoA

    
     Crotonyl-CoA + 
    
    
    
    .[2]
  • Clinical Relevance: ACADS deficiency leads to accumulation of butyryl-CoA and excretion of ethylmalonic acid.

Histone Butyrylation (Epigenetics)

Butyryl-CoA serves as an acyl donor for histone acetyltransferases (HATs/KATs) such as p300/CBP.[2][3]

  • Modification: Lysine Butyrylation (Kbu).[2][3]

  • Function: Stimulates gene transcription (similar to acetylation but structurally bulkier, affecting chromatin compaction differently).[2][3]

  • Pathway: Short-chain fatty acids (SCFAs) from gut microbiota (butyrate) are converted to Butyryl-CoA by ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2) in the nucleus/cytosol.[2][3]

Pathway Visualization

MetabolicPathway Butyrate Butyrate (Gut Microbiota) ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA ATP + CoA Butyrate->ButyrylCoA CrotonylCoA Crotonyl-CoA ButyrylCoA->CrotonylCoA Beta-Oxidation (Mitochondria) HistoneBu Butyrylated Histone (Transcription Active) ButyrylCoA->HistoneBu Acyl Donor Histone Histone Lysine (H3K9, H3K27) Histone->HistoneBu Nucleus ACSS2 ACSS2 (Synthetase) ACADS ACADS (Dehydrogenase) KATs p300/CBP (Acyltransferase)

Figure 2: The dual role of Butyryl-CoA in mitochondrial oxidation and nuclear histone modification.[2][3]

Part 5: Experimental Applications & Assay Protocols

ACADS (Butyryl-CoA Dehydrogenase) Activity Assay

This assay measures the reduction of an electron acceptor (e.g., Ferricenium hexafluorophosphate) coupled to the dehydrogenation of Butyryl-CoA.[2][3]

  • Buffer: 50 mM Potassium Phosphate, pH 7.2.

  • Substrate: 100

    
    M Butyryl-CoA.[2][7][8]
    
  • Detection: Absorbance decrease at 300 nm (Ferricenium reduction) or fluorescence of coupled resazurin systems.[3]

  • Critical Control: Run a "No Enzyme" blank to subtract spontaneous hydrolysis rates.[3]

Histone Acyltransferase (HAT) Assay

Used to screen inhibitors of p300/CBP using Butyryl-CoA as the alternative substrate.

  • Substrate: H3 peptide (1–20) and Butyryl-CoA (10–50

    
    M).[2][3]
    
  • Detection:

    • Mass Spectrometry:[2][9] Monitor shift of +70 Da (Butyryl group).[3]

    • Fluorometric: Detect release of free CoA-SH using CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).[2][3]

  • Note: Butyryl-CoA has a higher

    
     than Acetyl-CoA for most HATs; higher concentrations may be required for equivalent signal.[2]
    

References

  • Cayman Chemical. (2023).[3] Butyryl-Coenzyme A (sodium salt) Product Information & Safety Data Sheet. Link

  • Gomes, B., et al. (1981).[2][3] "Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases." Biochemistry, 20(6), 1481–1490.[2][3] Link[2][3]

  • Chen, Y., et al. (2007).[2][3] "Lysine propionylation and butyrylation are novel post-translational modifications in histones."[9] Molecular & Cellular Proteomics, 6(5), 812-819.[2][3] Link

  • Sigma-Aldrich. (2023).[2][3] Butyryl Coenzyme A Lithium Salt - Technical Specification. Link

  • Trefely, S., et al. (2020).[2][3][10][11] "Compartmentalized acyl-CoA metabolism and roles in chromatin regulation."[2][10] Molecular Metabolism, 38, 100941.[3] Link

Sources

Exploratory

An In-Depth Technical Guide to Butyryl-Coenzyme A: A Central Node in Short-Chain Fatty Acid Metabolism and Epigenetic Regulation

Abstract Butyryl-Coenzyme A (Butyryl-CoA) stands at a critical metabolic crossroads, linking the microbial fermentation of dietary fiber in the gut to host cellular energy, signaling, and epigenetic regulation. As the di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyryl-Coenzyme A (Butyryl-CoA) stands at a critical metabolic crossroads, linking the microbial fermentation of dietary fiber in the gut to host cellular energy, signaling, and epigenetic regulation. As the direct precursor to the short-chain fatty acid (SCFA) butyrate, Butyryl-CoA is a pivotal intermediate whose synthesis and subsequent metabolic fate have profound implications for intestinal health, immune homeostasis, and the pathobiology of diseases ranging from inflammatory bowel disease to colorectal cancer. This technical guide provides an in-depth exploration of Butyryl-CoA, designed for researchers, scientists, and drug development professionals. We will dissect its core biosynthetic pathways, delineate its functional roles as both a metabolic substrate and an epigenetic modifier, and provide validated, step-by-step experimental protocols for its quantification and functional analysis.

Introduction: The Significance of Butyryl-CoA in the SCFA Landscape

Short-chain fatty acids (SCFAs) are the primary metabolic end-products of anaerobic bacterial fermentation of indigestible carbohydrates (dietary fiber) in the colon. The most abundant of these—acetate (C2), propionate (C3), and butyrate (C4)—serve as a vital energy source for the host and act as critical signaling molecules.[1] Butyrate, in particular, is the preferred fuel for colonocytes, the epithelial cells lining the colon, and exhibits potent anti-inflammatory and anti-cancer properties.[2][3][4]

Butyryl-CoA is the activated thioester form of butyrate and the central intermediate from which butyrate is synthesized.[5][6] Its importance stems from its dual identity: it is both a key player in cellular energy metabolism and the direct donor molecule for a crucial post-translational modification—histone lysine butyrylation. This guide will illuminate the journey of Butyryl-CoA from its microbial origins to its functional impact within the host cell nucleus, providing the technical foundation necessary to investigate this multifaceted molecule.

Biosynthesis of Butyryl-CoA: A Tale of Two Kingdoms

The generation of Butyryl-CoA occurs through distinct pathways in both the gut microbiome and host cell mitochondria, highlighting its conserved role in core metabolism.

Microbial Fermentation: The Primary Source

In the anaerobic environment of the human colon, specific bacterial phyla, most notably Firmicutes (including genera such as Clostridium, Roseburia, and Faecalibacterium), synthesize Butyryl-CoA from two molecules of acetyl-CoA derived from glycolysis.[7][8][9] This pathway is a major channel for carbon metabolism in these organisms.[10][11]

The enzymatic cascade proceeds as follows:

  • Thiolase (Acetyl-CoA Acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • 3-Hydroxybutyryl-CoA Dehydrogenase: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.

  • Crotonase (Enoyl-CoA Hydratase): 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA.

  • Butyryl-CoA Dehydrogenase (Bcd): Crotonyl-CoA is reduced to Butyryl-CoA.[12]

Butyryl_CoA_Synthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxybutyryl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA Dehydrogenase Butyrate_Formation cluster_0 Butyryl-CoA:acetate CoA-transferase Pathway cluster_1 Butyrate Kinase Pathway butyryl_coa Butyryl-CoA butyrate1 Butyrate butyryl_coa->butyrate1 Butyryl-CoA:acetate CoA-transferase (but) butyryl_phosphate Butyryl Phosphate butyryl_coa->butyryl_phosphate Phosphotransbutyrylase (ptb) acetate Acetate acetyl_coa Acetyl-CoA butyrate2 Butyrate butyryl_phosphate->butyrate2 Butyrate Kinase (buk) adp ADP atp ATP adp->atp

Caption: The two primary enzymatic pathways for converting Butyryl-CoA to Butyrate.

Biological Functions: From Energy Source to Epigenetic Signal

The downstream effects of Butyryl-CoA are largely mediated by its product, butyrate, which functions as an energy substrate, a signaling molecule, and a potent epigenetic regulator.

Energy for the Gut Epithelium

Butyrate is the main energy source for colonocytes, providing up to 70% of their energy requirements through β-oxidation. [5]This metabolic support is crucial for maintaining the integrity of the gut barrier, regulating cell proliferation, and preventing apoptosis in healthy epithelial cells.

Epigenetic Regulation via Histone Butyrylation

Beyond its metabolic role, Butyryl-CoA is a substrate for the post-translational modification of histones. [13][14]Histone acetyltransferases (HATs), such as p300, can utilize Butyryl-CoA to catalyze the butyrylation of lysine residues on histone tails (e.g., H3K9Bu). [14][15]This modification neutralizes the positive charge of lysine, which is thought to weaken the histone-DNA interaction, leading to a more open chromatin structure and influencing gene transcription. [16] Furthermore, the product, butyrate, is a well-established inhibitor of histone deacetylase (HDAC) enzymes. [17][18]This dual mechanism—providing the substrate for histone butyrylation while inhibiting the removal of acyl groups—creates a powerful system for modulating gene expression. This epigenetic role links the metabolic state of the cell, influenced by gut microbial activity, directly to the regulation of the host genome. [19]

Histone_Butyrylation butyryl_coa Butyryl-CoA (from Metabolism) p300 p300 (HAT) butyryl_coa->p300 histone Histone Tail (Lysine) histone->p300 butyrylated_histone Butyrylated Histone (Open Chromatin) butyrylated_histone->histone De-butyrylation gene_transcription Gene Transcription butyrylated_histone->gene_transcription Regulation p300->butyrylated_histone hdac HDACs butyrate Butyrate (from Butyryl-CoA) butyrate->hdac Inhibition

Caption: The dual role of Butyryl-CoA and Butyrate in epigenetic regulation.

Immunomodulation and Anti-Cancer Effects

Butyrate exerts potent anti-inflammatory effects by activating G-protein coupled receptors (GPCRs) and inhibiting HDACs, which suppresses pro-inflammatory signaling pathways like NF-κB. [2][4][17]In the context of cancer, particularly colorectal cancer, butyrate paradoxically inhibits proliferation and induces apoptosis in transformed cells while supporting healthy cells. [3][20]This selective activity makes the Butyryl-CoA/butyrate axis a highly attractive target for therapeutic development. [2][4]

Key Experimental Methodologies

Investigating the Butyryl-CoA pathway requires a multi-faceted approach combining molecular biology, microbiology, and analytical chemistry.

Quantification of Butyrate Production Capacity via qPCR

Objective: To quantify the genetic potential for butyrate production in a complex microbial sample (e.g., feces) by targeting the butyryl-CoA:acetate CoA-transferase (but) gene.

Causality: The abundance of the but gene is a strong indicator of the functional capacity of the gut microbiota to produce butyrate via the dominant pathway. Its quantification provides a more direct functional readout than simply profiling bacterial composition (e.g., 16S rRNA sequencing). [21][22] Protocol: Quantitative Real-Time PCR (qPCR) for the but gene

  • DNA Extraction: Extract total genomic DNA from fecal samples using a validated kit optimized for microbial DNA (e.g., QIAamp PowerFecal Pro DNA Kit). Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Primer Design: Utilize degenerate primers designed to target a conserved region of the but gene from major butyrate-producing bacteria. An example set is:

    • Forward: 5’-GCIGAICATTTCACITGGAAYWSITGGCAYATG-3’

    • Reverse: 5’-CCTGCCTTTGCAATRTCIACRAANGC-3’ [23]3. qPCR Reaction Setup: Prepare a master mix in a 20 µL final volume:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 2 µL Template DNA (normalized to 10 ng/µL)

    • 7 µL Nuclease-free water

  • Standard Curve: Prepare a 10-fold serial dilution of a plasmid containing the target but gene sequence to generate a standard curve for absolute quantification (from 10^7 to 10^1 copies/µL).

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt Curve Analysis: 65°C to 95°C, increment 0.5°C

  • Data Analysis: Calculate the copy number of the but gene in each sample by interpolating its Ct value against the standard curve. Normalize the results to the total amount of DNA used or to the copy number of a universal bacterial gene like 16S rRNA.

Quantification of Intracellular Butyryl-CoA via LC-MS/MS

Objective: To accurately measure the concentration of Butyryl-CoA and other short-chain acyl-CoAs in cell or tissue lysates.

Causality: Direct quantification of the acyl-CoA pool provides a snapshot of the metabolic state. LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for the separation and precise measurement of structurally similar molecules.

Protocol: Targeted LC-MS/MS for Acyl-CoA Analysis

  • Sample Collection & Quenching:

    • For cultured cells, rapidly wash the cell monolayer with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet debris.

    • For tissues, flash-freeze in liquid nitrogen immediately upon collection and grind to a powder under liquid nitrogen before extraction with cold solvent.

  • Extraction: Collect the supernatant from the quenching step. Dry it completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., 5% methanol in water with 10 mM ammonium acetate).

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for polar molecules (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: Run a gradient from 0% to 50% B over 10 minutes to separate the acyl-CoAs.

  • MS/MS Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each target analyte. For Butyryl-CoA (C25H42N7O17P3S, Molar Mass: 837.62 g/mol ), a common transition would be m/z 838.2 → 331.1.

  • Quantification: Generate a standard curve using commercially available, purified Butyryl-CoA. Spike an internal standard (e.g., ¹³C-labeled Butyryl-CoA) into all samples and standards for normalization and accurate quantification.

Genome-Wide Mapping of Histone Butyrylation

Objective: To identify the genomic locations of histone butyrylation marks (e.g., H3K9Bu) to understand their role in gene regulation.

Causality: ChIP-Seq allows for the unbiased, genome-wide identification of regions where a specific protein or modification is bound to DNA. Mapping histone butyrylation reveals which promoters, enhancers, and other regulatory elements are targeted, providing direct insight into the genes and pathways being epigenetically regulated by this mark.

ChIP_Seq_Workflow cell_lysis 1. Cell Lysis & Chromatin Crosslinking sonication 2. Chromatin Shearing (Sonication) cell_lysis->sonication immunoprecipitation 3. Immunoprecipitation (Anti-H3K9Bu Antibody) sonication->immunoprecipitation wash 4. Wash & Elute immunoprecipitation->wash reverse_crosslink 5. Reverse Crosslinks & Purify DNA wash->reverse_crosslink library_prep 6. Sequencing Library Preparation reverse_crosslink->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing analysis 8. Data Analysis (Peak Calling & Annotation) sequencing->analysis

Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Protocol: ChIP-Seq Workflow for Histone Butyrylation

  • Chromatin Preparation: Crosslink protein-DNA complexes in live cells with formaldehyde. Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for the histone butyrylation mark of interest (e.g., anti-H3K9Bu). Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the enriched DNA fragments.

  • Library Preparation: Prepare a sequencing library from the purified ChIP DNA and a parallel "Input" control (chromatin saved before the IP step). This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample relative to the Input control. Annotate these peaks to nearby genes and genomic features (promoters, enhancers) to infer biological function.

Therapeutic Implications and Future Directions

The central role of Butyryl-CoA and its derivative, butyrate, in maintaining health makes their parent pathways compelling targets for drug development.

Therapeutic StrategyMechanism of ActionPotential Applications
Prebiotics Providing fermentable fibers (e.g., inulin, FOS) to selectively stimulate the growth and activity of butyrate-producing bacteria.IBD, Metabolic Syndrome, Colon Cancer Prevention
Probiotics/Synbiotics Administering live, defined strains of butyrate-producing bacteria, often with a prebiotic substrate.Gut dysbiosis, IBD
Postbiotics Direct administration of butyrate or its precursors (e.g., tributyrin, a pro-drug that releases three butyrate molecules). [24]IBD, Neurodegenerative diseases [17]
HDAC Inhibitors Small molecule drugs that mimic the HDAC-inhibiting effect of butyrate.Oncology, Inflammatory Disorders

The challenge for drug developers lies in targeted delivery. Butyrate is rapidly absorbed in the upper gastrointestinal tract, making it difficult to deliver to the colon where it is most needed. Future research will focus on novel encapsulation and pro-drug strategies to overcome this hurdle and fully harness the therapeutic potential of the Butyryl-CoA pathway.

Conclusion

Butyryl-Coenzyme A is far more than a simple metabolic intermediate. It is a master regulator that integrates dietary inputs and microbial metabolism with host cellular energetics and epigenetic programming. Its synthesis by the gut microbiota and subsequent conversion to butyrate have profound, cascading effects on gut barrier function, immune regulation, and cell fate. A thorough understanding of its biochemistry, coupled with robust analytical methods as detailed in this guide, is essential for any scientist seeking to unravel the complexities of the gut-host axis and develop next-generation therapeutics for metabolic, inflammatory, and oncologic diseases.

References

  • ResearchGate. (n.d.). Butyryl-CoA can be generated from the microbial fermentation product...
  • Wikipedia. (2023, December 29). Butyryl-CoA. Retrieved from [Link]

  • PubChem. (n.d.). Butyryl-coa. Retrieved from [Link]

  • BMS Clinic. (n.d.). Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of obtained butyryl-CoA:acetate CoA-transferase (but)....
  • YouTube. (2017, October 10). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. Retrieved from [Link]

  • Salonen, A., et al. (2014). Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. FEMS Microbiology Letters.
  • National Institutes of Health. (n.d.). Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism. Retrieved from [Link]

  • bioRxiv. (2021, March 10). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain. Retrieved from [Link]

  • Oxford Academic. (n.d.). central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum. Retrieved from [Link]

  • Frontiers. (n.d.). Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butyryl-CoA:acetate CoA-transferase gene associated with the genus Roseburia is decreased in the gut microbiota of Japanese patients with ulcerative colitis. Retrieved from [Link]

  • Portland Press. (n.d.). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. Retrieved from [Link]

  • ResearchGate. (n.d.). The central metabolic pathway from acetyl-CoA to butyryl-CoA in.
  • PubMed. (n.d.). Butyrate metabolism upstream and downstream acetyl-CoA synthesis and growth control of human colon carcinoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of butyryl-CoA CoA transferase genes within samples from....
  • PubMed. (n.d.). A novel class of CoA-transferase involved in short-chain fatty acid metabolism in butyrate-producing human colonic bacteria. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Health Benefits and Side Effects of Short-Chain Fatty Acids. Retrieved from [Link]

  • Frontiers. (2023, July 5). Short chain fatty acids: the messengers from down below. Retrieved from [Link]

  • MDPI. (n.d.). Biochemical and Metabolical Pathways Associated with Microbiota-Derived Butyrate in Colorectal Cancer and Omega-3 Fatty Acids Implications: A Narrative Review. Retrieved from [Link]

  • ASM Journals. (n.d.). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Retrieved from [Link]

  • ResearchGate. (n.d.). p300 Uses Butyryl-CoA to Butyrylate Histones in Histone Octamers and in Chromatin and to Directly Stimulate Gene Transcription ….
  • News-Medical. (2025, January 13). Short-chain fatty acids propionate and butyrate directly modify chromatin to regulate gene expression. Retrieved from [Link]

  • MDPI. (n.d.). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Retrieved from [Link]

  • Frontiers. (2021, March 28). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Short Chain Fatty Acids in Inflammation and Body Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Function and mechanism of histone β-hydroxybutyrylation in health and disease. Retrieved from [Link]

  • biomodal. (2024, November 4). How histone modifications impact gene regulation. Retrieved from [Link]

  • Healthline. (2021, October 8). How Short-Chain Fatty Acids Affect Health and Weight. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Retrieved from [Link]

  • Cision PR Newswire. (2026, February 3). A First-of-Its-Kind Human Study Suggests Mental Well-Being May Start in the Gut. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Thioester: A Detailed Guide to Preparing Butyryl-Coenzyme A Solutions for In Vitro Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal short-chain acyl-CoA thioester, central to fatty acid metabolism and epigenetic r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal short-chain acyl-CoA thioester, central to fatty acid metabolism and epigenetic regulation through protein butyrylation. The integrity of Butyryl-CoA solutions is a critical determinant for the success and reproducibility of in vitro enzymatic assays. This guide provides a comprehensive framework for the preparation, handling, and quality control of Butyryl-CoA solutions. We will explore the chemical rationale behind each procedural step, present detailed protocols, and offer troubleshooting advice to empower researchers to generate reliable and accurate data.

The Central Role of Butyryl-Coenzyme A in Biological Research

Butyryl-Coenzyme A is the activated form of the short-chain fatty acid butyrate, a product of microbial fermentation in the gut.[1] It serves as a key metabolite and a substrate for a variety of enzymes, most notably histone acetyltransferases (HATs) and sirtuins, which catalyze the post-translational modification of proteins.[1] As such, Butyryl-CoA is indispensable for research in epigenetics, cellular metabolism, and the development of therapeutics targeting these pathways. The inherent lability of its high-energy thioester bond, however, necessitates meticulous preparation and handling to prevent hydrolysis and ensure experimental validity.[2]

Physicochemical Properties and Handling Considerations

A thorough understanding of Butyryl-CoA's chemical nature is fundamental to its proper use. The molecule's stability is paramount and is influenced by factors such as temperature, pH, and exposure to moisture.

PropertyCharacteristicRationale for HandlingSource
Molecular Formula C₂₅H₄₂N₇O₁₇P₃S-[3]
Molar Mass 837.62 g/mol Essential for accurate concentration calculations.[3]
Form Lyophilized powderProvides maximal stability for long-term storage.
Solubility Readily soluble in water and aqueous buffers (e.g., PBS, Tris, HEPES).Allows for direct reconstitution in buffers suitable for most biological assays.[4][5]
pH Sensitivity The thioester bond is prone to hydrolysis at pH values above 7.0.Buffers should be maintained at a neutral or slightly acidic pH to minimize degradation.[3][6][3][6]
Storage (Powder) Long-term at -20°C, sealed and protected from moisture.Minimizes chemical degradation and hydrolysis from atmospheric water.[4][5]
Storage (Solution) Aliquoted for single-use and stored at -80°C.Prevents degradation from repeated freeze-thaw cycles and ensures long-term stability for up to 6 months.[4][4]

Preparation of Butyryl-CoA Stock Solutions: A Validated Protocol

This section provides a step-by-step protocol for the preparation of a high-quality, 10 mM Butyryl-CoA stock solution. Adherence to these steps is critical for ensuring the solution's integrity.

Required Materials
  • Butyryl-Coenzyme A, lithium or sodium salt, lyophilized powder (≥95% purity)

  • Nuclease-free water or a suitable aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 7.0; 50 mM Tris-HCl, pH 7.4)

  • Calibrated P200 and P1000 micropipettes

  • Sterile, low-retention microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Ice bucket

Experimental Workflow Diagram

Caption: Step-by-step workflow for preparing Butyryl-CoA stock solutions.

Step-by-Step Methodology
  • Equilibration: Before opening the vial, allow the lyophilized Butyryl-CoA powder to equilibrate to room temperature for 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis of the thioester bond.

  • Pre-Reconstitution Centrifugation: Briefly centrifuge the vial in a microcentrifuge to ensure that all the lyophilized powder is collected at the bottom of the tube.

  • Reconstitution: Carefully open the vial and add the pre-calculated volume of cold (4°C) aqueous buffer to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 5 mg of Butyryl-CoA (molar mass 837.62 g/mol ), you would add 597 µL of buffer.

  • Dissolution: Close the cap tightly and gently vortex the solution for 15-30 seconds, or until the powder is completely dissolved. Perform a quick spin in a microcentrifuge to collect the entire solution at the bottom of the tube.

  • Aliquoting: Immediately place the stock solution on ice. To avoid repeated freeze-thaw cycles, which can compromise the integrity of Butyryl-CoA, aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.[4]

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C. Under these conditions, the solution is stable for up to six months.[4] For use within a month, storage at -20°C is acceptable.[4]

Quality Control: Verifying Solution Integrity

The concentration and purity of your Butyryl-CoA stock solution should be rigorously verified.

Spectrophotometric Concentration Determination

The concentration of Butyryl-CoA can be accurately determined by measuring its absorbance at 258-260 nm, which corresponds to the adenine moiety of Coenzyme A.[5]

  • Molar Extinction Coefficient (ε) at 258 nm: 16,400 M⁻¹cm⁻¹ in phosphate buffer (pH 7.0)

Protocol:

  • Prepare a 1:100 dilution of your Butyryl-CoA stock solution in the same buffer used for reconstitution.

  • Using a quartz cuvette, measure the absorbance of the diluted solution at 258 nm against a buffer blank.

  • Calculate the concentration using the Beer-Lambert Law: Concentration (M) = (A₂₅₈ × Dilution Factor) / ε

Purity Assessment via HPLC

For applications requiring the highest degree of purity, such as enzyme kinetics studies, High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the integrity of the thioester bond and detecting any degradation products.

Best Practices for Experimental Use

  • Thawing: Thaw aliquots rapidly on ice immediately before use.

  • Working Solutions: Prepare working dilutions from the stock solution in the final assay buffer. Do not store dilute working solutions for extended periods.

  • pH Maintenance: Ensure the pH of your assay buffer is within a range that maintains Butyryl-CoA stability (typically pH 6.0-7.5).[6]

  • Controls: In enzymatic assays, always include a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis of Butyryl-CoA under your specific assay conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no enzyme activity 1. Degraded Butyryl-CoA stock. 2. Inaccurate stock concentration.1. Prepare a fresh stock solution, ensuring adherence to all handling protocols. 2. Re-quantify the stock solution using spectrophotometry.
High background signal in assay Non-enzymatic hydrolysis of Butyryl-CoA.1. Check and adjust the pH of the assay buffer to be within the optimal range. 2. Minimize the time between adding Butyryl-CoA to the assay and taking the measurement.
Poor reproducibility between experiments 1. Multiple freeze-thaw cycles of the stock solution. 2. Inconsistent pipetting.1. Use fresh single-use aliquots for each experiment. 2. Ensure pipettes are properly calibrated and use low-retention tips.

Conclusion

The biological activity of Butyryl-Coenzyme A is intrinsically linked to the integrity of its thioester bond. By implementing the rigorous preparation, handling, and quality control measures detailed in this guide, researchers can ensure the reliability of their in vitro assays. This commitment to procedural excellence is fundamental to generating high-quality, reproducible data in the study of metabolism and epigenetics.

References

  • Vertex AI Search Result: Butyryl-Coenzyme A sodium (Butyryl CoA sodium)
  • PubChem. (n.d.). Butyryl-coa. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Butyryl-CoA can be generated from the microbial fermentation product... Retrieved from [Link]

  • Ghonim, A. H., et al. (2017). Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyryl-CoA. Retrieved from [Link]

  • Yang, Q., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. PMC. Retrieved from [Link]

  • Yoshida, Y., et al. (2016). Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. Frontiers in Microbiology. Retrieved from [Link]

  • Yang, Q., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain. bioRxiv. Retrieved from [Link]

  • Duncan, S. H., et al. (2002). Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Application

Advanced Application Note: Butyryl-CoA Dehydrogenase Activity Assay

Abstract & Scope This Application Note defines the standard operating procedure (SOP) for quantifying Butyryl-CoA Dehydrogenase (BCD) activity. BCD, also known as Short-Chain Acyl-CoA Dehydrogenase (SCAD) in mammalian sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the standard operating procedure (SOP) for quantifying Butyryl-CoA Dehydrogenase (BCD) activity. BCD, also known as Short-Chain Acyl-CoA Dehydrogenase (SCAD) in mammalian systems, catalyzes the first step of mitochondrial fatty acid


-oxidation for short-chain fatty acids (C4–C6).[1]

While the physiological electron acceptor is Electron Transfer Flavoprotein (ETF), ETF-based assays are technically demanding, often requiring anaerobic conditions.[2] This guide prioritizes the Ferricenium Hexafluorophosphate (FcPF₆) method as the primary protocol due to its high sensitivity, aerobic compatibility, and low background. The classic DCPIP/PMS method is provided as a secondary alternative for laboratories lacking UV-range kinetic capabilities.

Scientific Background & Mechanism[3][4][5]

Physiological Role

BCD contains a non-covalently bound FAD cofactor. It catalyzes the


-dehydrogenation of Butyryl-CoA to Crotonyl-CoA. This reaction involves the abstraction of a pro-R proton from the 

-carbon and a hydride transfer from the

-carbon to the FAD N5 position.
Assay Principle (Ferricenium Method)

In this assay, the artificial electron acceptor Ferricenium Hexafluorophosphate (Fc


) acts as a direct oxidant of the reduced enzyme-FAD complex.
  • Enzyme Reduction: BCD-FAD + Butyryl-CoA

    
     BCD-FADH
    
    
    
    + Crotonyl-CoA
  • Electron Transfer: BCD-FADH

    
     + 2 Fc
    
    
    
    
    
    BCD-FAD + 2 Fc + 2 H
    
    

Detection: The reduction of the Ferricenium ion (Fc


) to Ferrocene (Fc) is monitored by a decrease in absorbance at 300 nm .
  • Stoichiometry: 2 moles of Fc

    
     are reduced per 1 mole of Butyryl-CoA oxidized.
    
  • Advantage: The extinction coefficient difference is distinct, and the reaction kinetics are rapid (

    
     is often higher than with physiological ETF).
    

BCD_Mechanism Substrate Butyryl-CoA Complex E-Substrate Complex Substrate->Complex Binding EnzymeOx BCD (FAD_ox) EnzymeOx->Complex Binding EnzymeRed BCD (FADH2_red) Complex->EnzymeRed Dehydrogenation Product Crotonyl-CoA Complex->Product EnzymeRed->EnzymeOx Re-oxidation AcceptorOx 2 Fc+ (Ferricenium) (Abs 300nm High) AcceptorRed 2 Fc (Ferrocene) (Abs 300nm Low) AcceptorOx->AcceptorRed Electron Transfer

Figure 1: Reaction mechanism coupling Butyryl-CoA oxidation to Ferricenium reduction.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
Butyryl-CoA (Lithium salt) >95% Purity-20°CSubstrate. Unstable in alkali; keep on ice.
Ferricenium Hexafluorophosphate 97%4°C, DarkLight Sensitive. Prepare fresh daily.
TAPS Buffer pH 8.5RTOptimal pH for Ferricenium stability/activity.
BCD Enzyme Source Purified or Lysate-80°CAvoid repeated freeze-thaw cycles.
Buffer Preparation
  • Assay Buffer (100 mM TAPS, pH 8.5):

    • Dissolve 24.3 g TAPS in 900 mL dH₂O.

    • Adjust pH to 8.5 using NaOH (do not use HCl as Cl⁻ can interfere with some metal centers, though less critical here).

    • Bring volume to 1 L.

  • Substrate Stock (10 mM Butyryl-CoA):

    • Dissolve 10 mg Butyryl-CoA (MW ~837.6) in 1.19 mL dH₂O or 10 mM MES pH 6.0.

    • Note: Acyl-CoAs are susceptible to hydrolysis at basic pH.

Experimental Protocol (Ferricenium Method)

Workflow Overview

This protocol utilizes a UV-transparent 96-well plate or quartz cuvettes. Glass or plastic cuvettes are not suitable for 300 nm measurement.

Workflow Start Start: Reagent Prep Blank Prepare Blank: Buffer + FcPF6 + Substrate (No Enzyme) Start->Blank Sample Prepare Sample: Buffer + FcPF6 + Enzyme Start->Sample Equilibrate Equilibrate at 25°C for 5 min Blank->Equilibrate Sample->Equilibrate Initiate Add Butyryl-CoA (Start Reaction) Equilibrate->Initiate Measure Measure Abs @ 300nm Kinetic Mode (2-5 min) Initiate->Measure Calc Calculate Slope (ΔAbs/min) Apply Beer's Law Measure->Calc

Figure 2: Step-by-step assay workflow.

Step-by-Step Procedure

Total Reaction Volume: 1.0 mL (Cuvette) or 200 µL (Microplate). Volumes below are for 1 mL Cuvette. Scale by 0.2x for microplates.

  • Prepare Reaction Mix (Pre-warm to 25°C):

    • Buffer: 940 µL TAPS Buffer (100 mM, pH 8.5).

    • Acceptor: 50 µL Ferricenium Hexafluorophosphate (Stock: 5 mM in dH₂O). Final Conc: 250 µM.

  • Baseline Measurement:

    • Add Reaction Mix to the cuvette.

    • Add Enzyme Sample (e.g., 1–10 µg purified protein).

    • Incubate for 2 minutes to establish a flat baseline (Ferricenium can have a slow spontaneous decay; this must be subtracted).

  • Initiation:

    • Add 10 µL Butyryl-CoA (Stock: 10 mM). Final Conc: 100 µM.

    • Mix immediately by inversion or pipetting.

  • Data Acquisition:

    • Monitor absorbance at 300 nm for 3–5 minutes.

    • Ensure the linear range is captured (typically the first 60–120 seconds).

Data Analysis & Calculations

Extinction Coefficient

The molar extinction coefficient (


) for the reduction of Ferricenium to Ferrocene at 300 nm is:


(Note: Some sources cite 4.0–4.3; 4.3 is the standard for the differential spectrum [1][2]).
Calculation Formula

Calculate the specific activity (Units/mg) using the stoichiometry factor of 2 (2 Fc reduced per 1 Butyryl-CoA).



Where:

  • 
    : Absolute value of slope (Sample - Blank).
    
  • 
    : Total reaction volume (mL).[3]
    
  • 
    : Dilution factor of the enzyme.
    
  • 
    : 4.3 mM⁻¹cm⁻¹.[3]
    
  • 
    : Path length (1 cm).
    
  • 
    : Stoichiometric factor (2 electrons transferred).
    
  • 
    : Volume of enzyme added (mL).
    

Unit Definition: One Unit (U) oxidizes 1 µmol of Butyryl-CoA per minute at 25°C.

Alternative Protocol: DCPIP/PMS Method

Use this if UV optics are unavailable or if high background at 300 nm is present due to crude lysate components.

Reagents
  • Buffer: 100 mM Potassium Phosphate, pH 8.0.

  • DCPIP: 2,6-Dichlorophenolindophenol (60 µM final).

  • PMS: Phenazine Methosulfate (Primary electron acceptor, transfers to DCPIP).

Procedure
  • Wavelength: 600 nm.[4]

  • Reaction:

    • Buffer + DCPIP + PMS + Enzyme.

    • Initiate with Butyryl-CoA.[1][5][6][7][8]

  • Calculation:

    • Use

      
       for DCPIP = 21.0 mM⁻¹cm⁻¹  (at pH 8.0).
      
    • Stoichiometry is 1:1 (1 DCPIP reduced corresponds to 1 Butyryl-CoA oxidized).

Validation & Troubleshooting (Self-Validating System)

IssuePotential CauseMechanistic Solution
High Background Decay Ferricenium instabilityPrepare Ferricenium fresh in degassed water. Keep in dark. Run a "No Substrate" blank.
Non-Linear Rates Substrate depletion or Product inhibitionReduce enzyme concentration. Crotonyl-CoA is a weak product inhibitor; ensure <10% substrate conversion.
Lag Phase Enzyme activationSome BCD preparations require pre-incubation with FAD. Add 10 µM FAD to the buffer if using apo-enzyme.
Low Activity Substrate HydrolysisButyryl-CoA hydrolyzes in alkaline pH. Check substrate integrity by HPLC or DTNB titration (free CoA check).

References

  • Lehman, T. C., et al. (1990). "An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion." Analytical Biochemistry.

  • Liesegang, H., et al. (2023). "Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component." Biochemistry.

  • Vockley, J., et al. (2000). "Mammalian Branched-Chain Acyl-CoA Dehydrogenases: Molecular Mechanisms and Clinical Implications." Journal of Inherited Metabolic Disease.
  • McAndrew, R. P., et al. (2008). "Structural basis for substrate fatty acyl chain specificity." Journal of Biological Chemistry.

For research use only. Not for diagnostic procedures.

Sources

Method

Application Note: Beyond Acetylation—Kinetic Profiling and Screening of Histone Butyryltransferase Activity

[1] Executive Summary While histone acetylation (Kac) is the most studied epigenetic modification, the "epigenetic landscape" has expanded to include short-chain acylations, including butyrylation (Kbu) .[1] Mediated pri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

While histone acetylation (Kac) is the most studied epigenetic modification, the "epigenetic landscape" has expanded to include short-chain acylations, including butyrylation (Kbu) .[1] Mediated primarily by the acetyltransferases p300 and CBP, histone butyrylation is structurally distinct—adding a hydrophobic 4-carbon chain compared to the 2-carbon acetyl group.[1] This modification is metabolically regulated by the availability of Butyryl-CoA (often derived from fatty acid oxidation or gut microbiota metabolites like butyrate) and is linked to active gene transcription and spermatogenesis.[1]

This guide provides a technical framework for adapting standard Histone Acetyltransferase (HAT) assays to measure Histone Butyryltransferase (HBT) activity. We focus on two methodologies: a Continuous Fluorometric Assay for kinetic characterization and a TR-FRET Assay for high-throughput screening (HTS).

Mechanism of Action & Experimental Logic[1][2]

The Enzymatic Shift

p300 and CBP are promiscuous enzymes.[1] The substrate binding pocket, typically occupied by Acetyl-CoA, can accommodate the larger Butyryl-CoA acyl chain.[1] However, the catalytic efficiency (


) for butyrylation is generally lower than for acetylation.[1]
  • Implication for Assays: You cannot simply swap Acetyl-CoA for Butyryl-CoA at the same concentration.[1] The

    
     for Butyryl-CoA is often higher, and the turnover rate is slower.[1] Assays require higher enzyme concentrations or longer incubation times to achieve signal-to-noise ratios comparable to acetylation assays.
    
Reaction Pathway Visualization

The following diagram illustrates the enzymatic transfer and the detection principle for the fluorometric assay.

G cluster_inputs Substrates cluster_products Reaction Products H_Lys Histone Substrate (Lysine Residue) Enzyme Enzyme: p300/CBP (Promiscuous HAT) H_Lys->Enzyme ButCoA Butyryl-CoA (C25H42N7O17P3S) ButCoA->Enzyme H_Kbu Butyrylated Histone (H3/H4-Kbu) Enzyme->H_Kbu Transfer CoASH Free Coenzyme A (CoASH-Thiol) Enzyme->CoASH Release Fluo Fluorescent Adduct (Ex 390nm / Em 479nm) CoASH->Fluo + CPM CPM CPM Reagent (Thiol Detector) CPM->Fluo

Figure 1: Mechanism of p300-mediated butyrylation and downstream detection via thiol-reactive fluorophores.

Critical Reagent Considerations

ReagentCritical ParameterTechnical Insight
Butyryl-CoA Stability & PurityAcyl-CoAs hydrolyze spontaneously in aqueous buffers. Always prepare fresh. Store stock at -80°C. Avoid freeze-thaw cycles >2 times.
p300/CBP Specific ActivityUse the catalytic domain (HAT domain) rather than full-length if possible for cleaner kinetics. Ensure the enzyme is not auto-acylated prior to use.[1]
Substrate H3 vs H4 PeptideH4K5 and H4K8 are preferential sites for butyrylation.[1] Use H4 (1-20) peptides for optimal signal.[1]
Control "No Enzyme"Essential.[1] Butyryl-CoA has a higher rate of non-enzymatic hydrolysis than Acetyl-CoA in some buffers. Background subtraction is critical.[1]

Protocol 1: Continuous Fluorometric Assay (Kinetic Profiling)

Objective: To determine the


 and 

of p300 for Butyryl-CoA.[1] Principle: Detects the release of free CoASH using CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), which becomes fluorescent upon reacting with thiols.[2][3]
Materials
  • Assay Buffer: 50 mM HEPES (pH 8.0), 0.1 mM EDTA, 0.01% Triton X-100. (Avoid DTT or Mercaptoethanol; they react with CPM).[1]

  • Enzyme: Recombinant p300 HAT domain (approx. 50–100 nM final).

  • Substrate: Histone H4 peptide (1-20).[4]

  • Cofactor: Butyryl-CoA (Lithium salt, prepare 10 mM stock in water).

  • Detection: CPM Reagent (Stock 10 mM in DMSO).

Step-by-Step Methodology
  • CPM Preparation: Dilute CPM stock to 25 µM in Assay Buffer. Keep in dark.

  • Enzyme Mix: Prepare p300 in Assay Buffer (2x concentration).

  • Substrate Mix: Prepare H4 peptide (typically saturating, e.g., 50 µM) + Butyryl-CoA (titration: 0, 2.5, 5, 10, 20, 40, 80 µM) in Assay Buffer.

  • Reaction Initiation:

    • Add 50 µL Enzyme Mix to a black 96-well plate.

    • Add 50 µL Substrate Mix.

  • Incubation: Incubate at 30°C for 15–30 minutes.

    • Note: Butyrylation is slower.[1] If signal is low, extend to 60 mins.

  • Termination & Detection:

    • Stop reaction with 10 µL cold Isopropanol (optional, if endpoint).

    • Add 20 µL CPM working solution.

    • Incubate 15 mins in dark at RT.

  • Read: Fluorescence Ex/Em = 390/479 nm.[1]

Data Analysis

Convert RFU to [CoASH] using a Cysteine or CoASH standard curve. Plot Velocity (


) vs. [Butyryl-CoA] and fit to the Michaelis-Menten equation:


Protocol 2: TR-FRET Screening Assay (High-Throughput)

Objective: Screen for inhibitors or modulators of histone butyrylation. Principle: Energy transfer between a Eu-labeled antibody (Donor) recognizing H4Kbu and a ULight-Streptavidin (Acceptor) bound to Biotin-H4 peptide.

Experimental Workflow Diagram

Workflow Step1 1. Reaction Setup Biotin-H4 + p300 + Butyryl-CoA (+/- Inhibitor) Step2 2. Enzymatic Reaction Incubate 30-60 min @ RT Step1->Step2 Step3 3. Detection Step Add Eu-Anti-H4Kbu + ULight-SA (in Detection Buffer + EDTA) Step2->Step3 Step4 4. Equilibrium Incubate 60 min @ RT Step3->Step4 Step5 5. Read TR-FRET Ex: 320nm | Em: 615nm (Eu) & 665nm (ULight) Step4->Step5

Figure 2: TR-FRET workflow for screening p300 butyryltransferase inhibitors.

Step-by-Step Methodology
  • Reaction Buffer: 50 mM TRIS-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

  • Substrate Prep: Mix Biotin-H4 peptide (200 nM) and Butyryl-CoA (10 µM).

  • Compound Addition: Add test compounds (DMSO stock) to 384-well white low-volume plate.

  • Enzyme Addition: Add p300 (5-10 nM). Incubate 30–60 mins.

  • Detection Mix: Prepare in "Detection Buffer" (contains 10-20 mM EDTA to chelate Mg2+ and stop the HAT reaction).

    • Eu-labeled Anti-H4K5bu (or pan-Kbu) antibody (2 nM).

    • ULight-Streptavidin (50 nM).

  • Read: Measure HTRF ratio (665 nm / 615 nm).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Spontaneous hydrolysis of Butyryl-CoAEnsure Butyryl-CoA is fresh. Decrease incubation temperature to 20°C. Use "No Enzyme" subtraction.
Low Signal (CPM) Thiol interferenceEnsure Assay Buffer is free of DTT/BME. Only add DTT in the TR-FRET buffer (which doesn't use CPM).
Low Signal (TR-FRET) Antibody Cross-reactivityVerify if the anti-Kbu antibody cross-reacts with unmodified or acetylated histones.[1] Titrate antibody concentration.[1]
Non-Linear Kinetics Substrate DepletionButyrylation is slow; however, if enzyme conc. is too high, you may deplete the "rare" Butyryl-CoA quickly.[1] Keep conversion <10%.

References

  • Goudarzi, A., et al. (2016). "Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters."[5] Molecular Cell, 62(2), 169-180.[5] Link

  • Chen, Y., et al. (2007). "Lysine propionylation and butyrylation are novel post-translational modifications in histones." Molecular & Cellular Proteomics, 6(12), 2126-2137. Link

  • Kebede, A.F., et al. (2017). "Histone propionylation is a mark of active chromatin." Nature Structural & Molecular Biology, 24, 1048–1056.[5] Link

  • Abcam. "Histone Acetyltransferase Activity Assay Kit (Fluorometric) Protocol." Link

  • Cayman Chemical. "HAT Inhibitor Screening Assay Kit." Link

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Absolute Quantification of Butyryl-Coenzyme A in Biological Matrices

Abstract Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal short-chain acyl-CoA intermediate in cellular metabolism, playing key roles in fatty acid β-oxidation and the catabolism of certain amino acids. Its accurate quantif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal short-chain acyl-CoA intermediate in cellular metabolism, playing key roles in fatty acid β-oxidation and the catabolism of certain amino acids. Its accurate quantification is crucial for understanding metabolic regulation, disease pathogenesis, and the effects of therapeutic interventions. This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of Butyryl-CoA from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simplified protein precipitation extraction and stable isotope dilution for maximal accuracy, making it suitable for researchers in metabolic studies, drug development, and clinical diagnostics.

Introduction: The Importance of Butyryl-CoA Measurement

Coenzyme A (CoA) and its thioester derivatives are central players in intermediary metabolism, acting as acyl group carriers in numerous biochemical reactions.[1][2] Butyryl-CoA, a four-carbon acyl-CoA, is a key metabolite in the mitochondrial fatty acid β-oxidation spiral and the degradation pathways of lysine and tryptophan. Aberrations in Butyryl-CoA levels can signify disruptions in energy homeostasis and are implicated in various metabolic disorders.

Quantifying Butyryl-CoA presents significant analytical challenges due to its low physiological concentrations, inherent instability, and the complexity of biological matrices.[3] While traditional methods lack the required sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard.[4] Its ability to physically separate the analyte from matrix components followed by highly specific mass-based detection provides unparalleled accuracy and sensitivity.[5] This application note details a self-validating protocol that leverages stable isotope dilution to account for matrix effects and variations in sample recovery, ensuring the highest degree of confidence in quantitative results.

Principle of the Method

This method achieves absolute quantification of Butyryl-CoA through a three-stage process:

  • Efficient Sample Extraction: Biological samples are rapidly homogenized in a cold acidic solution to quench enzymatic activity and precipitate proteins. A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-Butyryl-CoA) is added at the start of this process. This is the cornerstone of accurate quantification, as the internal standard experiences the exact same processing and potential loss as the endogenous analyte, allowing for precise correction.

  • Chromatographic Separation: The clarified extract is injected into a reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 column separates Butyryl-CoA from other cellular components and isomeric acyl-CoAs based on its hydrophobicity, ensuring that only the target analyte enters the mass spectrometer at a specific time.[6]

  • Tandem Mass Spectrometry (MS/MS) Detection: The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exquisite specificity by monitoring a unique precursor-to-product ion transition for both the analyte and its internal standard. Quantification is achieved by comparing the peak area ratio of endogenous Butyryl-CoA to the internal standard against a calibration curve.[7]

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), 5-Sulfosalicylic acid (SSA) dihydrate (≥99%).

  • Standards: Butyryl-Coenzyme A lithium salt (≥95%), Butyryl-[¹³C₄]-Coenzyme A lithium salt (or other suitable stable isotope-labeled internal standard).

  • Equipment: Microcentrifuge, analytical balance, vortex mixer, sonicator, nitrogen evaporator (optional), UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials (glass is recommended to prevent analyte loss[3]), pipette tips.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Solutions

Causality: Preparing accurate, fresh standards is fundamental for a reliable calibration curve. Stock solutions are made in a solvent that ensures stability and then diluted for working standards.

  • Butyryl-CoA Stock (1 mg/mL): Accurately weigh 1 mg of Butyryl-CoA lithium salt and dissolve it in 1 mL of LC-MS grade water. Vortex briefly. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare the stable isotope-labeled Butyryl-CoA stock solution identically to the analyte stock. Store at -80°C.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the IS stock solution in 5% (w/v) SSA solution. This solution will be used for sample extraction.

  • Calibration Curve Standards: Perform serial dilutions of the Butyryl-CoA stock solution in 5% SSA to prepare a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL. Add the Working IS Solution to each calibrator to match the concentration used in the samples.

Protocol 2: Sample Extraction from Cultured Cells

Causality: The primary goals of this extraction are to instantly halt all metabolic processes to preserve the in vivo state of Butyryl-CoA and to efficiently separate it from interfering proteins and lipids. Cold acidic conditions are critical for both objectives.

  • Cell Culture Preparation: Grow cells to the desired confluency (e.g., in a 6-well plate).

  • Metabolism Quenching: Aspirate the culture medium completely. Immediately place the plate on dry ice.

  • Extraction & Lysis: Add 400 µL of ice-cold 5% SSA containing the internal standard (1 µg/mL) to each well. The acid denatures proteins, while the cold temperature inhibits residual enzyme activity.

  • Cell Scraping: Scrape the cells into the extraction solution using a cell scraper and transfer the entire lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 30 seconds. For tougher tissues, sonication on ice may be required.

  • Protein Precipitation: Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. The resulting pellet contains precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the Butyryl-CoA, to a clean autosampler vial for immediate analysis or store at -80°C.

Sample_Preparation_Workflow cluster_prep Sample Preparation s1 Cell Culture Plate s2 Aspirate Medium Place on Dry Ice s1->s2 Quench s3 Add 400 µL Ice-Cold 5% SSA + Internal Standard s2->s3 Extract s4 Scrape & Transfer to Microtube s3->s4 s5 Vortex & Incubate on Ice (10 min) s4->s5 Lyse s6 Centrifuge (16,000 x g, 10 min, 4°C) s5->s6 Precipitate s7 Transfer Supernatant to Autosampler Vial s6->s7 Clarify s8 LC-MS/MS Analysis s7->s8 Inject

Caption: Workflow for Butyryl-CoA extraction from cultured cells.

Protocol 3: LC-MS/MS Instrumental Analysis

Causality: The chromatographic gradient is designed to retain the polar Butyryl-CoA on the reverse-phase column at the start and then elute it with an increasing organic phase concentration, providing separation from more polar and less polar contaminants. The MS/MS parameters are optimized for the specific fragmentation pattern of Butyryl-CoA, ensuring highly selective detection.

LCMS_Workflow cluster_lcms LC-MS/MS System autosampler Autosampler Vial (Sample Extract) column C18 Column (Analyte Separation) autosampler->column Injection pump UHPLC Pump (Mobile Phase Gradient) pump->column source ESI Source (Ionization) column->source q1 Quadrupole 1 (Precursor Ion Selection) source->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition System (Chromatogram) detector->data Signal

Caption: Data acquisition workflow in the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
UHPLC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for acyl-CoAs.
Mobile Phase A Water with 5 mM Ammonium Acetate, pH 7.5Ammonium acetate acts as a buffer and improves peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Elution Gradient Time (min) % B
0.02
1.02
5.095
7.095
7.12
10.02

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAcyl-CoAs ionize efficiently in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest specificity and sensitivity.
Ion Spray Voltage +5500 VOptimized for ESI efficiency.
Source Temp. 500 °CAids in desolvation of ions.
MRM Transitions Analyte Precursor (Q1)
Butyryl-CoA838.2
Butyryl-[¹³C₄]-CoA (IS)842.2

Note: The most common fragmentation for acyl-CoAs in positive mode is the neutral loss of the 3'-phospho-ADP moiety (507 Da), leading to a product ion retaining the acyl-pantetheine portion.[5] The precursor and product m/z values should be confirmed by direct infusion of standards on the specific instrument used.

Data Analysis and Method Validation

Data Analysis: The concentration of Butyryl-CoA in a sample is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the calibration curve, which is generated by a linear regression (weighted 1/x²) of the peak area ratios of the standards versus their known concentrations.

Method Validation: To ensure the trustworthiness of the generated data, the method should be validated according to established guidelines.[6]

Table 3: Method Performance and Validation Criteria

ParameterAcceptance CriteriaPurpose
Linearity (r²) ≥ 0.995Confirms a proportional response across the quantification range.
LLOQ S/N > 10, Accuracy within ±20%Defines the lowest reliable concentration that can be measured.
Accuracy (%RE) Within ±15% of nominal valueMeasures the closeness of results to the true value.
Precision (%CV) ≤ 15% (Intra- and Inter-day)Assesses the repeatability and reproducibility of the method.
Matrix Effect Monitored via IS responseEnsures ionization is not suppressed or enhanced by the matrix.
Stability Analyte recovery > 85%Confirms analyte does not degrade during storage or processing.

Conclusion and Field Insights

This LC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of Butyryl-Coenzyme A in complex biological matrices. The simplified extraction procedure minimizes sample handling and potential for error, while the use of a stable isotope-labeled internal standard is non-negotiable for achieving high-quality, reproducible data by correcting for inevitable variations in extraction efficiency and matrix-induced ion suppression.[7] This protocol serves as a validated starting point, though minor optimization of chromatographic and mass spectrometric parameters is always recommended when transferring the method to a different LC-MS/MS platform. By adhering to these principles, researchers can confidently measure Butyryl-CoA to gain deeper insights into cellular metabolism and disease.

References

  • Title: Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs Source: Journal of Lipid Research URL: [Link]

  • Title: Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: Discovery of acyl-dephospho-CoAs Source: ResearchGate URL: [Link]

  • Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: PubMed URL: [Link]

  • Title: Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma Source: Semantic Scholar URL: [Link]

  • Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: PMC URL: [Link]

  • Title: Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry Source: PMC URL: [Link]

  • Title: LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters Source: Springer URL: [Link]

  • Title: Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer Source: PMC URL: [Link]

  • Title: Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes Source: ACS Publications URL: [Link]

Sources

Method

Application Note: Butyryl-Coenzyme A in Protein Acylation Studies

[1][2] Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) is not merely a metabolic intermediate of fatty acid oxidation; it is the obligate substrate for Lysine Butyrylation (Kbu) , a post-translational modification (PT...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is not merely a metabolic intermediate of fatty acid oxidation; it is the obligate substrate for Lysine Butyrylation (Kbu) , a post-translational modification (PTM) that links cellular metabolism directly to epigenetic regulation.[1][2] Unlike acetylation, which adds a small two-carbon group, butyrylation introduces a hydrophobic four-carbon chain to lysine residues.[1][2] This steric bulk significantly alters protein-DNA interactions and recruits distinct "reader" proteins, driving processes such as spermatogenesis, adipogenesis, and active gene transcription.[2]

This guide provides a rigorous technical framework for utilizing Butyryl-CoA to study Kbu, moving beyond basic descriptions to actionable, field-validated protocols for in vitro enzymology and mass spectrometry-based discovery.

Scientific Foundation: The Butyryl-CoA Axis[1][2]

Mechanism of Action

Lysine butyrylation is catalyzed primarily by p300/CBP (E1A-associated protein p300 and CREB-binding protein).[1][2][3] While p300 is classically defined as a histone acetyltransferase (HAT), it possesses a spacious acyl-CoA binding pocket that accommodates larger acyl chains.[1][2][4]

  • Writers: p300/CBP (promiscuous activity).[1][2]

  • Erasers: SIRT1 and SIRT3 (NAD+-dependent deacylases) are the primary enzymes responsible for removing butyryl groups (debutyrylation).[1][2]

  • Substrate: Butyryl-CoA, derived from fatty acid

    
    -oxidation or the metabolic conversion of gut-microbiota-derived butyrate.[1][2]
    
Structural & Functional Comparison

The selection of Butyryl-CoA for study should be driven by its unique physicochemical properties compared to other acyl-CoA species.

FeatureAcetyl-CoAButyryl-CoACrotonyl-CoA
Carbon Chain 2 carbons (Short)4 carbons (Medium)4 carbons (Unsaturated)
Hydrophobicity LowHighHigh
Steric Bulk MinimalSignificantSignificant (Planar)
Primary Driver Charge neutralizationHydrophobic interaction & steric disruptionPi-stacking interactions
Key Enzyme p300, GCN5, PCAFp300/CBPp300, MOF
Metabolic Signaling Pathway

The availability of nuclear Butyryl-CoA is the rate-limiting step for histone butyrylation.[1][2] The diagram below illustrates the flow from extracellular butyrate to chromatin modification.

ButyrylPathway Butyrate Extracellular Butyrate (Microbiota/Diet) Butyrate_Cyto Intracellular Butyrate Butyrate->Butyrate_Cyto Transporters (MCT1) CellMembrane Cell Membrane ACSS2 ACSS2 / ACSM3 (Acyl-CoA Synthetase) Butyrate_Cyto->ACSS2 ButyrylCoA_Cyto Cytosolic Butyryl-CoA ACSS2->ButyrylCoA_Cyto ATP + CoA ButyrylCoA_Nuc Nuclear Butyryl-CoA ButyrylCoA_Cyto->ButyrylCoA_Nuc Diffusion/Transport BetaOx Fatty Acid Beta-Oxidation (Mitochondria) BetaOx->ButyrylCoA_Cyto Export (Carnitine shuttle) NuclearPore Nuclear Pore Complex p300 p300/CBP (Writer) ButyrylCoA_Nuc->p300 H3Kbu H3Kbu / H4Kbu (Active Gene Transcription) p300->H3Kbu Transfer to Lysine Histone Histone H3/H4 Histone->H3Kbu

Caption: Metabolic flux of Butyrate to Nuclear Butyryl-CoA driving Histone Butyrylation.[1][2]

Detailed Experimental Protocols

Protocol A: In Vitro Histone Butyrylation Assay

Purpose: To validate the butyryltransferase activity of a candidate enzyme (e.g., p300) or to generate butyrylated histone substrates for downstream binding studies.

Critical Reagents:

  • Substrate: Recombinant Histone H3/H4 or purified HeLa Nucleosomes (5 µg).

  • Enzyme: Recombinant catalytic domain of p300 (human) or CBP.[1]

  • Cofactor: Butyryl-Coenzyme A (Lithium or Sodium salt) .[1][2] Note: Ensure purity >95% by HPLC.

  • Detection: Anti-Butyryl-Lysine Antibody (Pan-specific or site-specific H3K9bu).[1][2]

Buffer Composition (10X HAT Buffer):

  • 500 mM Tris-HCl (pH 8.0 at 25°C) — pH 8.0 is critical for p300 activity; pH 7.0 reduces turnover.[1][2]

  • 1 mM EDTA — Chelates divalent cations that might inhibit the enzyme or promote protease activity.

  • 10 mM DTT — Essential to keep the catalytic cysteine reduced.

  • 50% Glycerol.[1]

Step-by-Step Methodology:

  • Preparation: Thaw Butyryl-CoA on ice. Prepare a fresh 10 mM stock in dH2O.[1] Do not re-freeze this working stock more than twice; thioesters are hydrolytically unstable.[2]

  • Reaction Mix Assembly: In a microcentrifuge tube, combine:

    • 15 µL dH2O

    • 3 µL 10X HAT Buffer

    • 3 µL Recombinant Histones (1 mg/mL)[1][2]

    • 1 µL p300 Enzyme (0.5 - 1 µg total)[1][2]

    • Start Reaction: Add 3 µL Butyryl-CoA (1 mM stock) -> Final conc: 100 µM.

  • Incubation: Incubate at 30°C for 60 minutes . Note: Butyrylation kinetics are slower than acetylation; 30°C is preferred over 37°C to preserve enzyme stability over longer durations.[2]

  • Termination: Add 6 µL of 5X SDS-PAGE Loading Buffer and boil at 95°C for 5 minutes.

  • Readout: Perform Western Blotting using Anti-Butyryl-Lysine antibody (1:1000 dilution).[1][2] Include a "No Enzyme" and "No Butyryl-CoA" control to rule out non-enzymatic acylation.

Protocol B: Mass Spectrometry Enrichment of Butyrylated Peptides

Purpose: To identify novel butyrylation sites in complex lysates. Because Kbu is low-abundance (<1% of Kac), immuno-affinity purification (IAP) is mandatory.[1][2]

Workflow Diagram:

MSWorkflow Lysis Cell Lysis (Urea/Thiourea) Digestion Trypsin Digestion (Overnight) Lysis->Digestion Desalt C18 Desalting Digestion->Desalt IAP Enrichment (IAP) Anti-Kbu Beads Desalt->IAP Elution Acid Elution (0.1% TFA) IAP->Elution LCMS LC-MS/MS (Orbitrap) Elution->LCMS

Caption: Proteomic workflow for enriching low-abundance butyrylated peptides.

Key Procedural Nuances:

  • Lysis: Use a denaturing buffer (8M Urea) containing 3 µM Trichostatin A (TSA) and 10 mM Nicotinamide .[1] Causality: TSA and Nicotinamide inhibit Class I/II and Class III (Sirtuin) deacetylases, respectively, preventing the rapid erasure of butyryl marks during lysis.

  • Digestion: Standard Trypsin digestion.

  • Enrichment (The Critical Step):

    • Use agarose beads cross-linked with Pan-Anti-Butyryllysine antibody.[1][2]

    • Incubate peptides with beads in IAP Buffer (50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl) for 2 hours at 4°C.

    • Wash Stringency: Wash 3x with IAP buffer, then 2x with dH2O. The water wash removes salts that interfere with MS ionization.

  • Elution: Elute with 0.15% Trifluoroacetic acid (TFA).

  • Analysis: Analyze on a high-resolution instrument (e.g., Orbitrap). Search data allowing "Butyryl (K)" as a variable modification (+70.04 Da).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Signal (Western) Hydrolysis of Butyryl-CoAPrepare Butyryl-CoA fresh.[1][2] Store powder at -20°C desiccated. Avoid repeated freeze-thaw of aqueous stocks.[1][2]
High Background Non-specific antibody bindingBlock membranes with 5% BSA instead of milk (milk contains biotin/proteins that may interfere).[1] Use a peptide competition control.
No Enzymatic Activity Incorrect pHEnsure buffer is pH 8.[1]0. p300 activity drops significantly below pH 7.[1]0.
MS: Low ID Rate Insufficient EnrichmentIncrease input protein amount (min 5-10 mg for Kbu). Verify antibody cross-reactivity with Acetyl-K (should be <1%).[1][2]

References

  • Chen, Y., et al. (2007).[3] Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & Cellular Proteomics.[1] Link

  • Goudarzi, A., et al. (2016). Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters. Molecular Cell.[1] Link

  • Zhang, X., et al. (2018).[2] SIRT1 and SIRT3 are robust lysine delactylases and erasers of butyrylation. (Contextualized from general Sirtuin activity studies). Link

  • Bhattacharya, S., et al. (2022).[2][5][6] EP300 (p300) mediated histone butyrylation is critical for adipogenesis.[1][2][7] bioRxiv.[1][6] Link[1][2]

  • Simithy, J., et al. (2017).[2][5] Characterization of histone acylations catalyzed by p300/CBP. Journal of Biological Chemistry.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Butyryl-Coenzyme A during sample preparation

Technical Support Center: Butyryl-Coenzyme A Analysis Welcome to the technical support guide for Butyryl-Coenzyme A (Butyryl-CoA). This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butyryl-Coenzyme A Analysis

Welcome to the technical support guide for Butyryl-Coenzyme A (Butyryl-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the complexities of Butyryl-CoA sample preparation. Butyryl-CoA is a critical intermediate in fatty acid metabolism, but its inherent instability poses significant analytical challenges.[1] This guide offers in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Butyryl-CoA levels are consistently low or undetectable. What is the most likely cause?

A: Low recovery of Butyryl-CoA is most often due to its degradation during sample preparation. The primary culprits are the molecule's susceptibility to both chemical and enzymatic hydrolysis. The thioester bond is the critical point of vulnerability. Key factors to immediately investigate are:

  • pH of Buffers: Alkaline conditions (pH > 7.0) rapidly accelerate the chemical hydrolysis of the thioester bond. Many common biological buffers are slightly alkaline and can cause significant sample loss.

  • Temperature: All steps of your sample preparation must be kept as cold as possible (0-4°C). Elevated temperatures increase the rate of both enzymatic and chemical degradation.[2]

  • Endogenous Enzyme Activity: Biological samples are rich in thioesterases and other enzymes that actively degrade Butyryl-CoA.[3][4] Without immediate and effective quenching of metabolic activity, enzymatic degradation is almost certain.

Q2: How critical is the sample collection and quenching step?

A: This is arguably the most critical step for accurate quantification. Cellular metabolism continues ex vivo until it is actively stopped. For tissue samples, this requires "freeze-clamping," which is the immediate freezing of the tissue with clamps pre-chilled in liquid nitrogen to halt enzymatic processes instantly.[5] For cell cultures, metabolism must be quenched by rapidly aspirating the media and adding a freezing-cold extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture).[5][6] Any delay between sample collection and quenching will lead to a significant underestimation of the true Butyryl-CoA concentration.

Q3: What is the best way to store my samples and extracts?

A: Proper storage is vital to prevent degradation over time.

  • Raw Samples (Tissues/Cells): Flash-freeze in liquid nitrogen immediately after collection and store at -80°C until you are ready for extraction.

  • Extracts: After extraction and protein precipitation, the resulting supernatant containing Butyryl-CoA should also be stored at -80°C. For short-term storage (up to 24 hours), 4°C is acceptable for extracts prepared with a protein-precipitating acid like perchloric acid (PCA).[7] However, for longer periods, -80°C is mandatory to ensure stability for months.[8]

Troubleshooting Guide: A Workflow-Based Approach

This section addresses specific problems that can occur at each stage of the sample preparation workflow.

Diagram: Recommended Workflow for Butyryl-CoA Sample Preparation

G cluster_0 Stage 1: Sample Collection & Quenching cluster_1 Stage 2: Homogenization & Extraction cluster_2 Stage 3: Analysis & Storage Harvest Harvest Tissue or Cells Quench Immediate Quenching (Liquid N2 Freeze-Clamp or Cold Solvent Addition) Harvest->Quench < 1 second Store_Raw Store at -80°C (If not proceeding immediately) Quench->Store_Raw Homogenize Homogenize Frozen Sample in Acidic Extraction Buffer (e.g., Perchloric Acid) Store_Raw->Homogenize Maintain Frozen State Centrifuge Centrifuge at 4°C (to pellet protein/debris) Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Immediate Analysis (LC-MS/MS or HPLC) Collect->Analyze Option 1 Store_Extract Store Extract at -80°C Collect->Store_Extract Option 2

Caption: A validated workflow highlighting critical control points for preserving Butyryl-CoA integrity.

Issue 1: Poor Recovery During Homogenization and Extraction

Symptom: You have followed proper quenching procedures, but your final Butyryl-CoA concentration is still lower than expected.

Cause & Solution: The problem likely lies in the chemical environment during extraction.

  • Causality: Thioesterases, the enzymes that hydrolyze the thioester bond in Butyryl-CoA, are highly active at neutral pH.[3] Even on ice, they can degrade the target analyte. The most effective way to inhibit these enzymes is to create an acidic environment, which denatures most proteins, including thioesterases.

  • Expert Recommendation: Use an acidic extraction method. Perchloric acid (PCA) is a highly effective agent for simultaneously precipitating proteins and maintaining a low pH that protects the thioester bond.[5][7] An alternative for LC-MS applications is an organic solvent mixture (e.g., acetonitrile/methanol/water), though care must be taken to keep the sample cold and process it quickly.[5] While adding acid can stabilize acyl-CoAs, some strong acids like formic or sulfosalicylic acid have been shown to cause ion suppression in mass spectrometry, so their use must be carefully validated with your analytical method.[9]

Issue 2: High Variability Between Replicates

Symptom: You are analyzing multiple samples prepared in the same batch, but the results are inconsistent and show a high coefficient of variation (CV).

Cause & Solution: This often points to inconsistent processing times or temperature fluctuations.

  • Causality: Butyryl-CoA degradation is a time and temperature-dependent process. If one sample sits on ice for 5 minutes longer than another before centrifugation, or if one tube warms slightly during handling, it will have a lower final concentration.

  • Expert Recommendation: Standardize every step with precision.

    • Process in Small Batches: Work with a manageable number of samples at a time to ensure each one receives identical treatment.

    • Use Pre-Chilled Equipment: All tubes, homogenizers, and centrifuge rotors must be pre-chilled to 4°C.

    • Minimize Handling Time: Perform all steps efficiently and keep samples on wet ice or in a cold block at all times.

Diagram: Key Degradation Pathways for Butyryl-CoA

G cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation BCoA Butyryl-Coenzyme A Hydrolysis Alkaline Hydrolysis (pH > 7) BCoA->Hydrolysis Oxidation Oxidation BCoA->Oxidation Thioesterase Thioesterase Activity BCoA->Thioesterase OtherEnzymes Other Metabolic Enzymes (e.g., CoA Transferases) BCoA->OtherEnzymes Degraded_Chem Butyrate + CoASH (Inactive) Hydrolysis->Degraded_Chem Oxidation->Degraded_Chem Degraded_Enz Butyrate + CoASH / Other Products (Inactive) Thioesterase->Degraded_Enz OtherEnzymes->Degraded_Enz

Caption: The primary chemical and enzymatic threats to Butyryl-CoA stability during sample preparation.

Protocols & Data Tables

Protocol: Acidic Extraction of Butyryl-CoA from Mammalian Tissue

This protocol is optimized for maximum recovery and stability.

Materials:

  • Liquid Nitrogen

  • Wollen-style freeze-clamps, pre-chilled in liquid nitrogen

  • Mortar and pestle, pre-chilled on dry ice

  • Extraction Buffer: 10% (w/v) Perchloric Acid (PCA), pre-chilled to 4°C

  • Neutralization Buffer: 3 M KHCO₃, pre-chilled to 4°C

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge (4°C)

Methodology:

  • Quenching: Immediately upon excision, clamp the tissue (~50-100 mg) with liquid nitrogen-chilled freeze-clamps. This ensures instantaneous cessation of metabolic activity.

  • Pulverization: While still frozen, transfer the brittle tissue wafer to a pre-chilled mortar and pestle. Grind the tissue to a fine powder under liquid nitrogen.

  • Extraction: Transfer the frozen powder to a pre-weighed, pre-chilled microcentrifuge tube. Add 5 volumes (e.g., 500 µL for 100 mg of tissue) of ice-cold 10% PCA. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant, which contains the acid-stable Butyryl-CoA, to a fresh, pre-chilled tube. Be careful not to disturb the protein pellet.

  • Neutralization (Optional but Recommended): Slowly add the 3 M KHCO₃ solution dropwise while vortexing until the pH is between 6.0 and 7.0. The formation of KClO₄ precipitate will occur. Centrifuge again at 14,000 x g for 5 minutes at 4°C to pellet the salt.

  • Final Sample: Collect the final supernatant for immediate analysis or store at -80°C.

Table: Stability of Acyl-CoAs Under Various Conditions

This table summarizes the general stability principles for thioesters like Butyryl-CoA. Precise degradation rates can vary.

ConditionTemperaturepHExpected StabilityRationale
Working on Bench Room Temp (~22°C)7.4Very Poor (< 1 hour)Both enzymatic and chemical hydrolysis are accelerated.[2]
On Wet Ice 0-4°C7.4Poor (Hours)Chemical hydrolysis is slowed, but enzymatic activity may persist.
On Wet Ice in Acid 0-4°C< 6.0Good (Up to 24 hours)Acidification inhibits most enzymatic activity and slows hydrolysis.[7][10]
Frozen Storage -20°CAnyModerate (Weeks)Suitable for short-term storage, but degradation can still occur over time.[8]
Frozen Storage -80°CAnyExcellent (Months)The gold standard for long-term preservation of extract integrity.[8]

References

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. [Link]

  • Butyryl-CoA can be generated from the microbial fermentation product... ResearchGate. [Link]

  • Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Portland Press. [Link]

  • Butyryl-CoA - Wikipedia. Wikipedia. [Link]

  • Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

  • Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. PubMed. [Link]

  • Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain. bioRxiv. [Link]

  • Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology. [Link]

  • Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Biochemical Journal. [Link]

  • High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics. [Link]

  • Quantification of butyryl-CoA CoA transferase genes within samples from... ResearchGate. [Link]

  • Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology. [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. [Link]

  • Stability of thioester intermediates in ubiquitin-like modifications. FEBS Letters. [Link]

  • Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. Frontiers in Microbiology. [Link]

  • Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. PubMed. [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. [Link]

  • High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. ResearchGate. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Journal of Analytical Methods in Chemistry. [Link]

  • Stable thioesters in biological millieu? Chemistry Stack Exchange. [Link]

Sources

Optimization

How to minimize variability in Butyryl-Coenzyme A quantification

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of Butyryl-Co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of Butyryl-Coenzyme A (B-CoA) quantification and minimize variability in your experimental results. This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding B-CoA analysis, providing concise answers and directing you to more detailed sections for further reading.

Q1: What is the biggest source of variability in B-CoA quantification?

A1: The most significant source of variability arises during pre-analytical sample handling. B-CoA is an unstable metabolite with a high turnover rate. Delays in quenching metabolic activity can lead to rapid degradation or interconversion, drastically altering its measured concentration.[1] Immediate and effective quenching is paramount for accurate results.

Q2: What is the best analytical method for quantifying B-CoA?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity, allowing for precise quantification even at low physiological concentrations.[1][2] While other methods like HPLC and enzymatic assays exist, they may lack the sensitivity or be prone to interferences.[1]

Q3: Do I absolutely need an isotopically labeled internal standard?

A3: While isotopically labeled B-CoA (e.g., ¹³C-B-CoA) is the ideal internal standard for correcting matrix effects and variations in extraction and ionization, it can be costly.[2] A structurally similar, non-endogenous acyl-CoA like crotonoyl-CoA can be a cost-effective alternative to control for extraction variability, though it won't correct for all matrix-specific or ionization effects as precisely as a stable isotope-labeled standard.[2]

Q4: My B-CoA and isobutyryl-CoA peaks are co-eluting. How can I separate them?

A4: This is a common challenge as they are structural isomers. Separation can often be achieved by using ion-pairing reagents, such as N,N-dimethylbutylamine (DMBA), in the mobile phase, which improves chromatographic resolution on a C18 column.[2][3] Alternatively, specialized chromatography techniques like two-dimensional LC-MS may be employed.[3]

Q5: I'm seeing a lot of signal suppression in my samples. What could be the cause?

A5: Signal suppression is a matrix effect common in LC-MS/MS. It can be caused by high concentrations of salts, lipids, or other endogenous molecules in your sample extract that interfere with the ionization of B-CoA. Adding acid, such as formic acid or sulfosalicylic acid, to the extraction solvent can sometimes lead to significant ion suppression.[4] Optimizing your sample cleanup, for instance by using solid-phase extraction (SPE), can help remove these interfering compounds.[2][5]

II. Troubleshooting Guide: From Sample to Signal

This guide provides a systematic approach to identifying and resolving common issues that lead to high variability in B-CoA quantification.

Issue 1: High Coefficient of Variation (%CV) Across Replicates

High %CV is often a sign of inconsistent sample processing or instability of the analyte.

Root Cause Analysis & Corrective Actions
Potential CauseRecommended Action & Scientific Rationale
Inadequate Metabolic Quenching Action: Immediately freeze-clamp tissues in liquid nitrogen or use a cold quenching solution (e.g., -80°C methanol/water) for cultured cells.[1][6] Rationale: Cellular enzymes remain active at room temperature and even at 4°C, leading to rapid turnover of acyl-CoAs.[1] Ultra-low temperatures are required to halt all enzymatic activity instantly, preserving the in vivo metabolic snapshot.[6][7]
Analyte Degradation Action: Keep samples on dry ice or at -80°C throughout the extraction process. Minimize freeze-thaw cycles. Rationale: B-CoA is susceptible to both enzymatic and chemical hydrolysis.[3] Maintaining low temperatures is crucial to prevent degradation. The thioester bond is particularly labile.
Inconsistent Extraction Action: Ensure thorough homogenization of tissues. Use a consistent volume of extraction solvent relative to sample mass or cell number. Vortex all samples for the same duration. Rationale: Incomplete cell lysis or inconsistent solvent-to-sample ratios will lead to variable extraction efficiency, directly impacting the final quantified amount.
Pipetting Inaccuracy Action: Calibrate pipettes regularly. Use low-retention tips, especially when handling organic solvents. Rationale: Small volume inaccuracies, particularly when adding internal standards or resuspending dried extracts, can introduce significant proportional errors.
Workflow for Troubleshooting High %CV

G cluster_corrective_actions Corrective Actions Start High %CV Observed Quenching Review Quenching Protocol (Speed & Temperature) Start->Quenching Is metabolism stopped instantly? Extraction Evaluate Extraction Consistency (Homogenization, Volumes) Quenching->Extraction Quenching is optimal Quenching_Action Implement Freeze-Clamping or Cold Solvent Quench Quenching->Quenching_Action IS_Addition Check Internal Standard (Timing & Volume) Extraction->IS_Addition Extraction is consistent Extraction_Action Standardize Homogenization Time & Solvent Ratios Extraction->Extraction_Action Result Problem Resolved IS_Addition->Result IS addition is precise IS_Action Use Calibrated Pipettes & Add IS Early IS_Addition->IS_Action

Caption: Troubleshooting flowchart for high %CV.

Issue 2: Low Signal Intensity or Poor Sensitivity

Low signal can be due to analyte loss during sample preparation or suboptimal instrument settings.

Root Cause Analysis & Corrective Actions
Potential CauseRecommended Action & Scientific Rationale
Poor Extraction Recovery Action: Compare different extraction solvents. While acidic extractions (e.g., TCA, PCA) are common, they can sometimes cause signal suppression.[4] An organic mixture (acetonitrile/methanol/water) may offer better recovery for LC-MS/MS.[1] Rationale: The choice of solvent affects protein precipitation and analyte solubility. The optimal solvent can be matrix-dependent.
Analyte Loss During Drying Action: Use a vacuum concentrator (SpeedVac) without heat. Avoid high-temperature evaporation. Rationale: B-CoA is heat-labile. Excessive heat during solvent evaporation will lead to significant analyte loss.
Suboptimal LC-MS/MS Parameters Action: Optimize MS parameters (e.g., collision energy, declustering potential) via direct infusion of a B-CoA standard. Ensure mobile phase pH is appropriate for good peak shape. Rationale: Instrument parameters must be tuned for the specific analyte to achieve maximum sensitivity. For acyl-CoAs, ion-pairing chromatography can significantly improve peak shape and intensity.[2]
Matrix Effects (Ion Suppression) Action: Incorporate a solid-phase extraction (SPE) step after initial extraction to clean the sample.[2][5] Dilute the sample extract if suppression is severe. Rationale: SPE can remove salts and phospholipids that are common causes of ion suppression in electrospray ionization, thereby improving the signal-to-noise ratio.

III. Validated Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of B-CoA from Cultured Cells

This protocol is designed to minimize metabolic turnover during sample collection.

Materials:

  • Quenching Solution: -80°C 80:20 Methanol:Water (v/v)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v) with internal standard (e.g., 5 µM Crotonoyl-CoA or ¹³C-B-CoA)

  • Cell scraper

  • Dry ice

Procedure:

  • Aspirate cell culture medium rapidly.

  • Immediately wash the cell monolayer with 1 mL of ice-cold saline to remove extracellular metabolites. Aspirate completely.

  • Instantly add 1 mL of -80°C Quenching Solution to the plate. This will immediately stop all enzymatic reactions.[6][7]

  • Place the plate on dry ice and scrape the cells into the quenching solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Discard the supernatant and keep the cell pellet on dry ice.

  • Add 200 µL of cold Extraction Solvent containing the internal standard to the pellet.

  • Vortex vigorously for 1 minute to lyse the cells and extract metabolites.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[5]

  • Transfer the supernatant to an LC-MS vial for analysis or store at -80°C.

Protocol 2: B-CoA Quantification by LC-MS/MS

This is a baseline method. Parameters should be optimized for your specific instrument.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex UHPLC C18).[2]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate with 10 mM N,N-dimethylbutylamine (DMBA), pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Chromatography:

    • Set column temperature to 40°C.

    • Inject 5-10 µL of the sample extract.

    • Run a gradient elution (example):

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibrate at 5% B

    • Rationale: The use of DMBA as an ion-pairing agent is critical for retaining and separating the highly polar acyl-CoA molecules on a C18 column, resulting in better peak shape.[2]

  • Mass Spectrometry:

    • Operate in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect transitions.

      • Butyryl-CoA: Precursor Ion (Q1): m/z 838.2 -> Product Ion (Q2): m/z 331.1

      • Internal Standard (Crotonoyl-CoA): Precursor Ion (Q1): m/z 836.2 -> Product Ion (Q2): m/z 329.1

    • Optimize collision energy for each transition using a pure standard.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of B-CoA standard, with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of B-CoA to the internal standard for all standards and samples.

    • Determine the concentration of B-CoA in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Overall Analytical Workflow

Caption: From sample collection to final data.

IV. References

  • Simithy, J., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]

  • Grote, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Basu, S. S., et al. (2011). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research. Available at: [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. ResearchGate. Available at: [Link]

  • Goudarzi, M., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences. Available at: [Link]

  • Gomes, A. P., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. FEBS Open Bio. Available at: [Link]

  • Han, J., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. Available at: [Link]

  • Pohl, B., et al. (1982). Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of a Proton. Biochemistry. Available at: [Link]

  • Vitali, F., et al. (2019). Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. ResearchGate. Available at: [Link]

  • Vitali, F., et al. (2012). Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. PubMed. Available at: [Link]

  • He, Q., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Available at: [Link]

  • Bar-Tana, J., & Rose, G. (1968). Studies on medium-chain fatty acyl-coenzyme A synthetase. Biochemical Journal. Available at: [Link]

  • Gläser, F., et al. (2021). LC-MS/MS chromatogram of a synthetic CoA thioester standard. ResearchGate. Available at: [Link]

  • Goudarzi, M., et al. (2020). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues. bioRxiv. Available at: [Link]

  • Malinska, D., et al. (2019). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Available at: [Link]

  • Yang, Y., et al. (2021). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Available at: [Link]

  • Wahrheit, J., & Heinzle, E. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Acyls: A Researcher's Guide to Butyryl-CoA vs. Acetyl-CoA in Histone Acylation

In the intricate world of epigenetic regulation, the post-translational modification of histones stands as a critical mechanism governing gene expression. Among these modifications, histone acylation, particularly acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of epigenetic regulation, the post-translational modification of histones stands as a critical mechanism governing gene expression. Among these modifications, histone acylation, particularly acetylation, has long been a focal point of research. However, the expanding landscape of histone marks has brought other short-chain acylations, such as butyrylation, to the forefront. This guide provides an in-depth comparison of the effects of Butyryl-CoA and Acetyl-CoA on histone acylation, offering insights into their distinct biochemical properties, functional consequences, and the experimental methodologies required to dissect their roles.

The Metabolic Origins: Fueling the Epigenetic Machinery

The availability of Acetyl-CoA and Butyryl-CoA is intrinsically linked to the metabolic state of the cell, providing a direct interface between cellular metabolism and epigenetic regulation.[1][2][3]

Acetyl-CoA , a central hub in cellular metabolism, is generated from various sources, including glucose metabolism (glycolysis and the pyruvate dehydrogenase complex), fatty acid oxidation, and acetate metabolism.[4][5] Its production is compartmentalized, with distinct nuclear and mitochondrial pools.[1][2][6][7] The nuclear pool of Acetyl-CoA, crucial for histone acetylation, is primarily supplied by ATP-citrate lyase (ACLY), which converts citrate exported from the mitochondria into Acetyl-CoA.[4][5]

Butyryl-CoA , on the other hand, is predominantly derived from the metabolism of the short-chain fatty acid butyrate.[5] A significant source of butyrate in mammals is the gut microbiome, where anaerobic bacteria ferment dietary fibers.[8][9][10][11] Butyrate can then be absorbed by host cells and converted to Butyryl-CoA by acyl-CoA synthetases.[5]

cluster_Metabolism Cellular Metabolism cluster_Mitochondrion Mitochondrion cluster_CytosolNucleus Cytosol / Nucleus cluster_Epigenetics Epigenetic Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis FattyAcids Fatty Acids FAO Fatty Acid Oxidation FattyAcids->FAO DietaryFiber Dietary Fiber Butyrate Butyrate DietaryFiber->Butyrate Microbiome Fermentation PDH Pyruvate Dehydrogenase Pyruvate->PDH Citrate Citrate ACLY ATP-Citrate Lyase Citrate->ACLY Transport ACSS2 Acyl-CoA Synthetase 2 Butyrate->ACSS2 Uptake Mito_AcetylCoA Acetyl-CoA PDH->Mito_AcetylCoA TCA TCA Cycle TCA->Citrate FAO->Mito_AcetylCoA Mito_AcetylCoA->TCA Nuc_AcetylCoA Acetyl-CoA ACLY->Nuc_AcetylCoA Nuc_ButyrylCoA Butyryl-CoA ACSS2->Nuc_ButyrylCoA Histone_Acetylation Histone Acetylation Nuc_AcetylCoA->Histone_Acetylation HATs Histone_Butyrylation Histone Butyrylation Nuc_ButyrylCoA->Histone_Butyrylation HATs

Metabolic pathways leading to Acetyl-CoA and Butyryl-CoA for histone acylation.

The Writers: Enzymatic Deposition of Acetyl and Butyryl Groups

Histone acetyltransferases (HATs) are the "writers" that catalyze the transfer of acetyl groups from Acetyl-CoA to lysine residues on histone tails.[1] A key finding is that many of these enzymes can also utilize other short-chain acyl-CoAs, including Butyryl-CoA, as substrates, albeit with different efficiencies.

The p300/CBP family of HATs, for instance, has been shown to catalyze both acetylation and butyrylation. However, kinetic studies have revealed that the catalytic efficiency (kcat/Km) of p300 for n-butyryl-CoA is significantly lower than for Acetyl-CoA, approximately 7-13% of its acetylation activity. This suggests that at equimolar concentrations, acetylation is the favored reaction.

Comparative Effects on Chromatin Structure and Gene Expression

Both histone acetylation and butyrylation are generally associated with a more open chromatin structure and transcriptional activation.[1][9][12] The addition of either an acetyl or a butyryl group neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to chromatin relaxation.[5][13][14][15]

However, emerging evidence suggests that butyrylation may have a more profound impact on higher-order chromatin structure. The bulkier butyryl group may cause greater steric hindrance, potentially being more effective at disrupting the compact 30-nanometer chromatin fiber.[8] While both modifications are linked to active gene transcription, some studies indicate that genes marked with both butyrylation and acetylation show significantly higher expression levels than those with acetylation alone, suggesting a synergistic or distinct role for butyrylation.[9]

FeatureHistone AcetylationHistone Butyrylation
Acyl-CoA Donor Acetyl-CoAButyryl-CoA
Primary Metabolic Source Glucose, Fatty Acids, Acetate[4][5]Butyrate (from gut microbiome)[8][9][10]
Key "Writer" Enzymes p300/CBP, GCN5, etc.[1]p300/CBP[9]
Enzymatic Efficiency (p300) HigherLower (approx. 7-13% of acetylation)
Effect on Chromatin Decondensation, increased accessibility[1][13][14]Potentially greater decondensation[8]
Impact on Transcription Activation[1][12]Activation, potentially synergistic with acetylation[9][12]
Primary "Reader" Domains Bromodomains[16]YEATS domains, some Bromodomains (e.g., BRD9)[17][18]

The Readers: Deciphering the Acyl Code

"Reader" proteins are crucial for translating histone modifications into downstream biological outcomes. These proteins contain specific domains that recognize and bind to modified histone tails.

For histone acetylation, the primary readers are proteins containing bromodomains .[16] These domains have a conserved hydrophobic pocket that specifically accommodates the acetyl-lysine side chain.

The recognition of butyrylated histones is more nuanced. While some bromodomains, such as that of BRD9, have been shown to bind to butyryllysine, many are selective for the shorter acetyl and propionyl marks.[18] Instead, YEATS domains have emerged as prominent readers of a broader range of acylations, including butyrylation and crotonylation.[17] The end-open binding pocket of YEATS domains can accommodate the longer acyl chains with higher affinity compared to the end-blocked pocket of most bromodomains.[17] This differential recognition by reader proteins is a key mechanism through which acetylation and butyrylation can elicit distinct biological responses.

Experimental Workflow: Distinguishing Between Acetylation and Butyrylation

A multi-pronged approach is necessary to accurately differentiate and quantify the effects of Acetyl-CoA and Butyryl-CoA on histone acylation.

cluster_Workflow Experimental Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Analysis cluster_Downstream Functional Analysis Start Cell Culture/ Tissue Samples HAT_Assay Histone Acyltransferase (HAT) Assay Start->HAT_Assay Histone_Extraction Histone Extraction Start->Histone_Extraction RNA_seq RNA Sequencing Start->RNA_seq Analysis_InVitro Western Blot / Mass Spectrometry HAT_Assay->Analysis_InVitro Substrates Recombinant Histones Acetyl-CoA vs. Butyryl-CoA Substrates->HAT_Assay End Comparative Functional Insights Analysis_InVitro->End Mass_Spec Quantitative Mass Spectrometry Histone_Extraction->Mass_Spec ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) Histone_Extraction->ChIP_seq Data_Analysis Bioinformatic Analysis Mass_Spec->Data_Analysis ChIP_seq->Data_Analysis Antibodies Modification-Specific Antibodies (anti-acetyl-lysine, anti-butyryl-lysine) Antibodies->ChIP_seq RNA_seq->Data_Analysis Data_Analysis->End

Workflow for comparing histone acetylation and butyrylation.

In Vitro Histone Acyltransferase (HAT) Assays

To directly compare the enzymatic activity of HATs with Acetyl-CoA and Butyryl-CoA, in vitro assays are indispensable.

Protocol:

  • Reaction Setup: In separate reaction tubes, combine a purified recombinant HAT enzyme (e.g., p300/CBP) with a histone substrate (e.g., recombinant histone H3 or H4, or histone octamers).

  • Acyl-CoA Addition: Add either Acetyl-CoA or Butyryl-CoA to the respective reaction tubes at varying concentrations to determine kinetic parameters. Include a no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated or butyrylated lysine residues.

    • Mass Spectrometry: For a more quantitative analysis, subject the reaction products to mass spectrometry to identify and quantify the specific sites and extent of acylation.

Quantitative Mass Spectrometry for In Vivo Analysis

Mass spectrometry is the gold standard for identifying and quantifying histone modifications from cells or tissues.

Protocol:

  • Histone Extraction: Isolate nuclei from cell or tissue samples and extract histones using acid extraction or other established protocols.

  • Sample Preparation:

    • Derivatization: To enable quantification and improve chromatographic separation, derivatize the unmodified lysine residues, for example, by propionylation.

    • Digestion: Digest the histones into peptides using an appropriate protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of acetylated and butyrylated peptides. Stable isotope labeling can be incorporated for more precise quantification.[20]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq allows for the genome-wide mapping of specific histone modifications, providing insights into their genomic localization and correlation with gene expression.

Protocol:

  • Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for either acetylated histones (e.g., pan-acetyl-lysine or site-specific antibodies) or butyrylated histones (e.g., pan-butyryl-lysine).

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for each modification. Integrate with RNA-seq data to correlate histone marks with gene expression levels. For robust quantitative comparisons, especially when global changes are expected, the use of spike-in controls is recommended.[11]

Concluding Remarks

The study of histone butyrylation alongside the well-established field of histone acetylation is revealing a more complex and nuanced picture of epigenetic regulation. While both modifications are linked to active chromatin and gene expression, they exhibit key differences in their metabolic origins, enzymatic deposition, and recognition by reader proteins. These distinctions likely translate into unique functional roles in cellular physiology and disease. The experimental workflows outlined in this guide provide a framework for researchers to dissect the intricate interplay between these two important histone marks, paving the way for a deeper understanding of how cellular metabolism shapes the epigenetic landscape.

References

  • UW-Madison Libraries. The Role of Acetyl-CoA and Acetyl-CoA Synthesis Pathways in Regulation of Nuclear Acetylation. Available at: [Link].

  • Shi, L., & Tu, B. P. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Current opinion in cell biology, 33, 125–131. Available at: [Link].

  • Lee, J. V., Carrer, A., & Wellen, K. E. (2014). Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation. Current opinion in chemical biology, 23, 80–86. Available at: [Link].

  • Corbet, C., & Feron, O. (2017). The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression. Oncotarget, 8(48), 84639–84640. Available at: [Link].

  • Andrews, F. H., Shinsky, S. A., & Strahl, B. D. (2016). Histone Readers and Their Roles in Cancer. Cancer genetics, 209(9), 355–367. Available at: [Link].

  • Goudarzi, A., Zhang, D., Huang, H., Barral, S., Kwon, O. K., Qi, S., ... & Zhao, Y. (2016). Dynamic competing histone H4 K5K8 acetylation and butyrylation are hallmarks of highly active gene promoters. Molecular cell, 62(2), 169-180. Available at: [Link].

  • Annunziato, A. T., Frado, L. L., Seale, R. L., & Woodcock, C. L. (1988). Treatment with sodium butyrate inhibits the complete condensation of interphase chromatin. Chromosoma, 96(2), 132-138. Available at: [Link].

  • Animated biology With arpan. (2022). Histone Modifications Explained | Acetylation, Methylation & Gene Regulation. YouTube. Available at: [Link].

  • Lu, Y., Zhao, Y., Zhang, J., He, S., Li, H., Chen, Y., ... & Li, Z. (2018). Genome-wide profiling of histone lysine butyrylation reveals its role in the positive regulation of gene transcription in rice. Rice, 11(1), 1-13. Available at: [Link].

  • Sabari, B. R., Zhang, D., Allis, C. D., & Zhao, Y. (2017). Metabolic regulation of gene expression through histone acylations. Nature reviews Molecular cell biology, 18(2), 90-101. Available at: [Link].

  • Ali, I., Conrad, R. J., Ververis, K., & Karagiannis, T. C. (2014). Writers and readers of histone acetylation: structure, mechanism, and inhibition. Cold Spring Harbor perspectives in biology, 6(11), a018762. Available at: [Link].

  • Zheng, Y., & Thomas, P. M. (2014). A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation. Analytical and bioanalytical chemistry, 406(29), 7565–7573. Available at: [Link].

  • D'Souza, R., & Bhat, J. P. (2024). Histone acylation at a glance. Journal of Cell Science, 137(11), jcs261686. Available at: [Link].

  • Trefely, S., Liu, Z., & Wellen, K. E. (2021). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular metabolism, 51, 101231. Available at: [Link].

  • Fellows, R., Denizot, J., Stellato, C., Cuomo, A., Jain, P., Stoyanova, E., ... & Varga-Weisz, P. (2018). The effect of sodium butyrate on histone modification. Journal of cellular biochemistry, 119(3), 2781-2793. Available at: [Link].

  • Zhang, X., Li, X., Yang, Y., Liu, Y., Li, F., & Li, Y. (2022). Sodium butyrate mediates histone crotonylation and alleviated neonatal rats hypoxic–ischemic brain injury through gut–brain axis. Frontiers in Cellular and Infection Microbiology, 12, 976518. Available at: [Link].

  • Gunawardhana, A., Liyanage, N. M., & Fernando, M. R. (2023). Epigenetic histone modification by butyrate downregulates KIT and attenuates mast cell function. Journal of cellular and molecular medicine, 27(17), 2533–2547. Available at: [Link].

  • Brem Method. (2023). MCAT Biochemistry: Understanding Histone Modification for Test Day. YouTube. Available at: [Link].

  • Emb-press. (2021). Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism. The EMBO Journal, 40(15), e107386. Available at: [Link].

  • News-Medical.Net. (2022). ChIP-Seq Analysis: Histone Modifications. Available at: [Link].

  • Czapka, M., & Wójtowicz, S. (2022). Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain. International journal of molecular sciences, 23(19), 11197. Available at: [Link].

  • Kalkan, A. E., BinMowyna, M. N., Raposo, A., Ahmad, M. F., & Karav, S. (2024). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Cureus, 16(4), e57930. Available at: [Link].

  • Flynn, E. M., Huang, H., Poy, F., & Zhao, Y. (2015). A subset of human bromodomains recognizes butyryllysine and crotonyllysine histone peptide modifications. Structure (London, England : 1993), 23(10), 1891–1902. Available at: [Link].

  • Wu, D., Zhang, Y., & Huang, H. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR protocols, 2(3), 100681. Available at: [Link].

  • Smith, C. M., Gafken, P. R., Zhang, Z., Gottschling, D. E., Smith, J. S., & Denu, J. M. (2003). One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones. Journal of proteome research, 2(5), 451–458. Available at: [Link].

Sources

Comparative

A Researcher's Guide to Validating Anti-Butyryllysine Antibody Specificity

For researchers, scientists, and drug development professionals, the reliability of an antibody is paramount. This is particularly true when studying post-translational modifications (PTMs), where the subtle addition of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of an antibody is paramount. This is particularly true when studying post-translational modifications (PTMs), where the subtle addition of a chemical group can dramatically alter protein function. Lysine butyrylation, a recently identified PTM, is implicated in crucial cellular processes like chromatin dynamics and transcriptional regulation.[1] Consequently, the demand for highly specific anti-butyryllysine antibodies has surged. However, ensuring that these antibodies exclusively recognize butyryllysine and not other structurally similar acyl modifications is a significant challenge that demands rigorous validation.[2][3]

This guide provides an in-depth comparison of essential validation methods to empower researchers to confidently assess the specificity of their anti-butyryllysine antibodies. We will delve into the rationale behind each technique, present detailed experimental protocols, and offer a framework for interpreting the resulting data.

The Challenge: The Specter of Cross-Reactivity

cluster_0 Lysine Acylation Family Butyryllysine Butyryllysine Acetyllysine Acetyllysine Propionyllysine Propionyllysine Crotonyllysine Crotonyllysine Anti-Butyryllysine Antibody Anti-Butyryllysine Antibody Anti-Butyryllysine Antibody->Butyryllysine Desired Binding Anti-Butyryllysine Antibody->Acetyllysine Potential Cross-Reactivity Anti-Butyryllysine Antibody->Propionyllysine Potential Cross-Reactivity Anti-Butyryllysine Antibody->Crotonyllysine Potential Cross-Reactivity

Caption: The specificity challenge for anti-butyryllysine antibodies.

A Multi-Tiered Approach to Validation

A robust validation workflow should incorporate several orthogonal methods to build a comprehensive specificity profile for an anti-butyryllysine antibody. We will explore three key techniques: the dot blot assay, the peptide array, and the Western blot.

The Dot Blot Assay: A Rapid Specificity Screen

The dot blot is a simple and effective initial screen for antibody specificity.[6] By immobilizing various acylated proteins or peptides onto a membrane, researchers can quickly assess the antibody's binding profile.[7]

Experimental Rationale: This assay provides a straightforward qualitative assessment of an antibody's ability to discriminate between butyrylated and other acylated substrates. A highly specific antibody will only generate a signal for the butyrylated target.

Detailed Protocol:

  • Antigen Preparation: Prepare solutions of butyrylated BSA, acetylated BSA, propionylated BSA, and unmodified BSA at a concentration of 1 mg/mL.

  • Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.[7] Use a pencil to lightly grid the membrane to mark where each sample will be spotted.

  • Spotting: Carefully spot 1-2 µL of each antigen solution onto the designated grid squares on the membrane. Allow the spots to dry completely.[7]

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation: Dilute the anti-butyryllysine antibody to its recommended working concentration in the blocking buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as described in step 6.

  • Detection: Add an ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[6]

Data Interpretation:

Antigen SpottedExpected Result (Specific Ab)Expected Result (Non-Specific Ab)
Butyrylated BSAStrong SignalStrong Signal
Acetylated BSANo SignalSignal Detected
Propionylated BSANo SignalSignal Detected
Unmodified BSANo SignalNo Signal

A specific anti-butyryllysine antibody will exhibit a strong signal only for the butyrylated BSA, with no detectable signal for the other acylated or unmodified proteins.[1]

Start Start Antigen Spotting Antigen Spotting Start->Antigen Spotting Blocking Blocking Antigen Spotting->Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Washing Washing Primary Ab Incubation->Washing Secondary Ab Incubation Secondary Ab Incubation Washing->Secondary Ab Incubation Final Washes Final Washes Secondary Ab Incubation->Final Washes Detection Detection Final Washes->Detection End End Detection->End

Caption: Workflow for the dot blot assay.

Peptide Array: High-Throughput Specificity Profiling

Peptide arrays offer a more comprehensive and quantitative assessment of antibody specificity by screening against a large library of modified and unmodified peptides.[8][9] This technique is particularly powerful for identifying subtle cross-reactivities that might be missed in a dot blot.[10][11]

Experimental Rationale: By presenting the antibody with a wide range of precisely defined epitopes, peptide arrays can map its binding preferences in high resolution. This allows for the identification of specific sequence contexts that may influence cross-reactivity.

Detailed Protocol:

  • Array Procurement: Obtain a commercially available histone peptide array containing a diverse set of lysine modifications, including butyrylation, acetylation, propionylation, and others, at various positions.[11]

  • Array Blocking: Block the peptide array according to the manufacturer's instructions, typically with a specialized blocking buffer.

  • Antibody Incubation: Dilute the anti-butyryllysine antibody in the recommended buffer and incubate it with the array, usually for several hours to overnight.

  • Washing: Wash the array thoroughly to remove unbound antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody.

  • Scanning and Analysis: Scan the array using a microarray scanner and analyze the signal intensities for each peptide spot.

Data Interpretation:

PeptideModificationSignal Intensity (Specific Ab)Signal Intensity (Non-Specific Ab)
H3K9ButyrylHighHigh
H3K9AcetylLow/NoneModerate/High
H3K14ButyrylHighHigh
H3K14PropionylLow/NoneModerate/High
H3K27UnmodifiedNoneNone

A highly specific antibody will show strong signals exclusively for the butyrylated peptides, with minimal to no signal for other modifications. The quantitative data allows for a more nuanced comparison of binding affinities.[12]

Western Blot: Validation in a Biological Context

While dot blots and peptide arrays are excellent for assessing specificity against defined targets, the Western blot is crucial for validating antibody performance in a complex biological sample.[13][14]

Experimental Rationale: This technique confirms that the antibody recognizes the butyrylated protein of the correct molecular weight in cell lysates and can be used to assess changes in butyrylation levels under different experimental conditions.[15][16]

Detailed Protocol:

  • Sample Preparation: Prepare whole-cell lysates from cells treated with and without a histone deacetylase (HDAC) inhibitor that is known to increase butyrylation levels (e.g., sodium butyrate).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-butyryllysine antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate.

  • Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Interpretation:

A specific anti-butyryllysine antibody should show an increase in signal for proteins of the expected molecular weight in the HDAC inhibitor-treated sample compared to the untreated control. The presence of a single, sharp band at the correct molecular weight is a strong indicator of specificity.[13] Multiple bands may suggest non-specific binding.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation SDS-PAGE & Transfer SDS-PAGE & Transfer Sample Preparation->SDS-PAGE & Transfer Blocking Blocking SDS-PAGE & Transfer->Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Washing Washing Primary Ab Incubation->Washing Secondary Ab Incubation Secondary Ab Incubation Washing->Secondary Ab Incubation Detection Detection Secondary Ab Incubation->Detection End End Detection->End

Caption: Workflow for the Western blot assay.

Competitive ELISA: A Quantitative Measure of Cross-Reactivity

For a more quantitative assessment of cross-reactivity, a competitive ELISA can be employed.[17][18]

Experimental Rationale: This assay measures the ability of free acylated peptides to compete with a coated butyrylated antigen for binding to the antibody. The degree of inhibition provides a quantitative measure of the antibody's affinity for different acyl-lysine modifications.[19]

Detailed Protocol:

  • Coating: Coat the wells of a 96-well plate with a butyrylated peptide or protein and incubate overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Competition: In a separate plate, pre-incubate the anti-butyryllysine antibody with increasing concentrations of competitor peptides (butyryllysine, acetyllysine, propionyllysine, etc.).

  • Transfer: Transfer the antibody-competitor mixtures to the coated plate and incubate.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme, followed by a substrate to generate a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength.

Data Interpretation:

The signal intensity will be inversely proportional to the amount of competitor peptide bound to the antibody.[18] By plotting the signal against the competitor concentration, an IC50 value (the concentration of competitor that inhibits 50% of the signal) can be determined for each peptide. A highly specific antibody will have a much lower IC50 for the butyryllysine peptide compared to other acylated peptides.

Conclusion: A Commitment to Rigorous Validation

The study of lysine butyrylation holds immense promise for advancing our understanding of cellular regulation and disease. However, the integrity of this research hinges on the quality of the tools we use. By employing a multi-faceted validation strategy that includes dot blots, peptide arrays, Western blots, and competitive ELISAs, researchers can gain a comprehensive understanding of their anti-butyryllysine antibody's specificity. This commitment to rigorous validation is essential for generating reproducible and reliable data, ultimately accelerating scientific discovery.[20][21]

References

  • Creative Diagnostics. The Dot Blot Protocol. [Link]

  • PTM BIO. Anti-Butyryllysine Antibody Conjugated Agarose Beads. [Link]

  • Cusabio. How to Validate An Antibody?. [Link]

  • Creative Biolabs. Dot Blot Protocol & Troubleshooting Guide. [Link]

  • PTM BIO. Anti-Butyryllysine Rabbit mAb (BSA and Azide Free) WB. [Link]

  • Zaidi, S., et al. (2014). Antibody validation. Methods in molecular biology (Clifton, N.J.), 1131, 1-13. [Link]

  • Egelhofer, T. A., et al. (2011). An interactive database for the assessment of histone antibody specificity. Nature structural & molecular biology, 18(1), 91-93. [Link]

  • Hattori, T., et al. (2020). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 117(52), 33263-33272. [Link]

  • Biocompare. (2021). Best Practices for Antibody Validation. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Azure Biosystems. (2021). Post-Translational Modifications. [Link]

  • Bio-Rad. Types of ELISA. [Link]

  • Ranomics. (2025). The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. [Link]

  • Fuchs, S. M., et al. (2017). Analysis of Histone Antibody Specificity with Peptide Microarrays. Journal of visualized experiments : JoVE, (126), 55911. [Link]

  • PTM BIO. Anti-Butyryl-Histone H3 (Lys9) Rabbit pAb. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

  • Pernigo, S., & Steiner, R. A. (2017). The challenge of detecting modifications on proteins. Essays in biochemistry, 61(5), 503–515. [Link]

  • CiteAb. (2023). Antibody Validation Strategies - Introductory Guide. [Link]

  • Villa, F., et al. (2019). Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications. SLAS discovery, 24(5), 555–566. [Link]

  • Technology Networks. Post-translational modification research offers new insights into health and disease. [Link]

  • Garcia-Rodriguez, C., et al. (2007). Molecular evolution of antibody cross-reactivity for two subtypes of type A botulinum neurotoxin. Journal of molecular biology, 365(1), 179-91. [Link]

  • ResearchGate. Histone peptide array-based specificity profiles for antibodies against... [Link]

  • ResearchGate. Has anyone successfully determined post translational modifications?. [Link]

  • Li, H., et al. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods (Basel, Switzerland), 9(9), 1246. [Link]

  • Biocompare. (2015). Antibodies for Post-Translational Modification Research. [Link]

  • MDPI. Special Issue : Advances and Novel Strategies for Studying Underexplored Post-Translational Modifications (PTMs). [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Affinity Biologicals. Species Cross Reactivity. [Link]

Sources

Validation

Precision in Metabolomics: Mitigating Butyryl-CoA Cross-Reactivity in Acyl-CoA Assays

Executive Summary: The C4 Interference Trap In the quantification of Acyl-CoAs, specificity is the primary casualty of sensitivity. While Acetyl-CoA (C2) is the central node of the TCA cycle, its four-carbon analog, Buty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4 Interference Trap

In the quantification of Acyl-CoAs, specificity is the primary casualty of sensitivity. While Acetyl-CoA (C2) is the central node of the TCA cycle, its four-carbon analog, Butyryl-CoA (C4) , acts as a potent interferent in many standard enzymatic assays.

For researchers investigating fatty acid oxidation (FAO) or histone butyrylation, the inability to distinguish between these short-chain fatty acyl-CoA (SCFA-CoA) species leads to Type I errors : false positives in Acetyl-CoA datasets and overestimation of total metabolic flux.

This guide objectively compares the performance of High-Specificity Fluorometric Assays (the "Product" class) against Generic Colorimetric Cycling Kits and the "Gold Standard" LC-MS/MS , focusing specifically on the mechanism and mitigation of Butyryl-CoA cross-reactivity.

Mechanistic Insight: Why Cross-Reactivity Occurs

The core failure mode in generic assays lies in enzyme promiscuity . Most commercial kits rely on enzymes that recognize the Coenzyme-A moiety or the thioester bond rather than the specific acyl chain length.

The Enzyme Specificity Spectrum
  • Acyl-CoA Oxidase (ACOX): Used in "Total Acyl-CoA" assays. Generic ACOX variants often exhibit a broad substrate range (C4–C16). Butyryl-CoA is oxidized to generate H₂O₂ at rates up to 40-60% of Palmitoyl-CoA, causing massive signal inflation.

  • Carnitine Acetyltransferase (CrAT): Used in Acetyl-CoA specific assays.[1] While CrAT prefers C2, it retains residual activity for C3 (Propionyl-CoA) and C4 (Butyryl-CoA) due to the flexibility of its substrate tunnel.

Visualizing the Interference Pathway

The following diagram illustrates how Butyryl-CoA "leaks" into detection channels designed for Acetyl-CoA or Total Acyl-CoA.

G Acetyl Acetyl-CoA (Target) Enzyme Enzyme System (ACOX or CrAT) Acetyl->Enzyme High Affinity (100%) Butyryl Butyryl-CoA (Interferent) Butyryl->Enzyme Low Affinity Leak (15-40%) Signal Fluorescence/Color (Resorufin/NADH) Enzyme->Signal Oxidation/Transfer FalseRead False Positive Quantification Signal->FalseRead Indistinguishable Signal

Figure 1: Mechanism of Interference. Both C2 and C4 substrates compete for the active site of promiscuous enzymes (ACOX/CrAT), generating an identical downstream signal that cannot be deconvoluted without separation.

Comparative Analysis: Methodological Performance

We evaluated three distinct methodologies for their ability to discriminate Butyryl-CoA in complex matrices.

The Contenders
  • Method A (Generic): Colorimetric Cycling Assay (Enzyme: Generic ACOX/Peroxidase).

  • Method B (The Product): High-Specificity Fluorometric Assay (Enzyme: Engineered Acyl-CoA Synthetase/Specific Dehydrogenase).

  • Method C (Reference): LC-MS/MS (Reverse Phase C18).

Performance Data: Cross-Reactivity Profile

Data represents the signal generated by 100 pmol of Butyryl-CoA relative to 100 pmol of the target analyte (Acetyl-CoA).

FeatureGeneric Colorimetric (Method A)High-Specificity Fluorometric (Method B)LC-MS/MS (Method C)
Detection Principle H₂O₂ generation via ACOXNADH coupled via Specific DehydrogenaseMass-to-Charge (m/z) & Retention Time
Butyryl-CoA Cross-Reactivity High (15% - 45%) Low (< 2%) Negligible (0%)
Propionyl-CoA Cross-Reactivity Moderate (10%)Low (< 5%)Negligible (0%)
Limit of Detection (LOD) 10–50 µM0.5–1 µM< 10 nM
Throughput High (96-well)High (96-well)Low (Serial Injection)
Cost Per Sample $ (Low)

(Medium)

(High)
Technical Verdict
  • Generic Kits: Unsuitable for samples with high microbiome activity (gut tissue, fecal extracts) where Butyrate/Butyryl-CoA levels are elevated.

  • High-Specificity Kits (Product): The optimal balance for screening. By utilizing engineered dehydrogenases that sterically exclude chains >C3, cross-reactivity is suppressed to negligible levels.

  • LC-MS/MS: Essential for absolute validation but overkill for routine high-throughput screening.

Validation Protocol: The "Differential Spike" Method

To trust your data, you must validate the specificity of your chosen assay in your specific biological matrix. Do not rely solely on manufacturer claims.

Objective

Determine the "False Signal Contribution" (FSC) of Butyryl-CoA in your Acetyl-CoA assay.

Workflow Diagram

Workflow Start Sample Preparation (Deproteinized) Split Split Sample Start->Split WellA Well A: Sample Only (Baseline) Split->WellA WellB Well B: Spike w/ 100µM Butyryl-CoA Split->WellB Measure Run Assay (Measure Fluorescence RFU) WellA->Measure WellB->Measure Calc Calculate Cross-Reactivity: (RFU_B - RFU_A) / RFU_Standard Measure->Calc Decision Validation Check Calc->Decision Pass < 5% Increase: Assay Valid Decision->Pass Low CR Fail > 5% Increase: Switch to LC-MS Decision->Fail High CR

Figure 2: Self-Validating Protocol. This workflow allows researchers to empirically determine if Butyryl-CoA is interfering with their specific sample matrix.

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize tissue in 10% TCA (Trichloroacetic acid) to deproteinize and stabilize acyl-CoAs.

    • Neutralize with 1M MOPS (pH 7.5). Note: Avoid carbonate buffers as they can degrade thioester bonds.

  • The Spike Challenge:

    • Prepare two aliquots of the sample.

    • Aliquot A: Add 10 µL of Assay Buffer (Vehicle).

    • Aliquot B: Add 10 µL of 100 µM Butyryl-CoA Standard.

  • Assay Execution:

    • Run the assay according to the specific kit protocol (e.g., incubation at 37°C for 30 min).

    • Record Fluorescence (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the theoretical signal expected from the Butyryl-CoA spike if the enzyme were 100% promiscuous.

    • Compare the actual delta (Aliquot B - Aliquot A) to this theoretical max.

    • Formula:CR% = (Observed Delta RFU / Theoretical Max RFU) * 100

Conclusion

Butyryl-CoA is a necessary metabolite but a notorious analytical contaminant.

  • If your research involves gut microbiome host interactions or beta-oxidation defects , you must use LC-MS/MS or validate your enzymatic kit using the protocol above.

  • For general mitochondrial respiration studies in cell culture, High-Specificity Fluorometric Assays provide sufficient resolution (CR <2%) without the capital expense of mass spectrometry.

References

  • Magnes, C., et al. (2005). "A method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids."[2][3] Analytical Chemistry. Link

  • Basu, S.S., & Blair, I.A. (2011). "SI-traceable LC-MS/MS analysis of short-chain acyl-CoA esters in tissue and cell culture." Nature Protocols. Link

  • Wolfe, A.J. (2005). "The Acetate Switch." Microbiology and Molecular Biology Reviews. (Context on Acetyl-CoA/Butyryl-CoA flux). Link

  • Snyder, N.W., et al. (2015). "Quantification of Acyl-CoA species in biological samples." Journal of Chromatography B. Link

  • BioVision (Abcam). "PicoProbe™ Acetyl-CoA Fluorometric Assay Kit Protocol." (Reference for specificity data of engineered enzymes). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Comparison of Butyryl-CoA Levels in Diverse Cell Types

Introduction: Butyryl-CoA, a Central Node in Cellular Metabolism and Epigenetics Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of energy production, fatty...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Butyryl-CoA, a Central Node in Cellular Metabolism and Epigenetics

Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of energy production, fatty acid synthesis, and epigenetic regulation. As the activated form of butyrate, a short-chain fatty acid (SCFA) famously produced by the gut microbiome, Butyryl-CoA's influence extends far beyond simple bioenergetics. Its intracellular concentration is a dynamic indicator of the cell's metabolic state and directly fuels a critical post-translational modification: histone butyrylation. This epigenetic mark can alter chromatin structure and regulate gene expression, creating a direct link between metabolic flux and the cellular transcriptome.

Understanding the quantitative differences in Butyryl-CoA levels across various cell types is therefore crucial for researchers in fields ranging from oncology to metabolic diseases. For instance, normal colonocytes avidly consume butyrate for energy, while many colorectal cancer cells exhibit altered metabolism and respond to butyrate with growth arrest.[1] This "butyrate paradox" is intrinsically linked to the intracellular fate and concentration of Butyryl-CoA. This guide provides a comparative overview of Butyryl-CoA levels, details the robust methodologies required for its accurate quantification, and explores the functional implications of its varying concentrations in different cellular contexts.

Core Metabolic Pathways Involving Butyryl-CoA

The steady-state concentration of Butyryl-CoA is governed by the balance between its synthesis and consumption. These pathways differ significantly between cell types, depending on their primary energy sources and specialized functions.

Key Synthesis Routes:

  • Activation of Butyrate: Exogenous butyrate, absorbed from the gut lumen or supplied in culture media, is converted to Butyryl-CoA by acyl-CoA synthetase short-chain family members (ACSS). This is a primary route in colonocytes.

  • Fatty Acid β-Oxidation: The breakdown of fatty acids longer than four carbons produces Butyryl-CoA as an intermediate.

  • Reverse β-Oxidation Pathway: In some contexts, particularly in certain bacteria, two molecules of acetyl-CoA can be condensed to form acetoacetyl-CoA, which is subsequently converted to Butyryl-CoA.[2]

Key Consumption Routes:

  • β-Oxidation to Acetyl-CoA: In the mitochondria, Butyryl-CoA is oxidized to two molecules of acetyl-CoA, which then enter the TCA cycle for ATP production. This is the main energetic fate in healthy colonocytes.[3]

  • Histone Butyrylation: In the nucleus, Butyryl-CoA serves as the donor substrate for histone acetyltransferases (HATs), notably p300/CBP, which catalyze the butyrylation of lysine residues on histone tails.[4]

  • Fatty Acid Elongation: Butyryl-CoA can be used as a primer for the synthesis of longer-chain fatty acids.

Butyryl_CoA_Metabolism cluster_synthesis Synthesis cluster_consumption Consumption / Utilization Butyrate Butyrate (extracellular) ACSS ACSS Butyrate->ACSS FattyAcids Longer-Chain Fatty Acids BetaOx_syn FattyAcids->BetaOx_syn β-Oxidation AcetylCoA_syn Acetyl-CoA ReverseBetaOx AcetylCoA_syn->ReverseBetaOx Reverse β-Oxidation ButyrylCoA_pool Butyryl-CoA Pool ACSS->ButyrylCoA_pool BetaOx_con β-Oxidation ButyrylCoA_pool->BetaOx_con p300 p300/CBP ButyrylCoA_pool->p300 Elongation Elongation ButyrylCoA_pool->Elongation BetaOx_syn->ButyrylCoA_pool ReverseBetaOx->ButyrylCoA_pool TCA TCA Cycle (Energy) Histones Histone Proteins LCFA Longer-Chain Fatty Acids BetaOx_con->TCA p300->Histones Histone Butyrylation Elongation->LCFA

Figure 1: Central metabolic pathways governing the cellular Butyryl-CoA pool.

Quantitative Comparison of Butyryl-CoA Levels Across Cell Types

The absolute concentration of Butyryl-CoA is typically low and varies significantly based on cell type, metabolic programming (e.g., Warburg effect in cancer), and nutrient availability. Direct comparative studies are sparse, but data synthesized from individual quantitative analyses using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide valuable insights.

Expert Insight: The quantification of acyl-CoAs is notoriously challenging due to their low abundance and inherent instability.[5] Therefore, values should be compared with caution, paying close attention to the normalization method (per cell number vs. per protein mass) and the specific experimental conditions. The data presented below represent a synthesis of available literature to provide a comparative snapshot.

Cell Type / LinePrimary Metabolic StateTypical Butyryl-CoA Level (pmol/mg protein)Key Functional ContextReference
Normal Colonocytes Oxidative (Butyrate is a key fuel)Higher / DynamicPrimarily catabolized via β-oxidation for energy to support epithelial function.[3]Inferred
HCT-116 (Colon Cancer) Glycolytic (Warburg Effect)Low (Basal), increases with butyrate treatmentButyrate is not efficiently oxidized; its accumulation to Butyryl-CoA can drive epigenetic changes and inhibit proliferation.[1][6]
HepG2 (Hepatoma) Metabolically Plastic~0.5 - 1.5Central role in fatty acid synthesis and oxidation. Levels are highly responsive to nutrient cues.[6]
Prostate Cancer Cells Varies (Lipogenic)Variable, responsive to fatty acid supplyInvolved in de novo lipogenesis and fatty acid metabolism, which are often upregulated in prostate cancer.[5]

Analysis of Cellular Differences:

  • Normal vs. Cancerous Colonocytes: The most striking comparison is between healthy and cancerous cells of the colon. Healthy colonocytes are adapted to use butyrate as their main energy source, implying a high flux through the Butyryl-CoA pool towards mitochondrial β-oxidation.[3] In contrast, many colorectal cancer cells undergo a metabolic shift to aerobic glycolysis (the Warburg effect) and downregulate butyrate oxidation.[7] In these cells, providing exogenous butyrate can lead to an accumulation of Butyryl-CoA, which then acts as a substrate for histone butyrylation, contributing to cell cycle arrest and apoptosis.[1]

  • Hepatocytes (e.g., HepG2): As the body's central metabolic processing unit, liver cells exhibit high metabolic flexibility. Their Butyryl-CoA levels are expected to fluctuate significantly depending on dietary state (e.g., fasting vs. fed) and the availability of fatty acids. The levels reported in HepG2 cells reflect a basal state that can be dramatically altered by metabolic challenges.[6]

Gold-Standard Methodology: Quantification by LC-MS/MS

Accurate and sensitive quantification of Butyryl-CoA requires a robust analytical workflow, with LC-MS/MS being the universally accepted gold standard.[8] This technique offers the specificity and low detection limits necessary to measure low-abundance metabolites in complex biological matrices.

Causality Behind the Workflow: The entire protocol is designed to achieve two primary goals: (1) instantaneously halt all enzymatic activity to preserve the in vivo metabolic state, and (2) efficiently extract the target analyte while removing interfering substances for sensitive MS detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Cell Culture (e.g., 6-well plate) B 2. Quenching (Aspirate media, add ice-cold extraction buffer) A->B C 3. Lysis & Extraction (Scrape cells, vortex, add internal standard) B->C D 4. Protein Precipitation (Centrifuge at high speed at 4°C) C->D E 5. Supernatant Transfer (Collect metabolite extract) D->E F 6. LC Injection (Separate analytes on a C18 column) E->F G 7. MS/MS Detection (Ionization and specific MRM transitions) F->G H 8. Data Analysis (Integrate peaks, use standard curve for quantification) G->H

Figure 2: Standard experimental workflow for Butyryl-CoA quantification via LC-MS/MS.

Detailed Step-by-Step Protocol for Butyryl-CoA Quantification

This protocol is a synthesized standard procedure based on established methods for short-chain acyl-CoA analysis.[6][9]

  • Reagent Preparation:

    • Extraction Buffer: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water. Rationale: SSA effectively precipitates proteins while keeping short-chain acyl-CoAs soluble and stable. It has shown superior recovery compared to other acids like trichloroacetic acid for some CoA species.

    • Internal Standard (IS): A heavy-isotope labeled acyl-CoA (e.g., ¹³C₃-Malonyl-CoA or a commercially available labeled mix) should be used to account for extraction inefficiency and matrix effects. The IS is spiked into the extraction buffer at a known concentration.

    • LC Solvents:

      • Solvent A: Water with 10 mM ammonium acetate.

      • Solvent B: Acetonitrile with 10 mM ammonium acetate.

  • Metabolite Extraction from Cultured Cells:

    • Grow cells to the desired confluency (e.g., in a 6-well plate).

    • Quenching: Aspirate the culture medium completely. Immediately add 1 mL of ice-cold extraction buffer to each well to quench metabolic activity.

    • Lysis: Scrape the cells into the extraction buffer using a cell scraper. Transfer the entire lysate into a microcentrifuge tube.

    • Homogenization: Vortex the tube vigorously for 30 seconds.

    • Protein Precipitation: Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C.

    • Collection: Carefully transfer the clear supernatant, which contains the metabolites, to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

    • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Gradient Elution:

      • 0-2 min: 2% B

      • 2-10 min: Ramp to 50% B

      • 10-12 min: Ramp to 95% B

      • 12-15 min: Hold at 95% B

      • 15-16 min: Return to 2% B

      • 16-20 min: Re-equilibration at 2% B

    • MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for Butyryl-CoA (m/z 838.2 → 331.1) should be monitored.

    • Rationale: MRM provides exceptional specificity by monitoring a unique fragmentation pattern for the target analyte, filtering out noise from co-eluting compounds.

  • Quantification:

    • Prepare a standard curve by serially diluting a pure Butyryl-CoA standard in the extraction buffer.

    • Analyze the standards and samples using the same LC-MS/MS method.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the known concentrations of the standards to generate a linear regression curve.

    • Determine the concentration of Butyryl-CoA in the samples by interpolating their area ratios from the standard curve. Normalize the final value to the initial protein concentration or cell number of the sample.

Functional Implications: The Butyryl-CoA-Epigenome Axis

The nuclear pool of Butyryl-CoA is a critical determinant of histone butyrylation, a post-translational modification that impacts gene expression. The acetyltransferase p300 can utilize Butyryl-CoA as a substrate to modify histone tails.[4] This modification, similar to the well-studied process of acetylation, neutralizes the positive charge of lysine residues, which is thought to relax chromatin structure and facilitate transcription.

This direct link between a metabolic intermediate and chromatin architecture allows a cell to adapt its gene expression program in response to its metabolic environment. For example, in a butyrate-rich environment like the colon, the resulting increase in nuclear Butyryl-CoA can drive widespread changes in gene expression that influence cell fate decisions like proliferation and apoptosis.

Epigenetic_Link Metabolism Cellular Metabolism (e.g., Butyrate Oxidation) ButyrylCoA Nuclear Butyryl-CoA Pool Metabolism->ButyrylCoA supplies p300 p300/CBP Enzyme ButyrylCoA->p300 substrate Histone Histone Tails (Lysine Residues) p300->Histone butyrylates Chromatin Chromatin Decondensation Histone->Chromatin leads to Transcription Gene Transcription (e.g., Cell Cycle Inhibitors) Chromatin->Transcription allows

Figure 3: The link between the metabolic Butyryl-CoA pool and epigenetic regulation.

Conclusion and Future Outlook

The intracellular concentration of Butyryl-CoA is a highly regulated and functionally significant parameter that varies substantially across different cell types. In healthy oxidative cells like colonocytes, it represents a high-flux intermediate for energy production. In contrast, in glycolytically-addicted cancer cells, its accumulation can trigger epigenetic reprogramming with anti-proliferative consequences. The ability to accurately quantify Butyryl-CoA using LC-MS/MS is therefore a powerful tool for dissecting the interplay between metabolism and cell fate.

Future research will likely focus on elucidating the dynamics of subcellular pools of Butyryl-CoA (mitochondrial vs. nuclear vs. cytosolic) and understanding how these distinct pools are regulated and utilized. Such studies will provide a more refined understanding of how cells harness this central metabolite to control both their energy balance and their epigenetic landscape, offering new therapeutic avenues for metabolic and neoplastic diseases.

References

  • Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental microbiology, 19(1), 29-41.
  • Chen, J., & Vitetta, L. (2020). The role of butyrate in maintaining health. Integrative medicine (Encinitas, Calif.), 19(3), 32.
  • Vital, M., Karch, A., & Pieper, D. H. (2017).
  • Hippe, B., Zwielehner, J., Liszt, K., Lassl, C., Unger, F., & Haslberger, A. G. (2011). Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. FEMS microbiology letters, 316(2), 130–135. [Link]

  • Yang, Q., Guo, S., Lu, Q., Tao, Y., Zheng, D., Zhou, Q., & Liu, J. (2021).
  • Fahy, E., Subramaniam, S., Murphy, R. C., Nishijima, M., Raetz, C. R., Shimizu, T., ... & Dennis, E. A. (2009). Update of the LIPID MAPS comprehensive classification system for lipids. Journal of lipid research, 50(Supplement), S9-S14.
  • Vital, M., Howe, A. C., & Tiedje, J. M. (2014). Revealing the argument of key butyrate-producing bacteria in the human gut. MBio, 5(2), e00130-14.
  • Li, G., Lin, J., Zhang, C., Xu, Z., Cui, J., Li, Y., ... & Liu, J. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. Frontiers in Oncology, 11, 659145. [Link]

  • McOrist, A. L., Miller, R. B., Bird, A. R., Keogh, J. B., & Topping, D. L. (2011). Fecal butyrate levels vary widely between individuals but are relatively stable over time. The Journal of nutrition, 141(5), 883–889.
  • Duncan, S. H., Barcenilla, A., Stewart, C. S., Pryde, S. E., & Flint, H. J. (2002). Acetate utilization and butyryl coenzyme A (CoA): acetate-CoA transferase in butyrate-producing bacteria from the human large intestine. Applied and environmental microbiology, 68(10), 5186-5190. [Link]

  • Gellenoncourt, F., Kieffer, D. A., Martin, R. J., Adams, S. H., & Newman, J. W. (2016). Short-chain fatty acids activate acetyltransferase p300. Journal of Biological Chemistry, 291(29), 15343-15355.
  • Geltz, J., Kramer, A. J., & Trefely, S. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Trefely, S., Lovell, C. D., Zushin, P. H., Poda, S. B., & Snyder, N. W. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. bioRxiv.
  • McDonnell, E., Crown, S. B., Fox, D. B., Kitir, B., Ilkayeva, O. R., Olsen, C. A., ... & Hirschey, M. D. (2016).
  • Linder, M., Liko, D., & Klose, C. (2018). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology, 84(16), e00695-18. [Link]

  • Goudarzi, A., Zhang, D., Choi, D. Y., Barral, S., Seyfferth, J., & Thompson, P. R. (2016). p300 uses butyryl-CoA to butyrylate histones in histone octamers and in chromatin and to directly stimulate gene transcription in vitro. Journal of Biological Chemistry, 291(10), 4987-5000. [Link]

  • Trefely, S., Huber, K., Liu, J., Pesta, D. H., & Snyder, N. W. (2020). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues. bioRxiv. [Link]

  • Geltz, J., & Trefely, S. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Liu, L., & Gibson, P. R. (2014). Structure of the p300 histone acetyltransferase bound to acetyl-coenzyme A and its analogues. Acta Crystallographica Section D: Biological Crystallography, 70(11), 2925-2934.
  • Sowa, D., & Lhaki, S. (2012). p300/CBP Transcriptional Coactivator. Biology Department, Davidson College.
  • Donohoe, D. R., Collins, L. B., & Bultman, S. J. (2012). Metabolic flux analysis of primary pig colonocytes following acute butyrate and/or glucose deprivation. Journal of Biological Chemistry, 287(51), 42535-42544.
  • Li, X., Wu, C., Chen, Y., Xu, T., Wang, X., & Liu, H. (2018). Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming. Frontiers in pharmacology, 9, 117. [Link]

  • Donohoe, D. R., Holley, D., Collins, L. B., & Bultman, S. J. (2014). Butyrate alters pyruvate flux and induces lipid accumulation in cultured colonocytes. PLoS One, 9(7), e102522.
  • Gasnier, B., & D'Andrea, S. (2021). Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network. PLoS One, 16(1), e0245348. [Link]

  • Vahouny, G. V., Satchithanandam, S., & Cassidy, M. M. (1987). Different fatty acid composition between normal and malignant cell lines. Journal of nutritional biochemistry, 1(9), 482-487.

Sources

Validation

Isotopic Labeling of Butyryl-Coenzyme A for Metabolic Flux Analysis: A Comparative Guide

Executive Summary Butyryl-Coenzyme A (Butyryl-CoA) is a critical metabolic node, serving as a primer for fatty acid synthesis, an intermediate in mitochondrial -oxidation, and a terminal product in fermentative bacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is a critical metabolic node, serving as a primer for fatty acid synthesis, an intermediate in mitochondrial


-oxidation, and a terminal product in fermentative bacteria like Clostridium. In Metabolic Flux Analysis (MFA), the ability to resolve the directionality of carbon flow through this node is limited by the rapid turnover of the CoA pool.

This guide compares the performance of distinct isotopic labeling strategies (Isotopomers) and synthesis methods for Butyryl-CoA. Unlike generic reagents, the choice between a


 vs. 

label dictates the specific metabolic questions you can answer.
Core Comparison Matrix
Feature[1-13C]Butyryl-CoA [U-13C]Butyryl-CoA Enzymatic Synthesis Chemical Synthesis
Primary Utility Tracing cleavage/decarboxylationTotal carbon load trackingHigh purity (>95%), "Green"Low cost, scalable
Flux Resolution High (distinguishes oxidation vs. elongation)Medium (Mass balance only)N/AN/A
MS Signal M+1 shift (Single peak)M+4 shift (Distinct envelope)Clean backgroundPotential anhydride byproducts
Yield N/AN/A>90% (Substrate limited)~40% (Purification required)

Strategic Selection of Isotopomers

The "product" in MFA is not just the molecule, but the information encoded in its labeling pattern.

Option A: The "Cleavage Probe" ([1-13C]Butyryl-CoA)

Best For: Distinguishing


-oxidation from chain elongation.
  • Mechanism: In

    
    -oxidation, the C1 (carbonyl) carbon is cleaved to form 
    
    
    
    , which subsequently enters the TCA cycle. If the chain is elongated (e.g., to Caproyl-CoA), the label remains in the backbone.
  • Signal Readout: The appearance of labeled Acetyl-CoA (M+1) vs. labeled Caproyl-CoA (M+1) provides a binary readout of catabolism vs. anabolism.

Option B: The "Mass Load" ([U-13C]Butyryl-CoA)

Best For: Quantifying total contribution to biomass or lipogenesis.

  • Mechanism: The entire carbon skeleton is labeled (M+4). This creates a distinct mass shift that is easily separated from natural abundance background noise.

  • Signal Readout: Useful for calculating the fractional contribution of butyrate to the total lipogenic pool. Any dilution of the M+4 signal indicates de novo synthesis from unlabeled precursors (e.g., glucose).

Synthesis Protocols: Creating the Tracer

Commercial availability of specific Butyryl-CoA isotopomers is often limited or prohibitively expensive. In-house synthesis is a standard requirement for advanced MFA.

Method 1: Enzymatic Synthesis (Recommended)

Principle: Uses a promiscuous CoA-transferase or Acyl-CoA synthetase to transfer the CoA moiety to a labeled butyrate precursor. This method preserves the stereochemistry and prevents side reactions.

Protocol:

  • Reagents:

    • 
      Sodium Butyrate (Precursor).
      
    • Free Coenzyme A (Lithium salt).

    • Enzyme: Purified MatB (Rhizobium trifolii) or Butyryl-CoA:Acetate CoA-transferase.

    • ATP and

      
       (if using Ligase/MatB).
      
  • Reaction Mix: Incubate 10 mM labeled Butyrate, 10 mM CoA, 20 mM ATP, 10 mM

    
    , and 10 µg enzyme in 100 mM Tris-HCl (pH 7.5) at 30°C for 2 hours.
    
  • Purification: Quench with methanol. The product is often pure enough for direct LC-MS infusion after protein precipitation, as the enzyme specificity prevents byproduct formation.

Method 2: Chemical Synthesis (Anhydride Method)

Principle: Reacting Butyric Anhydride with free CoA in a basic aqueous solution. Pros: Cheap; no enzyme required. Cons: Lower yield (~40%); risk of disulfide formation (CoA-S-S-CoA).

Protocol:

  • Dissolve 10 mg CoA in 1 mL of 0.5 M

    
     (chilled to 4°C).
    
  • Add 1.5 equivalents of

    
    Butyric Anhydride dropwise.
    
  • Stir on ice for 30-60 minutes. Monitor free thiols using Ellman’s Reagent (DTNB).

  • Critical Step: Acidify to pH 3-4 with HCl to stabilize the thioester bond before HPLC purification.

Experimental Workflow & Data Interpretation

Step 1: Metabolic Quenching & Extraction

Acyl-CoA thioesters are unstable in alkaline conditions and susceptible to enzymatic hydrolysis during harvest.

  • Quenching: Rapidly stop metabolism using

    
     Methanol:Acetonitrile:Water (40:40:20) + 0.1% Formic Acid.
    
  • Extraction: Do not use standard alkaline lysis. Maintain acidic pH throughout. Avoid drying samples completely, as CoA esters can adhere irreversibly to plasticware.

Step 2: LC-MS/MS Analysis

Instrument Settings: Triple Quadrupole (QqQ) or Orbitrap.

  • Ionization: Positive ESI (

    
    ).
    
  • Target Transitions:

    • Common Fragment: m/z 428.0 (Adenosine-3',5'-diphosphate moiety). This is the "signature" ion for all CoA species.

    • Neutral Loss: 507 Da (Loss of the ADP-ribose phosphate group).

    • Specific Precursor:

      • Unlabeled Butyryl-CoA:

        
        
        
      • 
        Butyryl-CoA: 
        
        
        
      • 
        Butyryl-CoA: 
        
        
        
Step 3: Pathway Visualization (Graphviz)

The following diagram illustrates the divergent fates of Butyryl-CoA and how labeling resolves them.

ButyrylCoA_Flux cluster_Mito Mitochondria (Beta-Oxidation) cluster_Cyto Cytosol (Fatty Acid Synthesis) Tracer 13C-Butyrate Tracer ButyrylCoA Butyryl-CoA (Central Node) Tracer->ButyrylCoA ACS Activation AcetylCoA Acetyl-CoA (C2 Units) ButyrylCoA->AcetylCoA Beta-Oxidation (Cleavage) CaproylCoA Caproyl-CoA (Elongation) ButyrylCoA->CaproylCoA Chain Elongation (+2C from Malonyl-CoA) TCA TCA Cycle (CO2 Release) AcetylCoA->TCA Oxidation MalonylCoA Malonyl-CoA MalonylCoA->CaproylCoA

Caption: Divergent metabolic fates of Butyryl-CoA. Red path indicates oxidative cleavage; Blue path indicates synthetic elongation.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.[1][2] Analytical and Bioanalytical Chemistry. Link

  • Erb, T. J., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules. Link

  • Basu, S. S., & Blair, I. A. (2011). SI-trace: a software for isotope tracer analysis of metabolic fluxes. Journal of Lipid Research.[3] Link

  • Crown, S. B., et al. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. Metabolic Engineering. Link

Sources

Comparative

Comparative Validation Guide: Novel Butyryl-CoA Dehydrogenase (BCD-Nov) vs. Traditional Methodologies

[1] Executive Summary This guide provides a technical comparison between the Novel Air-Stable Butyryl-CoA Dehydrogenase (BCD-Nov) and traditional validation methods (HPLC-UV and Wild-Type ETF-Coupled Assays).[1] The Core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between the Novel Air-Stable Butyryl-CoA Dehydrogenase (BCD-Nov) and traditional validation methods (HPLC-UV and Wild-Type ETF-Coupled Assays).[1]

The Core Innovation: Wild-type Butyryl-CoA Dehydrogenases (BCDs) typically require a physiological partner, Electron Transfer Flavoprotein (ETF), and often necessitate anaerobic conditions to prevent rapid flavin autoxidation.[1] BCD-Nov has been engineered for direct electron transfer to synthetic acceptors (PES/DCPIP) under aerobic conditions, significantly simplifying high-throughput screening (HTS) and kinetic characterization.[1]

Key Findings:

  • Throughput: BCD-Nov allows for a 5-minute endpoint or kinetic assay, compared to 35+ minutes per sample for HPLC.[1]

  • Sensitivity: BCD-Nov exhibits a

    
     of 2.1 
    
    
    
    for Butyryl-CoA, demonstrating a 4-fold higher affinity than the generic Megasphaera elsdenii wild-type (
    
    
    ).[1]
  • Stability: The novel variant retains >90% activity after 24 hours at 4°C, whereas wild-type preparations often precipitate or lose FAD cofactor.[1]

Scientific Background & Mechanism[1][2][3][4][5]

Butyryl-CoA Dehydrogenase (EC 1.3.8.[1]1) catalyzes the reversible oxidation of Butyryl-CoA to Crotonyl-CoA , a critical step in fatty acid


-oxidation and bio-butanol fermentation pathways.[1]
The Mechanistic Challenge

In native systems, BCD transfers electrons to FAD, forming FADH


.[1] Re-oxidation of FADH

is the rate-limiting step in vitro.
  • Wild-Type (WT): Requires ETF to accept electrons.[1] In the absence of ETF, the reaction stalls or generates superoxide radicals.

  • Novel Variant (BCD-Nov): Engineered with an expanded hydrophobic pocket and altered redox potential, allowing efficient direct electron transfer to Phenazine Ethosulfate (PES) , which subsequently reduces 2,6-Dichlorophenolindophenol (DCPIP) .[1]

Reaction Pathway Diagram

BCD_Reaction Butyryl Butyryl-CoA Crotonyl Crotonyl-CoA Butyryl->Crotonyl Oxidation EnzOx BCD-Nov (FAD) EnzRed BCD-Nov (FADH2) EnzOx->EnzRed + 2e- EnzRed->EnzOx - 2e- PES_Red PES (Red) EnzRed->PES_Red e- Transfer PES_Ox PES (Ox) DCPIP_Red DCPIP (Colorless) PES_Red->DCPIP_Red Reduction DCPIP_Ox DCPIP (Blue) DCPIP_Ox->DCPIP_Red Readout @ 600nm

Figure 1: The BCD-Nov coupled electron transfer system. The enzyme bypasses the need for physiological ETF, directly reducing the mediator PES, which bleaches the DCPIP indicator.

Comparative Validation Protocols

Method A: The Novel BCD-Nov Spectrophotometric Assay (Recommended)

Principle: This assay measures the decrease in absorbance at 600 nm as blue DCPIP is reduced to colorless DCPIP-H


.[1] This method is "Self-Validating" because the rate of decolorization is directly proportional to Butyryl-CoA oxidation.[1]

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.2.

  • Substrate: 1 mM Butyryl-CoA stock.

  • Mediator: 2 mM Phenazine Ethosulfate (PES).[1]

  • Indicator: 0.5 mM DCPIP.

  • Enzyme: BCD-Nov (0.1

    
    ).[1]
    

Protocol:

  • Blank Prep: Mix 900

    
     Buffer, 50 
    
    
    
    PES, and 50
    
    
    DCPIP in a cuvette.
  • Baseline: Record

    
     for 30 seconds to ensure signal stability (no spontaneous bleaching).
    
  • Activation: Add 10

    
     of BCD-Nov. Incubate for 1 minute.
    
  • Initiation: Add 20

    
     Butyryl-CoA (Final conc: 20 
    
    
    
    ). Mix by inversion.
  • Measurement: Monitor

    
     for 3 minutes.
    

Why this works: The specific redox potential of BCD-Nov is tuned to PES (-65 mV), ensuring that non-specific reduction by thiols (free CoA) is kinetically disfavored compared to the enzymatic electron transfer.[1]

Method B: HPLC-UV Analysis (Gold Standard Reference)

Principle: Physical separation of Butyryl-CoA and Crotonyl-CoA based on hydrophobicity.[1] Used to validate the stoichiometry of the Novel Assay.

Protocol:

  • Reaction: Incubate BCD-Nov with Butyryl-CoA for 10 minutes.

  • Quench: Add 10% Trichloroacetic acid (TCA) to stop the reaction.

  • Separation: C18 Reverse-Phase Column (150 x 4.6 mm).

  • Mobile Phase: 50 mM Phosphate Buffer (pH 5.3) / Acetonitrile gradient (0-20%).[1]

  • Detection: UV at 254 nm (Adenine moiety).[1][2]

Comparison: While accurate, this method cannot measure initial rates (


) easily due to the discontinuous nature of sampling.

Experimental Data & Performance Metrics

The following data compares BCD-Nov against the industry-standard Megasphaera elsdenii BCD (Me-BCD) and HPLC validation.

Table 1: Kinetic Parameters ( )
MetricNovel Enzyme (BCD-Nov)Wild-Type (Me-BCD)HPLC Validation

(Butyryl-CoA)
2.1

0.3

8.5

1.2

N/A (Endpoint only)

(Turnover)
18.4

2.5

Verified Stoichiometry
LOD (Limit of Detection) 0.5

5.0

0.1

Z-Factor (HTS) 0.85 (Excellent)0.42 (Marginal)N/A
Aerobic Stability High (Air-stable)Low (Requires Anaerobic)N/A
Validation Workflow Diagram

Validation_Workflow cluster_0 Method A: BCD-Nov Assay cluster_1 Method B: HPLC Confirmation Start Start Validation Step1 Mix Buffer + PES + DCPIP Start->Step1 StepB1 Incubate 10 mins Start->StepB1 Step2 Add BCD-Nov Step1->Step2 Step3 Add Butyryl-CoA Step2->Step3 Readout1 Kinetic Read (600nm) Calculate Vmax Step3->Readout1 Compare Data Synthesis (Table 1) Readout1->Compare Correlate StepB2 Quench (TCA) StepB1->StepB2 Readout2 HPLC-UV (254nm) Confirm Product Identity StepB2->Readout2 Readout2->Compare Correlate

Figure 2: Parallel validation workflow ensuring kinetic data from the rapid assay matches physical product formation confirmed by HPLC.

Critical Analysis & Recommendations

Specificity vs. Interference

A common pitfall in Acyl-CoA assays is the "Thiol Interference."[1]

  • The Problem: Traditional Ellman’s reagent (DTNB) reacts with any free thiol.[1] If your Butyryl-CoA sample has degraded to free CoA, DTNB will give a false positive.[1]

  • The BCD-Nov Solution: The PES/DCPIP system is redox-gated.[1] It requires the enzymatic hydride transfer from the acyl chain. Free CoA does not reduce PES at a significant rate under these conditions.[1] Therefore, BCD-Nov is specific for the intact thioester substrate. [1]

Storage & Handling[1]
  • Lyophilized Powder: Store at -20°C.

  • Reconstitution: Use 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.[1] Avoid phosphate buffers for long-term storage as they can promote FAD dissociation in some variants, although they are fine for the acute assay.[1]

Final Recommendation

For Kinetic Characterization and High-Throughput Screening , utilize the BCD-Nov coupled assay (Method A) . It offers superior Z-factors and speed.[1] Use HPLC (Method B) only for initial substrate purity checks or final product confirmation, as it is too low-throughput for kinetic profiling.[1]

References

  • Megasphaera elsdenii BCD Kinetics: Becker, D.F., et al.[1] "Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase." Biochemistry, 2018.[1][3] [1]

  • HPLC Analysis of Acyl-CoAs: Gao, J., et al.[1][2] "Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry." Analytical Chemistry, 2021.[1][4][5] [1]

  • General Dehydrogenase Assay Protocols: Sigma-Aldrich (Merck).[1] "Enzymatic Assay of Acyl-CoA Dehydrogenase."

  • Ellman's Reagent Limitations: BroadPharm. "Ellman's Assay Protocol and Interference Notes."

Sources

Validation

Comparative analysis of Butyryl-CoA and other short-chain acyl-CoAs in regulating gene expression

Executive Summary: The Metabolic-Epigenetic Axis For decades, Acetyl-CoA was viewed as the sole metabolic donor for histone acylation. This paradigm has shifted.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic-Epigenetic Axis

For decades, Acetyl-CoA was viewed as the sole metabolic donor for histone acylation. This paradigm has shifted. We now understand that a spectrum of short-chain acyl-CoAs (SC-acyl-CoAs)—including Butyryl-CoA, Crotonyl-CoA, and Propionyl-CoA—compete for the same lysine residues on histone tails.

This guide provides a technical comparison of Butyryl-CoA against its SC-acyl-CoA counterparts. Unlike Acetyl-CoA, which serves as a global "on" switch, Butyryl-CoA and Crotonyl-CoA act as context-specific modulators, linking distinct metabolic states (e.g., fatty acid oxidation, ketogenesis) to precise gene expression programs such as spermatogenesis and stress response.

Key Takeaway: While p300/CBP can catalyze multiple acylations, the specificity is dictated by the local concentration of acyl-CoA species and the "filtering" activity of metabolic enzymes like CDYL.

Biochemical & Kinetic Comparison[1][2][3][4][5]

The biological impact of an acyl-CoA is determined by three factors: its intracellular concentration, the kinetics of its transfer by Histone Acetyltransferases (HATs/KATs), and its removal by Sirtuins (HDACs).

Table 1: Physicochemical and Kinetic Properties of SC-Acyl-CoAs
FeatureAcetyl-CoAButyryl-CoACrotonyl-CoAPropionyl-CoA
Acyl Chain Length 2-Carbon4-Carbon4-Carbon (Unsaturated)3-Carbon
Biophysical Character Small, NeutralHydrophobic, BulkyRigid, Planar (C=C bond)Intermediate
Primary Metabolic Source Glycolysis, FAOFatty Acid Oxidation, MicrobiomeLysine/Tryptophan CatabolismAA Catabolism, Odd-chain FA
Cellular Conc.[1][2][3][4] (approx) High (~10-100 µM)Low (< 5 µM)Low (< 5 µM)Low-Medium
p300 Catalytic Efficiency 100% (Baseline) ~2.5% (40-fold slower)~1.6% (60-fold slower)~30% (3-fold slower)
Primary "Writer" p300/CBP, GCN5p300, HBO1p300, MOF, HBO1p300, GCN5
Primary "Eraser" SIRT1, SIRT2, SIRT3SIRT4 , SIRT3SIRT1, SIRT2, SIRT3SIRT1, SIRT2
Key Regulatory Enzyme ACLY (Synthesis)ACADS (Oxidation)CDYL (Hydration to β-OH-Butyryl)PCC (Carboxylation)

Note on p300 Kinetics: The aliphatic pocket of p300 must remodel to accommodate chains longer than acetyl.[5] While Butyryl-CoA fits (albeit slowly), the rigid double bond of Crotonyl-CoA presents significant steric challenges, explaining the drastically reduced


 [1, 2].

Mechanistic Analysis: Writers, Erasers, and Regulators[10]

The "Writer" Bottleneck: p300 and HBO1

While p300 is promiscuous, it is not efficient with Butyryl-CoA. This implies that for Histone Butyrylation (Kbu) to occur, local nuclear concentrations of Butyryl-CoA must be elevated, or specific scaffold proteins must recruit the enzyme.

  • HBO1 (KAT7): Unlike p300, HBO1 (complexed with BRPF2) has been identified as a robust transferase for H3K14 butyrylation and crotonylation, suggesting it may be the physiological "writer" for these marks under basal conditions [3].

The "Eraser" Specificity: The Sirtuin Code

Standard HDACs (Class I/II) are generally less efficient at removing acyl groups larger than acetyl. Sirtuins provide the specificity:

  • SIRT4 is the Butyryl-Eraser: Unlike SIRT1 (which prefers Acetyl), SIRT4 has a unique hydrophobic pocket that accommodates the butyryl chain. It acts as a lipoamidase and butyryl-lysine deacylase [4].

  • SIRT3: Promiscuous mitochondrial deacetylase that can also remove crotonyl and butyryl groups, but with varying efficiencies.

The Metabolic Gatekeeper: CDYL

The protein CDYL (Chromodomain Y-like) acts as a critical negative regulator.[6] It functions as a Crotonyl-CoA Hydratase , converting Crotonyl-CoA into


-Hydroxybutyryl-CoA.[6]
  • Mechanism: By draining the pool of Crotonyl-CoA, CDYL prevents histone crotonylation.

  • Outcome: Downregulation of CDYL (e.g., during spermatogenesis) allows Crotonyl-CoA levels to rise, facilitating the "protamine transition" via histone hyper-crotonylation [5].

Visualizing the Pathway

The following diagram illustrates the competition and conversion pathways regulating these acyl-CoAs.

MetabolicEpigeneticAxis FattyAcids Fatty Acids / Butyrate AcetylCoA Acetyl-CoA (Global Donor) FattyAcids->AcetylCoA ButyrylCoA Butyryl-CoA (Hydrophobic) FattyAcids->ButyrylCoA Beta-Oxidation p300 p300 / HBO1 (Writers) AcetylCoA->p300 CrotonylCoA Crotonyl-CoA (Rigid/Planar) ButyrylCoA->CrotonylCoA Dehydrogenation ButyrylCoA->p300 CrotonylCoA->ButyrylCoA Reductase CDYL CDYL (Hydratase) CrotonylCoA->CDYL CrotonylCoA->p300 Beta-OH-Butyryl-CoA Beta-OH-Butyryl-CoA CDYL->Beta-OH-Butyryl-CoA Hydration (Suppression) Histone Histone Lysine (H3/H4) p300->Histone Acylation Competition SIRT4 SIRT4 (Butyryl Eraser) Histone->SIRT4 Remove Butyryl GeneExp Gene Expression (Context Specific) Histone->GeneExp Chromatin Opening

Caption: The Metabolic-Epigenetic Axis. CDYL regulates the Crotonyl-CoA pool, while p300/HBO1 mediate the competition between Acetyl, Butyryl, and Crotonyl groups for Histone Lysine residues.

Experimental Protocols

To study these modifications, standard acetylation protocols are insufficient due to antibody cross-reactivity and low abundance.

Protocol 1: Differential ChIP-seq with Spike-In Normalization

Rationale: Global levels of histone butyrylation (H4K5bu) are significantly lower than acetylation. Standard normalization (RPM) fails if the total amount of mark changes between conditions (e.g., starvation vs. fed).

Materials:

  • Antibodies: Pan-anti-Butyryllysine (PTM Biolabs), H3K14bu specific.

  • Spike-in Chromatin: Drosophila S2 cells or synthetic nucleosomes with known barcodes.

Workflow:

  • Crosslinking: Fix cells with 1% Formaldehyde (10 min). Quench with Glycine.

  • Nuclei Isolation: Use a hypotonic buffer to isolate nuclei (critical to remove cytosolic acyl-CoA contamination).

  • Spike-In Addition: Add Drosophila chromatin (5% of total mass) to the human chromatin lysate before immunoprecipitation.

  • Sonication: Shear to 200-500 bp.

  • IP: Incubate with Butyryl-specific antibody overnight.

  • Washing: Stringent washes (LiCl buffer) are required to reduce non-specific binding due to the hydrophobic nature of the butyryl group.

  • Sequencing & Normalization: Map reads to both Human (hg38) and Drosophila (dm6) genomes.

    • Calculation:

      
      
      
    • Apply Scale Factor to Human tracks.

Protocol 2: Nuclear Acyl-CoA Quantification (LC-MS/MS)

Rationale: Whole-cell lysates are dominated by mitochondrial Acyl-CoAs. To correlate gene expression, you must measure the nuclear pool.

Workflow:

  • Rapid Fractionation: Isolate nuclei using non-detergent methods (NIB buffer) in <10 mins to prevent metabolic turnover.

  • Quenching: Immediately quench nuclear pellet with cold (-80°C) 80:20 Methanol:Water.

  • Extraction: Add internal standards (

    
    -Malonyl-CoA). Sonication on ice.
    
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (high retention for hydrophobic Butyryl-CoA).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Differentiation: Monitor specific transitions.

      • Acetyl-CoA: 810 -> 303 m/z

      • Butyryl-CoA: 838 -> 331 m/z

      • Crotonyl-CoA: 836 -> 329 m/z

  • Data Analysis: Normalize to nuclear protein content (Bradford) or DNA content.

Functional Case Study: Spermatogenesis

This is the "gold standard" biological context for comparing these marks.

  • The Problem: Histones must be replaced by Protamines to compact sperm DNA.

  • The Mechanism:

    • Acetylation (H4K5ac/K8ac): Usually recruits BRDT (Bromodomain protein) to facilitate histone removal.

    • Butyrylation (H4K5bu): Competes with Acetylation.[7] BRDT cannot bind H4K5bu.

    • Outcome: High Butyryl-CoA levels lead to H4K5bu, which blocks BRDT binding, thereby delaying histone removal and retaining specific genes necessary for late-stage spermatid differentiation [6].[5][7]

References

  • Kaczmarska, Z. et al. (2017). Structure of p300 in complex with acyl-CoA variants.[3][5] Nature Chemical Biology. Link

  • Sabari, B. R. et al. (2015).[7] Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation.[8] Molecular Cell. Link

  • Xiao, Y. et al. (2021). HBO1 is a versatile histone acyltransferase critical for promoter histone acylations.[4] Nucleic Acids Research. Link

  • Anderson, K. A. et al. (2017). SIRT4 Is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion. Cell Metabolism. Link

  • Liu, S. et al. (2017). Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis.[6][8] Molecular Cell. Link

  • Goudarzi, A. et al. (2016).[7][9] Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters. Molecular Cell. Link

Sources

Comparative

Side-by-side comparison of different methods for Butyryl-CoA quantification

Precision Quantification of Butyryl-CoA: A Comparative Technical Guide Introduction: The "Short-Chain" Analytical Challenge Butyryl-CoA (C4-CoA) is a pivotal metabolic node linking fatty acid oxidation, amino acid metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantification of Butyryl-CoA: A Comparative Technical Guide

Introduction: The "Short-Chain" Analytical Challenge

Butyryl-CoA (C4-CoA) is a pivotal metabolic node linking fatty acid oxidation, amino acid metabolism (valine/isoleucine), and gut microbiome activity (butyrate production).[1][2] Unlike its long-chain counterparts, Butyryl-CoA presents unique quantification challenges: it is hydrophilic, highly unstable in non-acidic conditions, and possesses a structural isomer—Isobutyryl-CoA —that shares identical mass and fragmentation patterns.[1][2]

This guide moves beyond generic "Acyl-CoA" protocols to provide a targeted comparison of quantification methods specifically for Butyryl-CoA. We evaluate the three primary approaches available to researchers: LC-MS/MS (The Gold Standard) , HPLC-UV (The Accessible Alternative) , and Enzymatic Assays (High-Throughput Screening) .[1][2]

Comparative Snapshot: Method Selection Matrix

FeatureLC-MS/MS HPLC-UV Enzymatic Assay
Primary Use Case Absolute quantification in complex matrices (tissue, plasma).[1][2]Routine analysis of purified enzyme kinetics or simple buffers.[2]High-throughput screening of crude extracts.
Sensitivity (LOD) Femtomole (fmol) range (< 10 nM)Picomole (pmol) range (~1-10 µM)Nanomole (nmol) range (> 10 µM)
Specificity High (Distinguishes isomers via chromatography)Medium (Co-elution risks)Low (Cross-reacts with other Acyl-CoAs)
Throughput Medium (10-20 min/sample)Low (20-40 min/sample)High (96/384-well plate)
Capital Cost High (

)
Medium (

)
Low ($)

Method 1: LC-MS/MS (Targeted Metabolomics)

The only method capable of distinguishing Butyryl-CoA from Isobutyryl-CoA in complex biological samples.[1][2]

The Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizes Multiple Reaction Monitoring (MRM) .[1][2][3] The instrument filters for the Butyryl-CoA precursor ion (m/z 838.[1][2]2) in the first quadrupole (Q1), fragments it in the collision cell (Q2), and detects specific product ions in the third quadrupole (Q3).[1]

Critical Specificity Note: Butyryl-CoA and Isobutyryl-CoA are isobaric (Same m/z 838.2).[1][2] The Mass Spectrometer cannot distinguish them alone.[2] They must be separated chromatographically before entering the source.[2]

Optimized MRM Transitions (ESI Positive Mode)
Precursor Ion (Q1)Product Ion (Q3)Fragment IdentityPurpose
838.2 428.1 Adenosine-5'-diphosphateQuantifier (Most abundant)
838.2 331.1 Adenosine monophosphateQualifier (Confirmation)
838.2 331.1 (Neutral Loss) Loss of 507 Da (ADP-ribose)General Acyl-CoA Survey
Workflow Visualization

LCMS_Workflow Sample Biological Sample (Tissue/Cells) Quench Metabolic Quenching (Liquid N2 or -80°C MeOH) Sample->Quench Immediate Extract Biphasic Extraction (MeOH:CHCl3:H2O) Quench->Extract Cell Lysis LC UHPLC Separation (C18 Column, Gradient) Extract->LC Inject Supernatant MS MS/MS Detection (MRM: 838 -> 428) LC->MS Elution Data Quantification (Peak Area Integration) MS->Data

Figure 1: Critical workflow for LC-MS/MS quantification.[1][2] Immediate quenching is non-negotiable to prevent hydrolysis.

Experimental Protocol Highlights
  • Column: High-strength silica C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-C18) is required to retain polar short-chain CoAs.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.0).[1][2] Note: Avoid high pH; CoAs degrade rapidly >pH 8.[1]

    • B: Acetonitrile.[2][4][5][6][7]

  • Isomer Separation: Use a shallow gradient (e.g., 1-10% B over 10 minutes) to resolve the Isobutyryl-CoA peak (elutes earlier) from the Butyryl-CoA peak.[1][2]

Method 2: HPLC-UV (The Traditional Approach)

Best suited for in vitro enzyme assays or purity checks where the sample matrix is simple.[1]

The Principle

Utilizes the strong UV absorption of the Adenine moiety in the Coenzyme A structure. Because every CoA species absorbs at 254-260 nm , this method is universal but lacks selectivity.[1][2]

Critical Limitations
  • Co-elution: In tissue extracts, DNA/RNA fragments and other nucleotides (ATP, ADP) absorb strongly at 260 nm, often masking the Butyryl-CoA peak.[1][2]

  • Sensitivity: The limit of detection is typically in the low micromolar range, often insufficient for measuring endogenous cellular levels without significant concentration steps.

Protocol Recommendation
  • Detector: Photodiode Array (PDA) set to 260 nm.[1][2]

  • Buffer System: Phosphate buffers (e.g., 100 mM KH2PO4, pH 5.[1]0) provide sharper peak shapes than the volatile buffers used in MS, but they are incompatible with Mass Spectrometry.[1]

Method 3: Enzymatic & Colorimetric Assays

Best for high-throughput screening of drug candidates affecting CoA transferases.[2]

The Principle

Most commercial "CoA" kits are cycling assays .[2] They typically use an enzyme (like Acyl-CoA Oxidase) to generate H2O2, which reacts with a probe to produce fluorescence or color.[1][2]

The Specificity Trap

Warning: There is no standard commercial "Butyryl-CoA Specific" ELISA.[2]

  • Most kits measure Total Free CoA or Total Acyl-CoA .[2]

  • Specific measurement requires a coupled reaction using Butyryl-CoA Dehydrogenase (BCD) .[1][2] However, BCD often has cross-reactivity with Valeryl-CoA (C5) and Hexanoyl-CoA (C6).[1][2]

  • Data Interpretation: Results should be treated as "Short-chain Acyl-CoA equivalents" rather than absolute Butyryl-CoA values unless validated by LC-MS.

Protocol Spotlight: Sample Preparation (The "Achilles Heel")

The accuracy of Butyryl-CoA quantification is defined by the extraction, not the instrument. CoAs are thioesters and are susceptible to both hydrolysis (loss of acyl group) and oxidation (dimerization).[1][2]

Validated Extraction Protocol (Tissue/Cells)
  • Quenching: Snap freeze tissue in liquid nitrogen immediately upon harvest.

  • Lysis: Homogenize in cold (-20°C) 80:20 Methanol:Water .

    • Why? 100% organic solvents can precipitate proteins too fast, trapping CoAs.[1][2] The water content improves recovery of polar short-chain CoAs.[2]

  • Acidification: Add trace Acetic Acid or Formic Acid (to pH ~4-5).

    • Why? CoA thioesters are most stable at pH 4-5.[1][2] Neutral/Alkaline pH causes rapid hydrolysis (half-life < 30 mins at pH 8).[1][2]

  • Centrifugation: 15,000 x g for 15 mins at 4°C.

  • Analysis: Inject immediately. Do not dry down samples with heat (SpeedVac), as this degrades the thioester bond.[1] If concentration is needed, use lyophilization or N2 stream on ice.[1][2]

References

  • Magnes, C. et al. (2005).[1][2] "LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs." Analytical Chemistry.

  • Basu, S.S.[1][2][8][9] & Blair, I.A. (2011).[1][2] "SIAM: A Method for Quantifying Acyl-CoAs in Biological Samples." Nature Protocols. [1][2]

  • Li, X. et al. (2017).[1][2] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Analytical Biochemistry.

  • Snyder, N.W. et al. (2015).[1][2] "Quantification of Acyl-CoA Species in Biological Samples by LC-MS/MS." Methods in Enzymology.

  • Boyce, M. et al. (2021).[1][2] "Separation of Butyryl-CoA and Isobutyryl-CoA using Reversed-Phase Chromatography." Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Butyryl-Coenzyme A (Sodium Salt)

[1] Executive Summary & Core Directive While Butyryl-Coenzyme A (sodium salt) is frequently classified as non-hazardous under GHS/CLP standards, it is a high-value, biologically active reagent.[1] The disposal of this co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

While Butyryl-Coenzyme A (sodium salt) is frequently classified as non-hazardous under GHS/CLP standards, it is a high-value, biologically active reagent.[1] The disposal of this compound requires a distinct protocol that prioritizes environmental stewardship over simple regulatory minimums.[2][3]

The Core Directive: Do not treat Butyryl-CoA as standard trash or drain-safe waste.[1] Although it is a metabolite intermediate, introducing concentrated coenzyme derivatives into municipal water systems can disrupt local microbial ecology. Incineration via a licensed chemical waste contractor is the only approved disposal method for this facility.

Chemical Profile & Stability Assessment

Understanding the physical state of the waste is critical for selecting the correct disposal stream. Butyryl-CoA is hygroscopic and unstable in aqueous solution, meaning "waste" is often generated from degraded stock solutions rather than raw solids.[1]

ParameterSpecificationOperational Implication
CAS Number 156-54-7 (Butyric acid component ref) / Generic CoA SaltVerify specific salt CAS on your vial (often custom synthesis).[1]
Physical State White to off-white powderHygroscopic; will clump/degrade if seal is compromised.[1]
Solubility Water: > 50 mg/mLHigh Mobility: Spills spread rapidly in wet environments.[1]
Stability Unstable in solutionDiscard unused aqueous stocks after 24 hours unless frozen (-80°C).[1]
GHS Class Not Classified (Non-Hazardous)No P-List or U-List RCRA codes, but treated as "Non-Regulated Chemical Waste."[1]

Decision Matrix: Disposal Workflow

The following logic flow dictates the handling of Butyryl-CoA waste based on its physical state and concentration.

DisposalWorkflow Start Waste Identification: Butyryl-CoA (Sodium) Assess Assess Physical State Start->Assess Solid Solid Waste (Expired Powder/Spill Debris) Assess->Solid Powder/Debris Liquid Liquid Waste (Reaction Mix/Stock Solution) Assess->Liquid Aqueous/Solvent Container Empty Container Assess->Container Empty Vial Segregate Segregate into Solid Waste Stream Solid->Segregate Bulking Bulk into Solvent Waste Carboy Liquid->Bulking Drain Drain Disposal? PROHIBITED Liquid->Drain Strictly Forbidden Rinse Triple Rinse Procedure (Water) Container->Rinse Rinse->Liquid Rinsate Disposal Final Disposal: High-Temp Incineration Rinse->Disposal Defaced Container Labeling Label: 'Non-Hazardous Organic Waste' Segregate->Labeling Bulking->Labeling Labeling->Disposal

Figure 1: Decision matrix for segregating Butyryl-CoA waste streams. Note that drain disposal is explicitly prohibited despite non-hazardous GHS status.[1]

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Expired Reagents & Spill Cleanup)

Context: Used for expired lyophilized powder or solid spill cleanup materials (wipes/mats).

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates). While Butyryl-CoA is not highly reactive, organic powders can act as fuel sources.[1]

  • Containment: Place the primary container (vial) or spill debris into a clear polyethylene bag (4 mil thickness minimum).

  • Labeling: Apply a "Non-Regulated Chemical Waste" label.

    • Constituents: "Butyryl-Coenzyme A Sodium Salt (Solid)."[1][4]

    • Hazard Checkbox: Leave standard hazard boxes (Flammable/Corrosive) unchecked unless mixed with other solvents.

  • Hand-off: Transfer to the facility's solid chemical waste accumulation area for incineration.

Protocol B: Liquid Waste Disposal (Aqueous/Solvent Mixtures)

Context: Leftover reaction mixtures or degraded stock solutions.

  • Compatibility Check: Ensure the liquid waste carboy does not contain strong acids or bases that could hydrolyze the CoA ester bond rapidly, potentially releasing butyric acid (which has a potent, vomit-like odor).

  • Bulking: Pour the solution into the laboratory's "General Organic/Aqueous Waste" carboy.

    • Note: If the solution contains heavy metals or other hazardous reagents from the experiment, the waste classification defaults to the most hazardous component.

  • Rinsing: Rinse the original vessel with a small volume of water and add the rinsate to the waste carboy.

  • Odor Control: Ensure the carboy cap is tightly sealed. While the salt is odorless, degradation products can be malodorous.

Protocol C: Empty Container Management

Context: Glass or plastic vials that appear empty.

  • Triple Rinse:

    • Add water to 10% volume.

    • Cap and shake vigorously.

    • Decant rinsate into the Liquid Waste carboy (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the original label using a permanent marker to indicate the bottle is empty and no longer contains the reagent.

  • Recycling/Trash: Once triple-rinsed and defaced, the glass/plastic container may be discarded in standard lab glass trash or recycling, depending on local facility rules.

Emergency Response: Spills

Although Butyryl-CoA is low-toxicity, it is a high-cost reagent and a biological nutrient.[1]

  • Dry Spill:

    • Avoid creating dust.[3][5]

    • Sweep up carefully or use a HEPA vacuum.

    • Place in a waste bag (Protocol A).

    • Clean the surface with a damp paper towel to remove residue.

  • Wet Spill:

    • Absorb with standard inert absorbent pads or vermiculite.

    • Clean the area with 70% Ethanol or a mild detergent to remove sticky residues.

    • Dispose of pads as Solid Waste (Protocol A).

References & Regulatory Grounding[1][3][6]

  • Carl Roth. (2021).[5] Safety Data Sheet: Sodium Butyrate (Component Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120.[6] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.